Amino-(3-ethoxy-phenyl)-acetic acid
Descripción
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Structure
3D Structure
Propiedades
IUPAC Name |
2-amino-2-(3-ethoxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-2-14-8-5-3-4-7(6-8)9(11)10(12)13/h3-6,9H,2,11H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARYHUMDBYPPPBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201297399 | |
| Record name | α-Amino-3-ethoxybenzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201297399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
500696-03-7 | |
| Record name | α-Amino-3-ethoxybenzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=500696-03-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α-Amino-3-ethoxybenzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201297399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
An In-Depth Technical Guide to Amino-(3-ethoxy-phenyl)-acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Foreword
Prepared by a Senior Application Scientist, this document provides a comprehensive technical overview of Amino-(3-ethoxy-phenyl)-acetic acid. This guide is designed to be a vital resource for professionals in research and drug development, offering a curated synthesis of its chemical properties, synthesis, and potential applications. We will delve into the causality behind experimental choices and ensure that the provided protocols are self-validating.
Compound Identification and Core Properties
Amino-(3-ethoxy-phenyl)-acetic acid, a substituted α-amino acid, holds interest within the scientific community for its potential role as a building block in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry. Its structural similarity to other biologically active phenylglycine derivatives suggests a potential for diverse pharmacological applications.
Table 1: Core Compound Identifiers [1]
| Identifier | Value |
| IUPAC Name | 2-Amino-2-(3-ethoxyphenyl)acetic acid |
| CAS Number | 500696-03-7 |
| Molecular Formula | C₁₀H₁₃NO₃ |
| Molecular Weight | 195.22 g/mol |
| Canonical SMILES | CCOC1=CC=CC(=C1)C(C(=O)O)N |
Table 2: Physicochemical Properties
| Property | Value | Source/Method |
| Melting Point | Data not available | Experimental determination required |
| Boiling Point | Data not available | Experimental determination required |
| Solubility | Data not available | Experimental determination required |
| pKa | Data not available | Predicted based on similar structures |
Synthesis and Purification
The synthesis of α-amino acids such as Amino-(3-ethoxy-phenyl)-acetic acid can be approached through various established methods. A common and effective strategy is the Strecker synthesis, which involves the reaction of an aldehyde with ammonia and cyanide, followed by hydrolysis.
Proposed Synthesis Pathway: Strecker Synthesis
The Strecker synthesis provides a robust and well-understood method for the preparation of α-amino acids from aldehydes. The causality behind this choice lies in its versatility and the commercial availability of the starting material, 3-ethoxybenzaldehyde.
Figure 1: Proposed Strecker synthesis of Amino-(3-ethoxy-phenyl)-acetic acid.
Detailed Experimental Protocol (Hypothetical)
This protocol is a generalized procedure based on established methodologies for the Strecker synthesis and would require optimization for this specific substrate.
Step 1: Synthesis of 2-Amino-2-(3-ethoxyphenyl)acetonitrile
-
In a well-ventilated fume hood, a solution of 3-ethoxybenzaldehyde (1 equivalent) in a suitable solvent (e.g., methanol) is prepared in a round-bottom flask equipped with a magnetic stirrer.
-
To this solution, an aqueous solution of ammonium chloride (1.1 equivalents) and sodium cyanide (1.1 equivalents) is added portion-wise while maintaining the temperature at 0-5 °C using an ice bath. The use of a cyanide salt necessitates extreme caution and adherence to all safety protocols.
-
The reaction mixture is stirred at room temperature for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude aminonitrile.
Step 2: Hydrolysis to Amino-(3-ethoxy-phenyl)-acetic acid
-
The crude 2-amino-2-(3-ethoxyphenyl)acetonitrile is suspended in a solution of concentrated hydrochloric acid.
-
The mixture is heated to reflux for 4-6 hours. The hydrolysis progress can be monitored by TLC.
-
After cooling to room temperature, the reaction mixture is neutralized with a base (e.g., ammonium hydroxide) to its isoelectric point, at which the amino acid will precipitate.
-
The precipitated solid is collected by filtration, washed with cold water and a small amount of cold ethanol, and then dried under vacuum to yield the crude Amino-(3-ethoxy-phenyl)-acetic acid.
Purification
The crude product can be purified by recrystallization from a suitable solvent system, such as water/ethanol. The purity of the final product should be assessed by High-Performance Liquid Chromatography (HPLC) and confirmed by spectroscopic methods.
Spectroscopic Characterization (Predicted)
Table 3: Predicted ¹H NMR Spectral Data (in D₂O)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.3-6.9 | m | 4H | Aromatic protons |
| ~4.8 | s | 1H | α-proton (CH-NH₂) |
| ~4.1 | q | 2H | -O-CH₂-CH₃ |
| ~1.4 | t | 3H | -O-CH₂-CH₃ |
Table 4: Predicted ¹³C NMR Spectral Data (in D₂O)
| Chemical Shift (δ) ppm | Assignment |
| ~175 | C=O (Carboxylic acid) |
| ~158 | Aromatic C-O |
| ~130-115 | Aromatic CH |
| ~64 | -O-CH₂-CH₃ |
| ~58 | α-carbon (CH-NH₂) |
| ~14 | -O-CH₂-CH₃ |
Infrared (IR) Spectroscopy: Expected characteristic peaks would include a broad O-H stretch from the carboxylic acid around 3000 cm⁻¹, N-H stretching vibrations from the amino group around 3300-3400 cm⁻¹, a C=O stretch from the carboxylic acid around 1700-1725 cm⁻¹, and C-O stretching from the ether group around 1250 cm⁻¹.
Mass Spectrometry (MS): In electrospray ionization (ESI) mass spectrometry, the expected molecular ion peak [M+H]⁺ would be observed at m/z 196.0917.
Potential Applications and Biological Significance
While specific biological activities of Amino-(3-ethoxy-phenyl)-acetic acid have not been extensively reported, its structural class, the aminophenylacetic acid derivatives, has shown promise in various therapeutic areas.
Precursor in Pharmaceutical Synthesis
The primary and most immediate application of this compound is as a specialized building block in organic synthesis. The presence of three distinct functional groups—the amino group, the carboxylic acid, and the ethoxy-substituted phenyl ring—provides multiple points for chemical modification, making it a versatile scaffold for the construction of more complex molecules with potential therapeutic value. For instance, derivatives of (S)-2-ethoxy-3-phenylpropanoic acid, a structurally related pharmacophore, have shown selectivity and safety in binding to PPAR-α and PPAR-γ receptors, which are important targets in metabolic diseases.[2]
Analog for Structure-Activity Relationship (SAR) Studies
In drug discovery, understanding the structure-activity relationship is paramount. Amino-(3-ethoxy-phenyl)-acetic acid can serve as a valuable tool in SAR studies. By incorporating this non-natural amino acid into a peptide or small molecule library, researchers can probe the effects of the 3-ethoxy-phenyl moiety on biological activity, receptor binding, and pharmacokinetic properties.
Safety and Handling
As a fine chemical intended for research purposes, Amino-(3-ethoxy-phenyl)-acetic acid should be handled with appropriate care and in accordance with standard laboratory safety procedures.
GHS Hazard Statements: [1]
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H332: Harmful if inhaled.
Precautionary Statements: [1]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side shields or goggles are required.
-
Hand Protection: Compatible chemical-resistant gloves must be worn.
-
Skin and Body Protection: A laboratory coat should be worn.
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.
Conclusion and Future Directions
Amino-(3-ethoxy-phenyl)-acetic acid represents a chemical entity with significant potential, primarily as a versatile building block in the synthesis of novel compounds for drug discovery and development. While a comprehensive experimental characterization is still needed, the information presented in this guide, based on its structural properties and data from related compounds, provides a solid foundation for its use in a research setting.
Future research should focus on:
-
The full experimental characterization of its physicochemical properties.
-
The development and optimization of efficient and scalable synthesis protocols.
-
The exploration of its biological activities through screening in various assay systems.
-
Its incorporation into peptide and small molecule libraries to investigate its potential as a pharmacophore.
By undertaking these further investigations, the scientific community can fully unlock the potential of Amino-(3-ethoxy-phenyl)-acetic acid and its derivatives.
References
-
Design and Biological Evaluation of Monoterpene-Conjugated (S)-2-Ethoxy-3-(4-(4-hydroxyphenethoxy)phenyl)propanoic Acids as New Dual PPARα/γ Agonists. (2022). Molecules, 27(19), 6539. [Link]
Sources
"Amino-(3-ethoxy-phenyl)-acetic acid" CAS number 500696-03-7
CAS Number: 500696-03-7
Abstract: This technical guide provides a comprehensive overview of 2-Amino-2-(3-ethoxyphenyl)acetic acid (CAS 500696-03-7), a non-proteinogenic, substituted α-amino acid. While specific peer-reviewed data on this exact molecule is limited, its structural class—substituted phenylglycines—is of significant interest in medicinal chemistry and drug discovery. This document synthesizes established chemical principles and field-proven methodologies to offer a detailed guide for researchers. It covers nomenclature, physicochemical properties, a robust and scalable synthesis protocol based on established methods, comprehensive analytical characterization workflows, and a discussion of its potential applications as a specialized building block in the development of novel therapeutics. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this compound.
Chemical Identity and Nomenclature
The fundamental identity of a chemical compound is established by its structure and universally recognized identifiers.
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Primary Name: 2-Amino-2-(3-ethoxyphenyl)acetic acid
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CAS Number: 500696-03-7
-
Synonyms: Amino-(3-ethoxy-phenyl)-acetic acid, DL-3-Ethoxyphenylglycine, Benzeneacetic acid, α-amino-3-ethoxy-[1]
-
Molecular Formula: C₁₀H₁₃NO₃
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Molecular Weight: 195.22 g/mol [1]
-
Structure:

Physicochemical Properties
The physical properties of the compound are critical for its handling, formulation, and integration into synthetic workflows. The data presented below is aggregated from typical supplier specifications.
| Property | Value | Notes |
| Appearance | White to off-white solid/powder | Varies by purity and supplier |
| Purity | Typically ≥95% | As specified by suppliers[1] |
| Solubility | Soluble in aqueous acid/base, limited solubility in neutral water and many organic solvents. | Expected behavior for an amino acid. |
| Storage | Store in a cool, dry place, tightly sealed. | Recommended for long-term stability. |
Synthesis Pathway: Modified Strecker Reaction
The Strecker synthesis is a classic and highly effective method for producing α-amino acids. A modified, scalable version using a protected amine source (benzylamine) is particularly well-suited for creating substituted phenylglycines like the title compound, starting from the corresponding aldehyde.[1][2] This approach avoids the direct handling of ammonia and often leads to higher purity intermediates.[2] The starting material is 3-ethoxybenzaldehyde.
Overall Reaction Scheme:
Step 1: Formation of N-Benzyl-α-aminonitrile Step 2: Hydrolysis of the Nitrile to an N-Benzyl Amino Acid Step 3: Debenzylation to yield the final α-Amino Acid
Caption: General workflow for the synthesis of the target compound via a modified Strecker reaction.
Detailed Experimental Protocol
Causality Behind Choices:
-
Benzylamine: Used instead of ammonia to form a more stable imine intermediate, reducing side reactions and improving yields.[2]
-
Bisulfite: Forms an adduct with the aldehyde, facilitating a controlled reaction with cyanide and benzylamine.[1]
-
Two-Step Hydrolysis: A sequential acidic and basic hydrolysis of the nitrile is often more effective and cleaner than a single harsh condition, minimizing decomposition.[2]
-
Catalytic Transfer Hydrogenation: A standard, clean, and efficient method for removing the N-benzyl protecting group to yield the final primary amine.[2]
Step 1: Synthesis of 2-(Benzylamino)-2-(3-ethoxyphenyl)acetonitrile
-
In a well-ventilated fume hood, charge a round-bottom flask with 3-ethoxybenzaldehyde (1.0 eq).
-
Add an aqueous solution of sodium bisulfite (1.1 eq) and stir vigorously for 30-60 minutes at room temperature to form the bisulfite adduct.
-
To this slurry, add benzylamine (1.05 eq) followed by a solution of sodium cyanide (1.1 eq) in water, added dropwise. Caution: Sodium cyanide is highly toxic. Handle with extreme care and appropriate PPE. The reaction should be monitored for a slight exotherm.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor progress by TLC or HPLC.
-
Upon completion, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aminonitrile intermediate.
Step 2: Hydrolysis to N-Benzyl-2-amino-2-(3-ethoxyphenyl)acetic acid
-
Add the crude aminonitrile from Step 1 to concentrated hydrochloric acid.
-
Heat the mixture to reflux (approx. 100-110 °C) for 4-6 hours to hydrolyze the nitrile to the carboxylic acid.
-
Cool the reaction mixture in an ice bath and carefully neutralize it with a concentrated sodium hydroxide solution to pH ~10-11. This converts the intermediate amide to the carboxylate.
-
Maintain the basic mixture at an elevated temperature (e.g., 80-90 °C) for another 2-4 hours to ensure complete hydrolysis.
-
After cooling, carefully acidify the solution with concentrated HCl to the isoelectric point (typically pH 4-6) to precipitate the N-benzyl amino acid.
-
Filter the solid, wash with cold water, and dry under vacuum.
Step 3: Debenzylation to 2-Amino-2-(3-ethoxyphenyl)acetic acid
-
Dissolve the N-benzyl amino acid from Step 2 in a suitable solvent mixture, such as methanol/water or ethanol/water.
-
Transfer the solution to a hydrogenation vessel.
-
Carefully add a catalytic amount of palladium on carbon (5-10 wt% Pd/C).
-
Pressurize the vessel with hydrogen gas (H₂) to 40-50 psi or use a hydrogen transfer reagent like ammonium formate.
-
Stir the reaction vigorously at room temperature until the reaction is complete (monitor by HPLC or TLC for the disappearance of starting material).
-
Carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure. The final product may precipitate directly or after adjusting the pH to its isoelectric point.
-
Filter the final product, wash with a minimal amount of cold solvent, and dry under vacuum.
Analytical Characterization
A multi-technique approach is required to confirm the identity, purity, and structure of the synthesized compound.
Caption: A logical workflow for the analytical validation of the synthesized compound.
A. High-Performance Liquid Chromatography (HPLC)
Purpose: To determine the purity of the compound and quantify it if necessary. Methodology Rationale: A reversed-phase C18 column is standard for separating moderately polar aromatic compounds. A gradient elution is used to ensure good separation of the product from any starting materials or by-products. UV detection is suitable due to the presence of the phenyl chromophore.
Protocol:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV Diode Array Detector (DAD) at 220 nm and 254 nm.
-
Sample Prep: Dissolve ~1 mg of the compound in 1 mL of 50:50 Water:Acetonitrile.
-
Expected Result: A single major peak with a purity of >95% by peak area.
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
Purpose: To provide definitive structural confirmation by mapping the hydrogen (¹H) and carbon (¹³C) atoms in the molecule. Methodology Rationale: ¹H NMR confirms the presence and connectivity of all proton environments. ¹³C NMR confirms the carbon skeleton. DMSO-d₆ is a common solvent for amino acids.
Predicted ¹H NMR Spectrum (in DMSO-d₆, 400 MHz):
-
δ ~1.3 ppm (t, 3H): Triplet for the methyl (-CH₃) protons of the ethoxy group.
-
δ ~4.0 ppm (q, 2H): Quartet for the methylene (-OCH₂-) protons of the ethoxy group.
-
δ ~4.5-5.0 ppm (s, 1H): Singlet for the α-proton (-CH(NH₂)-). This peak may be broad.
-
δ ~6.8-7.4 ppm (m, 4H): A series of multiplets corresponding to the four protons on the aromatic ring.
-
δ ~8.0-9.0 ppm (br s, 2H): Broad singlet for the amine (-NH₂) protons.
-
δ ~12.0-13.0 ppm (br s, 1H): Very broad singlet for the carboxylic acid (-COOH) proton.
C. Mass Spectrometry (MS)
Purpose: To confirm the molecular weight of the compound. Methodology Rationale: Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like amino acids, typically showing the protonated molecular ion.
Protocol:
-
Technique: ESI in positive ion mode.
-
Sample Infusion: Introduce a dilute solution of the compound in methanol/water directly into the source.
-
Expected Result: A prominent peak corresponding to the protonated molecular ion [M+H]⁺ at m/z = 196.09.
Applications in Research and Drug Development
2-Amino-2-(3-ethoxyphenyl)acetic acid is classified as a non-proteinogenic amino acid (NPAA). NPAAs are not found in the 22 genetically coded amino acids but are crucial building blocks in medicinal chemistry.[3][4] Their incorporation into peptide chains or use as scaffolds can introduce novel structural and functional properties.[5]
Key Roles and Potential Applications:
-
Peptidomimetics: Replacing a standard amino acid with a substituted phenylglycine derivative can alter the conformation of a peptide, increase its resistance to enzymatic degradation, and enhance its binding affinity to a target receptor.[4]
-
Constrained Scaffolds: The rigid phenyl ring introduces a defined spatial orientation for the amine and acid functional groups, which can be critical for precise interaction with biological targets.
-
Fragment-Based Drug Discovery (FBDD): As a substituted aromatic compound with key functional groups, it can serve as a valuable fragment for screening against protein targets to identify initial binding hits.
-
Synthesis of Heterocycles: The amino acid functionality can be a starting point for the construction of more complex heterocyclic ring systems, which are prevalent in many approved drugs.
Substituted phenylacetic acids, the broader class to which this compound belongs, are key structural motifs in a wide range of biologically active molecules, including anti-inflammatory agents and antibiotics. The specific ethoxy substitution on this molecule provides a point for metabolic modification and can influence properties like lipophilicity and target engagement.
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and direct contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
Conclusion
2-Amino-2-(3-ethoxyphenyl)acetic acid is a valuable, non-proteinogenic amino acid building block. While detailed characterization and application data in the public domain are sparse, its synthesis can be reliably achieved through established methodologies like the modified Strecker reaction. Its structural features make it a compound of interest for medicinal chemists seeking to introduce unique side chains into peptides or to use it as a scaffold for creating novel small-molecule therapeutics. The protocols and analytical frameworks provided in this guide offer a solid foundation for researchers to synthesize, validate, and utilize this compound in their research and development programs.
References
-
Davies, I. W., Ashwood, M. S., & Cottrell, I. F. (2000). A Facile Synthesis of Substituted Phenylglycines. Organic Preparations and Procedures International, 32(5), 453-458. Available at: [Link]
-
Wikipedia. (n.d.). Non-proteinogenic amino acids. Available at: [Link]
-
Frontiers in Bioengineering and Biotechnology. (2024). Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of Nonproteinogenic Amino Acids to Probe Lantibiotic Biosynthesis. PubMed Central. Available at: [Link]
- Google Patents. (n.d.). CN103992241B - The preparation method of N-substituted-phenyl glycine.
- Google Patents. (n.d.). WO2020229158A1 - Compound and detergent composition.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 5. CN103992241B - The preparation method of N-substituted-phenyl glycine - Google Patents [patents.google.com]
A Technical Guide to the Spectroscopic Characterization of Amino-(3-ethoxy-phenyl)-acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amino-(3-ethoxy-phenyl)-acetic acid, a non-proteinogenic amino acid, presents a unique structural motif of interest in medicinal chemistry and drug development. Its potential incorporation into peptide-based therapeutics or as a standalone pharmacophore necessitates a thorough understanding of its physicochemical and structural properties. This guide provides a comprehensive analysis of the expected spectroscopic data for this compound, offering a predictive framework for its identification and characterization. By delving into the theoretical underpinnings of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), this document serves as a practical reference for researchers engaged in the synthesis, purification, and analysis of this and related molecules. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and data from analogous structures, ensuring a robust and scientifically rigorous guide.
Introduction: The Significance of Amino-(3-ethoxy-phenyl)-acetic Acid
Amino-(3-ethoxy-phenyl)-acetic acid (CAS No. 500696-03-7) belongs to the class of unnatural amino acids, which are pivotal in the design of novel therapeutic agents.[1] The incorporation of such moieties can impart desirable properties to parent molecules, including enhanced metabolic stability, improved binding affinity, and altered pharmacokinetic profiles. The 3-ethoxy-phenyl group, in particular, can modulate lipophilicity and introduce specific steric and electronic features that may influence molecular interactions with biological targets. Accurate and unambiguous structural confirmation is the cornerstone of any research and development effort. This guide provides the foundational spectroscopic knowledge required for the confident identification of Amino-(3-ethoxy-phenyl)-acetic acid.
Molecular Structure and Key Features
A foundational understanding of the molecule's structure is paramount for interpreting its spectroscopic data.
Figure 1: Chemical structure of Amino-(3-ethoxy-phenyl)-acetic acid with key atoms labeled.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.
Predicted ¹H NMR Data
The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.2 - 7.4 | t | 1H | Ar-H5' | The triplet arises from coupling to the two adjacent aromatic protons. Its chemical shift is influenced by the electron-donating ethoxy group. |
| ~6.8 - 7.0 | m | 3H | Ar-H2', H4', H6' | These aromatic protons are in different electronic environments, leading to a complex multiplet. |
| ~4.5 | s | 1H | α-H | The proton on the α-carbon is a singlet as it has no adjacent protons to couple with. Its proximity to the amino, carboxyl, and phenyl groups shifts it downfield. |
| ~4.0 - 4.2 | q | 2H | -O-CH₂-CH₃ | The quartet is due to coupling with the three protons of the methyl group. |
| ~1.3 - 1.5 | t | 3H | -O-CH₂-CH₃ | This triplet results from coupling to the two protons of the adjacent methylene group. |
| (Broad) | s | 3H | -NH₂, -COOH | The protons of the amino and carboxylic acid groups are exchangeable and often appear as a broad singlet. The exact chemical shift is highly dependent on the solvent and concentration. |
Experimental Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent can affect the chemical shifts, particularly of exchangeable protons.[2]
-
Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire a standard one-dimensional proton spectrum.
-
Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals.
Predicted ¹³C NMR Data
The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~170 - 175 | -COOH | The carbonyl carbon of the carboxylic acid is significantly deshielded and appears far downfield.[3] |
| ~158 - 160 | C3' | The aromatic carbon directly attached to the electron-donating ethoxy group is deshielded. |
| ~135 - 140 | C1' | The ipso-carbon attached to the aminoacetic acid moiety. |
| ~129 - 131 | C5' | Aromatic CH carbon. |
| ~118 - 122 | C6' | Aromatic CH carbon. |
| ~114 - 116 | C4' | Aromatic CH carbon. |
| ~112 - 114 | C2' | Aromatic CH carbon. |
| ~63 - 65 | -O-CH₂-CH₃ | The carbon of the methylene group in the ethoxy substituent. |
| ~55 - 60 | α-C | The α-carbon attached to the amino and carboxyl groups. |
| ~14 - 16 | -O-CH₂-CH₃ | The methyl carbon of the ethoxy group. |
Experimental Protocol for ¹³C NMR Spectroscopy:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup: On the same NMR spectrometer, switch to the ¹³C nucleus frequency.
-
Data Acquisition: Acquire a proton-decoupled ¹³C spectrum to ensure each unique carbon appears as a singlet.
-
Data Processing: Fourier transform and phase correct the spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Rationale |
| 3400 - 3200 (broad) | N-H stretch | Primary amine (-NH₂) | The presence of two bands in this region is characteristic of a primary amine.[4] |
| 3300 - 2500 (very broad) | O-H stretch | Carboxylic acid (-COOH) | This very broad absorption is a hallmark of the hydrogen-bonded hydroxyl group of a carboxylic acid.[5] |
| ~3050 | C-H stretch | Aromatic C-H | Stretching vibrations of C-H bonds on the phenyl ring.[6] |
| 2980 - 2850 | C-H stretch | Aliphatic C-H | Stretching vibrations of the C-H bonds in the ethoxy group. |
| ~1710 | C=O stretch | Carboxylic acid (-COOH) | The strong absorption of the carbonyl group is a key diagnostic peak.[5] |
| ~1600, ~1480 | C=C stretch | Aromatic ring | Characteristic skeletal vibrations of the phenyl ring. |
| ~1250 | C-O stretch | Aryl ether | Asymmetric C-O-C stretch of the ethoxy group attached to the phenyl ring. |
| ~1100 | C-O stretch | Carboxylic acid | C-O stretching of the carboxylic acid. |
Experimental Protocol for IR Spectroscopy:
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is common. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared.
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Collect a background spectrum (with no sample) and then the sample spectrum. The instrument software will automatically ratio these to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation and confirmation.
Predicted Mass Spectrometry Data:
-
Molecular Ion (M⁺): m/z = 195.0895 (for [C₁₀H₁₃NO₃]⁺)
-
Major Fragmentation Pathways:
-
Loss of the carboxyl group (-COOH): A prominent fragment at m/z = 150, corresponding to the loss of 45 Da.
-
Decarboxylation (-CO₂): Loss of 44 Da to give a fragment at m/z = 151.
-
Cleavage of the ethoxy group: Fragmentation of the ethoxy group can lead to various smaller fragments.
-
Experimental Protocol for Mass Spectrometry (LC-MS):
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for the analysis of amino acids.[7][8][9]
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent compatible with the mobile phase (e.g., a mixture of water and acetonitrile with a small amount of formic acid).
-
Chromatography: Use a reverse-phase C18 column to separate the analyte from any impurities. A gradient elution with water and acetonitrile (both typically containing 0.1% formic acid) is common.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is well-suited for amino acids.
-
Mass Analysis: Use a high-resolution mass spectrometer (e.g., a Time-of-Flight (TOF) or Orbitrap analyzer) to obtain accurate mass measurements.
-
Tandem MS (MS/MS): To confirm the structure, perform MS/MS on the molecular ion (m/z = 195). This involves isolating the parent ion, fragmenting it, and analyzing the resulting daughter ions.
Figure 2: A generalized workflow for the spectroscopic analysis of Amino-(3-ethoxy-phenyl)-acetic acid.
Conclusion
The spectroscopic techniques of NMR, IR, and Mass Spectrometry provide a complementary and powerful suite of tools for the structural characterization of Amino-(3-ethoxy-phenyl)-acetic acid. This guide has detailed the predicted spectroscopic data and the underlying principles for their interpretation. By following the outlined experimental protocols and using the provided data as a reference, researchers can confidently identify and characterize this important molecule, thereby advancing their research and development endeavors in the field of medicinal chemistry.
References
-
American Elements. (n.d.). 2-[3-(2-aminoethoxy)phenyl]acetic acid hydrochloride. Retrieved from [Link]
-
Avra Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
- Google Patents. (n.d.). US6686497B1 - Synthesis of 3-ethoxy-4-ethoxycarbonyl phenyl acetic acid, a key acid synthon of repaglinide.
-
MASONACO. (n.d.). LC-MS/MS analysis of free amino acids. Retrieved from [Link]
-
ATB. (n.d.). (3-Ethoxyphenyl)aceticacid | C10H11O3 | MD Topology | NMR | X-Ray. Retrieved from [Link]
-
SpringerLink. (2021). Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns. Amino Acids, 53(1), 131-140. Retrieved from [Link]
-
JETIR. (2019). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. JETIR, 6(6), 684-693. Retrieved from [Link]
-
MDPI. (2024). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. Molecules, 29(1), 23. Retrieved from [Link]
- Google Patents. (n.d.). CN1268604C - Industrial preparation method for 3-amino phenylacetic acid.
-
Chemistry LibreTexts. (2021). 2.4: Functional Groups. Retrieved from [Link]
-
PubMed. (2006). Quantification of indole-3-acetic acid and amino acid conjugates in rice by liquid chromatography-electrospray ionization-tandem mass spectrometry. Journal of Chromatography A, 1130(1), 137-144. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-(3-Aminophenyl)acetic acid. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
MDPI. (2022). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Molecules, 27(19), 6529. Retrieved from [Link]
-
Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]
-
ResearchGate. (2018). Sensitive analysis of N-blocked amino acids using high-performance liquid chromatography with paired ion electrospray ionization mass spectrometry. Analytical and Bioanalytical Chemistry, 410(10), 2635-2643. Retrieved from [Link]
-
PubChem. (n.d.). 3-Ethoxy-4-ethoxycarbonylphenylacetic acid. Retrieved from [Link]
-
NIST. (n.d.). Acetic acid, phenoxy-. Retrieved from [Link]
-
ResearchGate. (n.d.). 13 C NMR spectrum Phenyl acetic acid (18). Retrieved from [Link]
-
University of California, Davis. (n.d.). 13C NMR Chemical Shift Table. Retrieved from [Link]
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An In-depth Technical Guide to the Solubility Profile of Amino-(3-ethoxy-phenyl)-acetic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the solubility profile of Amino-(3-ethoxy-phenyl)-acetic acid, a key consideration for its development in pharmaceutical applications. This document navigates through the theoretical principles governing its solubility, predictive methodologies for estimating its behavior in various media, and detailed experimental protocols for accurate solubility determination. By synthesizing fundamental physicochemical principles with practical, field-proven insights, this guide aims to equip researchers with the necessary knowledge to effectively characterize and modulate the solubility of this compound.
Introduction: The Critical Role of Solubility in Drug Development
Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a critical physicochemical parameter in drug development. For an orally administered drug to be effective, it must first dissolve in the gastrointestinal fluids before it can be absorbed into the systemic circulation. Poor aqueous solubility is a major hurdle in the development of many new chemical entities, often leading to low and variable bioavailability, which can compromise therapeutic efficacy and even lead to the termination of promising drug candidates.
Amino-(3-ethoxy-phenyl)-acetic acid, an amphoteric molecule possessing both a weakly acidic carboxylic acid group and a weakly basic amino group, presents a unique and interesting solubility profile that is highly dependent on the pH of the surrounding medium. Understanding and characterizing this profile is paramount for formulation development, ensuring consistent drug delivery and predictable pharmacokinetic behavior.
Physicochemical Properties of Amino-(3-ethoxy-phenyl)-acetic acid
A thorough understanding of the physicochemical properties of Amino-(3-ethoxy-phenyl)-acetic acid is the foundation for predicting and interpreting its solubility behavior.
Chemical Structure and Functional Groups
Structure:
-
Amphoteric Nature: The molecule contains both an acidic functional group (carboxylic acid, -COOH) and a basic functional group (amino group, -NH2). This dual functionality means its ionization state, and therefore its solubility, is highly influenced by pH.
-
Aromatic Ring and Ethoxy Group: The phenyl ring contributes to the molecule's hydrophobicity. The ethoxy group (-O-CH2-CH3) further enhances this lipophilic character, which can be expected to decrease aqueous solubility compared to its non-substituted counterparts.
Key Physicochemical Parameters
The following table summarizes the fundamental physicochemical properties of Amino-(3-ethoxy-phenyl)-acetic acid.
| Property | Value | Source |
| CAS Number | 500696-03-7 | [1] |
| Molecular Formula | C10H13NO3 | [1] |
| Molecular Weight | 195.21 g/mol | [1] |
Theoretical Framework for Solubility
The solubility of Amino-(3-ethoxy-phenyl)-acetic acid is governed by the interplay of its ionization state and the polarity of the solvent.
pH-Dependent Solubility and the Role of pKa
As an amphoteric compound, Amino-(3-ethoxy-phenyl)-acetic acid can exist in several ionization states depending on the pH of the solution:
-
Cationic form (at low pH): The amino group is protonated (-NH3+), and the carboxylic acid is in its neutral form (-COOH).
-
Zwitterionic form (near the isoelectric point): The amino group is protonated (-NH3+), and the carboxylic acid is deprotonated (-COO-).
-
Anionic form (at high pH): The amino group is in its neutral form (-NH2), and the carboxylic acid is deprotonated (-COO-).
The solubility of the ionized forms (cationic and anionic) is generally much higher in aqueous media than the neutral or zwitterionic form due to ion-dipole interactions with water molecules. The solubility of amino acids is typically at its minimum at the isoelectric point (pI) , the pH at which the net charge of the molecule is zero.[2][3]
The Henderson-Hasselbalch equation is a fundamental tool for understanding the relationship between pH, pKa, and the ionization state of the acidic and basic groups.[4][5][6][7]
For the carboxylic acid group:
pH = pKa_acid + log([COO-] / [COOH])
For the amino group:
pH = pKa_base + log([NH2] / [NH3+])
Predicting pKa Values
While experimental determination is the gold standard, computational tools can provide reliable estimates of pKa values, which are crucial for predicting the pH-solubility profile.[8][9][10]
-
pKa of the Carboxylic Acid Group: Based on the pKa of phenylacetic acid (approximately 4.31), the carboxylic acid group of the target molecule is expected to have a similar pKa.[1][11][12][13]
-
pKa of the Amino Group: The pKa of the anilinium ion (the conjugate acid of aniline) is around 4.6.[14] The electron-donating nature of the ethoxy group might slightly increase the basicity (and thus the pKa) of the amino group.
Several software packages, such as ACD/Labs pKa DB and ChemAxon's MarvinSketch, can provide more accurate in-silico predictions.[15][16]
The Solubility-pH Profile: A "U-Shaped" Curve
The pH-solubility profile of an amphoteric compound like Amino-(3-ethoxy-phenyl)-acetic acid is expected to exhibit a characteristic "U" shape.[17]
-
Low pH: The compound is predominantly in its cationic, more soluble form.
-
As pH increases towards the pI: The concentration of the less soluble zwitterionic/neutral form increases, leading to a decrease in solubility.
-
At the pI: The compound has its minimum solubility.
-
As pH increases beyond the pI: The compound transitions to its anionic, more soluble form, and solubility increases again.
Experimental Determination of Solubility
Accurate experimental determination of solubility is essential for validating theoretical predictions and providing the robust data required for formulation development. The shake-flask method is considered the "gold standard" for determining thermodynamic (equilibrium) solubility.[18]
Thermodynamic Solubility Determination: The Shake-Flask Method
This method involves equilibrating an excess amount of the solid compound in a specific solvent or buffer system over a defined period.
Protocol: Shake-Flask Method
-
Preparation of Saturated Solutions:
-
Add an excess of solid Amino-(3-ethoxy-phenyl)-acetic acid to a series of vials containing buffers of different pH values (e.g., pH 2, 4, 6, 7.4, 8, 10, and 12).
-
Ensure a sufficient excess of solid is present throughout the experiment.
-
-
Equilibration:
-
Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be established by sampling at different time points (e.g., 24, 48, and 72 hours) and confirming that the concentration has plateaued.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
Carefully withdraw a sample from the supernatant.
-
Filter the sample through a suitable, non-adsorptive filter (e.g., 0.22 µm PVDF) to remove any undissolved particles.
-
-
Analysis:
-
Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Prepare a calibration curve using standard solutions of known concentrations to quantify the solubility.
-
Kinetic Solubility Determination
For high-throughput screening in early drug discovery, kinetic solubility assays are often employed. These methods are faster but may overestimate thermodynamic solubility. Common methods include turbidimetric assays where a concentrated stock solution of the compound in an organic solvent (like DMSO) is added to an aqueous buffer, and the onset of precipitation is measured.
Data Presentation and Interpretation
The experimentally determined solubility data should be presented in a clear and concise manner to facilitate interpretation.
Tabulated Solubility Data
| pH | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) |
| 2.0 | 25 | [Experimental Value] | [Calculated Value] |
| 4.0 | 25 | [Experimental Value] | [Calculated Value] |
| 6.0 | 25 | [Experimental Value] | [Calculated Value] |
| 7.4 | 25 | [Experimental Value] | [Calculated Value] |
| 8.0 | 25 | [Experimental Value] | [Calculated Value] |
| 10.0 | 25 | [Experimental Value] | [Calculated Value] |
| 12.0 | 25 | [Experimental Value] | [Calculated Value] |
| 2.0 | 37 | [Experimental Value] | [Calculated Value] |
| 7.4 | 37 | [Experimental Value] | [Calculated Value] |
Graphical Representation of the pH-Solubility Profile
A plot of solubility (on a logarithmic scale) versus pH will provide a visual representation of the U-shaped solubility profile, allowing for easy identification of the pH of minimum solubility (the isoelectric point).
Factors Influencing Solubility and Strategies for Enhancement
Several factors beyond pH can influence the solubility of Amino-(3-ethoxy-phenyl)-acetic acid.
-
Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities. It is crucial to characterize the solid form used in solubility studies.
-
Salt Formation: Forming a salt of the acidic or basic group can significantly enhance the dissolution rate and apparent solubility.
-
Use of Co-solvents: The addition of organic co-solvents (e.g., ethanol, propylene glycol) can increase the solubility of poorly water-soluble compounds.
-
Excipients: The use of surfactants, cyclodextrins, and other formulation excipients can improve the wetting and solubilization of the compound.
Conclusion
The solubility of Amino-(3-ethoxy-phenyl)-acetic acid is a complex but predictable property governed by its amphoteric nature. A thorough understanding of its pH-dependent ionization, coupled with robust experimental determination using methods like the shake-flask technique, is essential for its successful development as a pharmaceutical agent. By leveraging the theoretical framework and practical methodologies outlined in this guide, researchers can effectively characterize and optimize the solubility of this compound, paving the way for the development of safe and efficacious drug products.
References
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Applichem. Amino-(3-ethoxy-phenyl)-acetic acid | 500696-03-7. Available from: [Link].
-
PubChem. Phenylacetic acid. National Center for Biotechnology Information. Available from: [Link].
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Williams, R. pKa Data Compiled by R. Williams. Available from: [Link].
- Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques.
- Avdeef, A. (2007). The rise of the zwitterion.
-
ACD/Labs. Acid Dissociation Constant (pKa) Calculator. Available from: [Link].
- Henderson, L. J. (1908). The theory of neutrality. American Journal of Physiology-Legacy Content, 21(2), 173-179.
- Hasselbalch, K. A. (1917). Die Berechnung der Wasserstoffzahl des Blutes aus der freien und gebundenen Kohlensäure desselben, und die Sauerstoffbindung des Blutes als Funktion der Wasserstoffzahl. Biochemische Zeitschrift, 78, 112-144.
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Wikipedia. Phenylacetic acid. Available from: [Link].
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Fiveable. 26.2 Amino Acids and the Henderson–Hasselbalch Equation: Isoelectric Points. Available from: [Link].
-
ACD/Labs. What is the pKa of my compound? Available from: [Link].
-
Rowan Scientific. How to Predict pKa. Available from: [Link].
- Sastre, S., Casasnovas, R., Muñoz, F., & Frau, J. (2016). Isodesmic reaction for accurate theoretical pKa calculations of amino acids and peptides. Physical Chemistry Chemical Physics, 18(30), 20386-20395.
-
Wikipedia. Isoelectric point. Available from: [Link].
- Fuguet, E., Ràfols, C., Bosch, E., & Rosés, M. (2013). Solubility-pH profiles of some acidic, basic and amphoteric drugs. Journal of Pharmaceutical and Biomedical Analysis, 78, 231-237.
- Lee, P. H., & Crippen, G. M. (2009). Predicting pKa.
- Liao, C., & Nicklaus, M. C. (2009). A review of pKa prediction methods. Mini reviews in medicinal chemistry, 9(13), 1496-1508.
-
ChemAxon. pKa Prediction. Available from: [Link].
- ECETOC. (2012). pKa. Technical Report No. 115.
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Chemistry LibreTexts. 26.3: Amino Acids, the Henderson-Hasselbalch Equation, and Isoelectric Points. Available from: [Link].
- Liu, T., et al. (2020). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K.
-
Pearson. Amino Acids and Henderson-Hasselbalch Exam Prep. Available from: [Link].
-
Medicosis Perfectionalis. (2021, July 15). Amino Acids - pH & pKa - Titration - Part 3 - Biochemistry for MCAT, DAT, NEET, GCSE. YouTube. Available from: [Link].
- The Merck Index. (2006). Phenylacetic Acid. In M. J. O'Neil (Ed.), The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (14th ed., p. 1265).
-
ResearchGate. (2015). Comparison of predicted pKa values for some amino-acids, dipeptides and tripeptides, using COSMO-RS, ChemAxon and ACD/Labs methods. Available from: [Link].
-
FusChemistryVideos. (2012, July 28). 17.5.12 Amphoteric Effects on Solubility. YouTube. Available from: [Link].
-
Solubility of Things. Phenylacetic acid. Available from: [Link].
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An In-Depth Technical Guide to the Physical Characteristics of Amino-(3-ethoxy-phenyl)-acetic Acid
This guide provides a comprehensive technical overview of the physical characteristics of 2-amino-2-(3-ethoxyphenyl)acetic acid, a substituted phenylglycine derivative of interest to researchers and professionals in drug development and chemical synthesis. Given the limited availability of specific experimental data in public literature, this document synthesizes information from structurally analogous compounds and outlines robust experimental protocols for the precise determination of its physicochemical properties. This approach is designed to empower researchers to generate reliable, in-house data, ensuring a self-validating system for their specific applications.
Introduction and Molecular Identity
2-Amino-2-(3-ethoxyphenyl)acetic acid belongs to the class of α-amino acids, specifically a non-proteinogenic phenylglycine derivative. Its structure, featuring a chiral center at the α-carbon, an aromatic ring with a meta-ethoxy substituent, a carboxylic acid group, and an amino group, suggests a complex interplay of physicochemical properties that are critical for its behavior in both chemical and biological systems.
Table 1: Compound Identification
| Identifier | Value | Source |
| Chemical Name | 2-Amino-2-(3-ethoxyphenyl)acetic acid | N/A |
| Synonyms | Amino-(3-ethoxy-phenyl)-acetic acid | N/A |
| CAS Number | 500696-03-7 | [1] |
| Molecular Formula | C₁₀H₁₃NO₃ | [1] |
| Molecular Weight | 195.22 g/mol | [1] |
| SMILES | O=C(O)C(N)c1cccc(OCC)c1 | [1] |
The presence of both acidic (carboxylic acid) and basic (amino) functional groups indicates that the molecule is amphoteric and will exist as a zwitterion at its isoelectric point.[2] The ethoxy substituent on the phenyl ring is expected to influence its lipophilicity and electronic properties compared to unsubstituted phenylglycine.[3]
Predicted Physicochemical Properties
Direct experimental data for 2-amino-2-(3-ethoxyphenyl)acetic acid is not widely published. However, by examining related phenylglycine derivatives, we can establish well-founded predictions for its key physical characteristics.
Table 2: Predicted and Analogous Physical Properties
| Property | Predicted/Analogous Value | Rationale and Comparative Compounds |
| Appearance | White to off-white crystalline solid | Phenylglycine and its derivatives are typically crystalline solids at room temperature.[4][5] |
| Melting Point | Expected to be >200 °C (with decomposition) | D-2-Phenylglycine has a high melting point of 302 °C (dec.).[4] The related 2-amino-2-(4-methoxyphenyl)acetic acid is also a solid.[5] |
| Boiling Point | Decomposes before boiling | High melting point amino acids typically decompose at elevated temperatures rather than boiling at atmospheric pressure. |
| pKa (Carboxylic Acid) | ~1.8 - 2.5 | The pKa of the carboxylic acid in D-2-phenylglycine is approximately 1.94.[4] The electron-donating nature of the ethoxy group may slightly increase this value. |
| pKa (Ammonium) | ~9.0 - 10.0 | The ammonium pKa of phenylglycine derivatives is generally in this range. |
| LogP | ~1.0 - 2.0 | The presence of the ethoxy group increases lipophilicity compared to unsubstituted phenylglycine. |
These predicted values serve as a baseline for experimental design and interpretation. The following sections provide detailed protocols for their empirical determination.
Solubility Characteristics
The solubility of 2-amino-2-(3-ethoxyphenyl)acetic acid is a critical parameter for its handling, formulation, and biological assessment. Its amphoteric nature dictates a strong pH-dependent aqueous solubility.
Predicted Solubility Profile
-
Aqueous Solubility : Limited solubility is expected in neutral water. Solubility will significantly increase in acidic solutions (pH < 2) due to the protonation of the amino group, forming a cationic species. Similarly, in basic solutions (pH > 10), the deprotonation of the carboxylic acid to form a carboxylate anion will enhance solubility.
-
Organic Solvent Solubility : Good solubility is anticipated in polar protic solvents like methanol and ethanol. Moderate solubility may be observed in polar aprotic solvents such as dimethyl sulfoxide (DMSO). It is expected to have low solubility in non-polar solvents like hexanes and toluene.
Experimental Protocol for Solubility Determination: The Shake-Flask Method
This method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[6] The causality behind this choice lies in its ability to ensure the solution is fully saturated, providing a true measure of solubility under defined conditions.
Materials:
-
2-Amino-2-(3-ethoxyphenyl)acetic acid (high purity solid)
-
Selected solvents (e.g., purified water, 0.1 M HCl, 0.1 M NaOH, phosphate-buffered saline pH 7.4, methanol, ethanol, DMSO)
-
20 mL glass scintillation vials with screw caps
-
Temperature-controlled orbital shaker
-
Centrifuge
-
0.22 µm syringe filters (ensure compatibility with the solvent)
-
Calibrated analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Procedure:
-
Preparation : Add an excess amount of solid 2-amino-2-(3-ethoxyphenyl)acetic acid to a vial containing a known volume (e.g., 10 mL) of the chosen solvent. The presence of undissolved solid at the end of the experiment is crucial for ensuring equilibrium has been reached.
-
Equilibration : Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient duration to reach equilibrium, typically 24-48 hours. A preliminary time-course study can be conducted to determine the optimal equilibration time.
-
Phase Separation : After equilibration, cease agitation and allow the vials to stand undisturbed for at least one hour to permit the settling of excess solid. For finer suspensions, centrifuge the vials at a moderate speed (e.g., 3000 rpm for 15 minutes).
-
Sampling and Filtration : Carefully withdraw a known volume of the clear supernatant. Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any microscopic solid particles that could lead to an overestimation of solubility.
-
Quantification :
-
Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration.
-
Create a series of calibration standards by diluting the stock solution.
-
Analyze the calibration standards and the filtered sample solutions using a validated HPLC-UV or UV-Vis method.
-
Construct a calibration curve of absorbance/peak area versus concentration.
-
Determine the concentration of the compound in the filtered sample solutions from the calibration curve, applying any necessary dilution factors.
-
The workflow for this protocol is illustrated below.
Spectroscopic Characterization
Spectroscopic analysis is fundamental for confirming the identity and purity of 2-amino-2-(3-ethoxyphenyl)acetic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure.
-
¹H NMR : The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the α-proton, the ethoxy group protons (a quartet and a triplet), and exchangeable protons from the amino and carboxylic acid groups. The exact chemical shifts will be solvent-dependent. For example, in DMSO-d₆, the acidic and amino protons are more likely to be observed as broad singlets.
-
¹³C NMR : The carbon NMR spectrum will show characteristic signals for the aromatic carbons (with distinct shifts for the carbon bearing the ethoxy group), the α-carbon, the carbonyl carbon of the carboxylic acid, and the carbons of the ethoxy group.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. Key expected vibrational bands include:
-
O-H stretch (Carboxylic Acid) : A very broad band, typically in the range of 2500-3300 cm⁻¹.
-
N-H stretch (Amino Group) : Two bands (symmetric and asymmetric) around 3200-3400 cm⁻¹.
-
C=O stretch (Carboxylic Acid) : A strong absorption band around 1700-1725 cm⁻¹. The zwitterionic form may show a carboxylate stretch around 1550-1610 cm⁻¹.
-
C-O stretch (Ether) : A characteristic band in the fingerprint region, typically around 1200-1250 cm⁻¹.
-
Aromatic C=C stretches : Bands in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. The expected [M+H]⁺ ion would be at m/z 196.0917.
The general workflow for spectroscopic characterization is outlined below.
Sources
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The Prospect of Amino-(3-ethoxy-phenyl)-acetic Acid: A Technical Guide to a Novel Phenylglycine Derivative
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways, potential biological significance, and analytical considerations for the novel compound, Amino-(3-ethoxy-phenyl)-acetic acid. While direct experimental data for this specific molecule is not yet prevalent in published literature, this document serves as a predictive framework for researchers, scientists, and drug development professionals. By drawing upon established principles in organic synthesis, medicinal chemistry, and analytical science for structurally related phenylglycine and phenoxyacetic acid derivatives, we delineate a strategic approach to the discovery and characterization of this promising molecule. This guide offers detailed, step-by-step protocols for plausible synthetic routes, discusses potential therapeutic applications based on structure-activity relationships of analogous compounds, and outlines robust analytical methodologies for its purification and characterization.
Introduction: The Rationale for Investigating Amino-(3-ethoxy-phenyl)-acetic Acid
The phenylglycine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and bioactive molecules. The introduction of an ethoxy group at the meta-position of the phenyl ring, combined with the α-amino acid functionality, presents an intriguing candidate for drug discovery. The ethoxy group can modulate lipophilicity, metabolic stability, and receptor-binding interactions, while the amino acid moiety offers opportunities for prodrug strategies and targeted delivery.[1]
This guide will explore the untapped potential of Amino-(3-ethoxy-phenyl)-acetic acid, providing a foundational resource for its synthesis, characterization, and evaluation. We will begin by proposing robust synthetic strategies, followed by a discussion of its potential biological activities and the analytical techniques crucial for its study.
Proposed Synthetic Pathways
The synthesis of α-amino acids is a well-established field, with several classical methods that can be adapted for the preparation of Amino-(3-ethoxy-phenyl)-acetic acid. The choice of synthetic route will depend on factors such as starting material availability, desired scale, and stereochemical control.
Strecker Synthesis: A Classical and Versatile Approach
The Strecker synthesis is a two-step method for producing α-amino acids from an aldehyde.[2][3] This approach is highly versatile and can be readily adapted for our target molecule.
Experimental Protocol: Strecker Synthesis of Amino-(3-ethoxy-phenyl)-acetic acid
-
Step 1: Formation of the α-Aminonitrile.
-
To a solution of 3-ethoxybenzaldehyde (1.0 eq) in methanol, add ammonium chloride (1.2 eq) and sodium cyanide (1.2 eq).
-
Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure. The resulting crude α-aminonitrile can be used in the next step without further purification.
-
-
Step 2: Hydrolysis to the Amino Acid.
-
The crude α-aminonitrile is suspended in a 6 M aqueous solution of hydrochloric acid.
-
The mixture is heated to reflux for 12 hours.
-
After cooling to room temperature, the reaction mixture is washed with an organic solvent (e.g., dichloromethane) to remove any non-polar impurities.
-
The aqueous layer is then neutralized with a base (e.g., ammonium hydroxide) to the isoelectric point of the amino acid, leading to its precipitation.
-
The solid product is collected by filtration, washed with cold water, and dried under vacuum to yield Amino-(3-ethoxy-phenyl)-acetic acid.
-
Causality Behind Experimental Choices: The use of ammonium chloride provides the ammonia source for imine formation, while sodium cyanide acts as the nucleophile.[4] The final hydrolysis step is typically performed under acidic conditions to convert the nitrile group to a carboxylic acid.[2]
Caption: Strecker synthesis of Amino-(3-ethoxy-phenyl)-acetic acid.
Bucherer-Bergs Reaction: A Multicomponent Route to Hydantoins
An alternative and efficient method is the Bucherer-Bergs reaction, which yields a hydantoin intermediate that can be subsequently hydrolyzed to the desired amino acid.[5][6]
Experimental Protocol: Bucherer-Bergs Synthesis
-
Step 1: Hydantoin Formation.
-
In a sealed vessel, a mixture of 3-ethoxybenzaldehyde (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (4.0 eq) in a 1:1 mixture of ethanol and water is heated to 60-70°C for 24-48 hours.[5]
-
The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled, and the precipitated hydantoin is collected by filtration.
-
-
Step 2: Hydrolysis of the Hydantoin.
-
The isolated hydantoin is heated at reflux in a solution of barium hydroxide or a strong acid (e.g., 6 M HCl) until the evolution of ammonia ceases.
-
The reaction mixture is then worked up similarly to the Strecker synthesis protocol to isolate the final amino acid product.
-
Self-Validating System: The crystalline nature of the hydantoin intermediate often allows for easy purification, ensuring the purity of the precursor before the final hydrolysis step.[5]
Caption: Bucherer-Bergs synthesis of Amino-(3-ethoxy-phenyl)-acetic acid.
Potential Biological Activities and Therapeutic Applications
While the specific biological profile of Amino-(3-ethoxy-phenyl)-acetic acid is yet to be determined, the structural motifs present suggest several avenues for investigation.
Analogy to Phenoxyacetic Acid Derivatives
Phenoxyacetic acid derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticonvulsant properties.[7] The presence of the ethoxy group on the phenyl ring in our target molecule may confer similar properties.
| Potential Biological Activity | Rationale based on Analogous Compounds |
| Antimicrobial | Phenylacetic acid derivatives have shown activity against various bacterial and fungal strains.[7] |
| Anti-inflammatory | The phenoxyacetic acid core is present in several non-steroidal anti-inflammatory drugs (NSAIDs). |
| Anticonvulsant | Certain substituted phenylacetic acids have demonstrated anticonvulsant effects in preclinical models. |
Role as a Prodrug Moiety
Amino acids are frequently used as promoieties in prodrug design to enhance properties such as solubility, bioavailability, and targeted delivery.[1] The amino acid structure of our target compound makes it an excellent candidate for conjugation to other active pharmaceutical ingredients (APIs).
Analytical Characterization and Quality Control
Rigorous analytical characterization is paramount to confirm the identity, purity, and stereochemistry of the synthesized Amino-(3-ethoxy-phenyl)-acetic acid.
Spectroscopic and Chromatographic Analysis
Table 1: Analytical Techniques for Characterization
| Technique | Purpose | Expected Observations |
| Nuclear Magnetic Resonance (NMR) | Structural elucidation | Characteristic shifts for aromatic, ethoxy, and α-amino acid protons and carbons. |
| Mass Spectrometry (MS) | Molecular weight determination | A molecular ion peak corresponding to the exact mass of the compound. |
| Infrared (IR) Spectroscopy | Functional group identification | Characteristic absorptions for amine, carboxylic acid, and aromatic C-H bonds. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment | A single major peak indicating high purity. |
Chiral Separation
Since the proposed syntheses will likely yield a racemic mixture, chiral separation is essential to isolate and study the individual enantiomers.
Experimental Protocol: Chiral HPLC Separation
-
Column: A chiral stationary phase (CSP) column, such as a CHIROBIOTIC or CYCLOBOND column, is recommended.
-
Mobile Phase: A mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer, often with an acidic additive, will be optimized to achieve baseline separation of the enantiomers.[8]
-
Detection: UV detection at a wavelength where the aromatic ring absorbs (typically around 254 nm) is suitable.
Caption: A typical workflow for the synthesis and analysis.
Pharmacokinetic Considerations
The pharmacokinetic profile of Amino-(3-ethoxy-phenyl)-acetic acid will be a critical determinant of its therapeutic potential. As an amino acid derivative, it may be a substrate for amino acid transporters, which could influence its absorption, distribution, metabolism, and excretion (ADME).[1][9] The ethoxy group is expected to increase its lipophilicity compared to the unsubstituted parent compound, potentially enhancing its ability to cross biological membranes.
Conclusion and Future Directions
This technical guide has outlined a comprehensive, albeit prospective, framework for the discovery and development of Amino-(3-ethoxy-phenyl)-acetic acid. By leveraging established synthetic methodologies and drawing parallels with structurally similar compounds, we have provided a roadmap for its synthesis, characterization, and potential therapeutic evaluation. Future research should focus on the practical execution of the proposed synthetic routes, the thorough biological screening of the synthesized compound and its individual enantiomers, and a detailed investigation of its pharmacokinetic and toxicological profiles. The insights gained from these studies will be instrumental in determining the ultimate value of Amino-(3-ethoxy-phenyl)-acetic acid as a novel candidate in drug discovery.
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MedSchoolCoach. (2023). Strecker Synthesis of Amino Acids – MCAT Biochemistry. Available from: [Link]
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Master Organic Chemistry. (n.d.). Strecker Synthesis. Available from: [Link]
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A Technical Guide to Amino-(3-ethoxy-phenyl)-acetic Acid as a Non-Canonical Amino Acid
Abstract: The field of synthetic biology has been significantly advanced by the ability to incorporate non-canonical amino acids (ncAAs) into proteins, a technique known as genetic code expansion. This powerful tool allows for the introduction of novel chemical functionalities, enabling detailed studies of protein structure and function, as well as the development of proteins with new or enhanced properties. This guide provides an in-depth technical overview of Amino-(3-ethoxy-phenyl)-acetic acid, a substituted phenylglycine derivative, as a prospective ncAA. Due to the limited specific literature on this particular molecule, this guide will also draw upon established methodologies for the synthesis and incorporation of structurally related and well-documented alkoxy-substituted phenylalanine analogs, such as 4-ethoxyphenylalanine. We will cover the chemical synthesis, strategies for in vivo incorporation using orthogonal translation systems, and methods for the verification and analysis of the resulting modified proteins. This document is intended for researchers, scientists, and drug development professionals actively engaged in protein engineering and synthetic biology.
Introduction to Non-Canonical Amino Acids and Genetic Code Expansion
The 20 canonical amino acids that constitute the building blocks of proteins in all known life provide a remarkable diversity of chemical functionalities. However, the ability to introduce additional, "non-canonical" amino acids with unique side chains opens up a vast new landscape for protein engineering and design.[1] These novel building blocks can be equipped with a wide array of functionalities not found in nature, including bio-orthogonal reactive groups, fluorescent probes, photocrosslinkers, and heavy atoms.[2][3]
The site-specific incorporation of ncAAs into proteins in living organisms is achieved through the technology of genetic code expansion.[4] This methodology relies on the use of an "orthogonal" aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) pair.[5][6] This orthogonal pair functions independently of the host cell's endogenous aaRS/tRNA pairs, ensuring that the ncAA is exclusively charged onto the orthogonal tRNA and incorporated into the growing polypeptide chain at a specific, predetermined site.[6] This site is typically designated by a nonsense codon, most commonly the amber stop codon (UAG), which has been reassigned to encode the ncAA.[7]
Amino-(3-ethoxy-phenyl)-acetic acid, a derivative of phenylglycine, represents an intriguing candidate for an ncAA. Its ethoxy group offers a subtle modification to the hydrophobicity and steric profile of the aromatic side chain, which could be used to probe protein environments or modulate protein-protein interactions. While direct experimental data on its incorporation is scarce, the principles and techniques established for other substituted phenylalanine and phenylglycine derivatives provide a robust framework for its application.
Physicochemical Properties and Synthesis
The fundamental properties of Amino-(3-ethoxy-phenyl)-acetic acid are summarized below. These are crucial for its handling, characterization, and for predicting its behavior within a protein structure.
| Property | Value | Source |
| CAS Number | 500696-03-7 | [8] |
| Molecular Formula | C10H13NO3 | [8] |
| Molecular Weight | 195.22 g/mol | [8] |
| Appearance | (Predicted) White to off-white solid | Inferred |
| Solubility | (Predicted) Sparingly soluble in water, soluble in organic solvents | Inferred |
2.1. Rationale for Synthetic Strategy
The synthesis of Amino-(3-ethoxy-phenyl)-acetic acid can be approached through several established routes for α-amino acid synthesis. A common and effective method is the Strecker synthesis, which involves the reaction of an aldehyde with ammonia and cyanide, followed by hydrolysis of the resulting aminonitrile. An alternative is the Bucherer-Bergs reaction, which uses a hydantoin intermediate. For the purpose of this guide, we will outline a conceptual synthetic pathway based on modifications of known procedures for similar compounds, such as 3-aminophenylacetic acid and various ethoxy-phenylacetic acid derivatives.[9][10]
The chosen strategy aims to introduce the amino and ethoxy functionalities onto the phenylacetic acid scaffold in a controlled manner, ensuring high purity of the final product, which is critical for its efficient and specific incorporation into proteins.
2.2. Conceptual Synthesis Workflow
The following diagram illustrates a plausible synthetic route for Amino-(3-ethoxy-phenyl)-acetic acid.
Caption: Conceptual workflow for the synthesis of Amino-(3-ethoxy-phenyl)-acetic acid.
2.3. Detailed Experimental Protocol (Conceptual)
This protocol is a hypothetical adaptation based on standard organic chemistry techniques for the synthesis of similar molecules.
-
Step 1: α-Bromination of 3-Ethoxyphenylacetonitrile.
-
Rationale: Introduction of a leaving group at the α-position is necessary for the subsequent nucleophilic substitution with an amine. N-Bromosuccinimide (NBS) is a common and effective reagent for benzylic bromination, and Azobisisobutyronitrile (AIBN) is a standard radical initiator.
-
Procedure:
-
Dissolve 3-ethoxyphenylacetonitrile in a suitable solvent such as carbon tetrachloride (CCl4).
-
Add NBS and a catalytic amount of AIBN.
-
Reflux the mixture under inert atmosphere and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure.
-
Purify the crude α-bromo-3-ethoxyphenylacetonitrile by column chromatography.
-
-
-
Step 2: Amination of α-Bromo-3-ethoxyphenylacetonitrile.
-
Rationale: Nucleophilic substitution of the bromide with an amino group. Using a protected amine followed by deprotection can prevent side reactions.
-
Procedure:
-
Dissolve the purified α-bromo intermediate in a polar aprotic solvent like DMF.
-
Add an excess of a suitable amine source, such as sodium azide followed by reduction, or a protected amine like potassium phthalimide followed by hydrazinolysis.
-
Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).
-
Work up the reaction by quenching with water and extracting with an organic solvent.
-
If a protected amine was used, proceed with the appropriate deprotection step to yield α-amino-3-ethoxyphenylacetonitrile.
-
-
-
Step 3: Hydrolysis to the Carboxylic Acid.
-
Rationale: The nitrile group is hydrolyzed to a carboxylic acid under acidic conditions to yield the final amino acid product.
-
Procedure:
-
Treat the α-amino-3-ethoxyphenylacetonitrile with a strong acid, such as 6M HCl.
-
Heat the mixture at reflux for several hours until the hydrolysis is complete.
-
Cool the reaction mixture and neutralize to the isoelectric point of the amino acid to precipitate the product.
-
Collect the solid product by filtration, wash with cold water and then a non-polar solvent like diethyl ether, and dry under vacuum.
-
-
2.4. Characterization Data (Hypothetical)
The synthesized Amino-(3-ethoxy-phenyl)-acetic acid should be thoroughly characterized to confirm its identity and purity.
| Analysis Technique | Expected Result |
| ¹H NMR | Peaks corresponding to the ethoxy group (triplet and quartet), aromatic protons, and the α-proton. |
| ¹³C NMR | Resonances for the ethoxy carbons, aromatic carbons, the α-carbon, and the carboxyl carbon. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated molecular weight (195.22 g/mol ). |
| Purity (HPLC) | >95% purity is required for efficient incorporation into proteins. |
In Vivo Incorporation via Genetic Code Expansion
The incorporation of Amino-(3-ethoxy-phenyl)-acetic acid into a target protein requires a dedicated orthogonal translation system. This typically involves a plasmid encoding the orthogonal aaRS and tRNA, and another plasmid for the expression of the target gene containing an in-frame amber (UAG) codon at the desired site of incorporation.
3.1. The Orthogonal Aminoacyl-tRNA Synthetase/tRNA Pair
A suitable orthogonal aaRS/tRNA pair is the cornerstone of genetic code expansion.[11] For substituted phenylalanine and phenylglycine derivatives, engineered versions of the Methanocaldococcus jannaschii tyrosyl-tRNA synthetase (MjTyrRS) or the Methanosarcina species pyrrolysyl-tRNA synthetase (PylRS) are commonly employed.[7][12][13] The PylRS system is particularly attractive due to its remarkable substrate promiscuity, with certain mutants capable of incorporating a wide range of phenylalanine derivatives.[7][13]
The selection of an appropriate synthetase mutant is crucial. For a meta-substituted ncAA like Amino-(3-ethoxy-phenyl)-acetic acid, a PylRS mutant such as N346A/C348A, which has been shown to accommodate various meta-substituted phenylalanine derivatives, would be a promising starting point.[12][13]
3.2. Workflow for Protein Expression with the ncAA
The following diagram outlines the key steps for expressing a protein containing the ncAA in a bacterial host like E. coli.
Caption: Workflow for the in vivo incorporation of a non-canonical amino acid.
3.3. Detailed Experimental Protocol
-
Transformation:
-
Rationale: To introduce the genetic machinery for ncAA incorporation and target protein expression into the host cells.
-
Procedure: Co-transform chemically competent E. coli (e.g., BL21(DE3) strain) with the plasmid encoding the orthogonal aaRS/tRNA pair (e.g., pEVOL-PylT-N346A/C348A PylRS) and the plasmid for the target protein containing a C-terminal His-tag and an amber codon at the desired position. Plate on selective media (e.g., LB agar with appropriate antibiotics).
-
-
Expression:
-
Rationale: To produce the target protein with the incorporated ncAA.
-
Procedure:
-
Inoculate a single colony into a starter culture with appropriate antibiotics and grow overnight.
-
The next day, inoculate a larger volume of expression media (e.g., Terrific Broth) with the starter culture.
-
Grow the cells at 37°C with shaking to an OD600 of 0.6-0.8.
-
Add the ncAA (Amino-(3-ethoxy-phenyl)-acetic acid) to a final concentration of 1-2 mM.
-
Induce the expression of the orthogonal system and the target gene with the appropriate inducers (e.g., arabinose and IPTG).
-
Reduce the temperature to 20-25°C and continue to incubate overnight.
-
-
-
Purification:
-
Rationale: To isolate the full-length, ncAA-containing protein from the cellular lysate.
-
Procedure:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication).
-
Clarify the lysate by centrifugation.
-
Purify the His-tagged protein from the supernatant using Ni-NTA affinity chromatography according to the manufacturer's protocol.
-
Elute the protein and dialyze into a suitable storage buffer.
-
-
Verification and Analysis of ncAA Incorporation
It is essential to verify the successful and site-specific incorporation of the ncAA into the target protein.
4.1. Mass Spectrometry
-
Rationale: Mass spectrometry is the gold standard for confirming the mass of the modified protein, which will be increased by the mass of the ncAA minus the mass of water.
-
Technique: Electrospray ionization mass spectrometry (ESI-MS) of the intact protein can provide a precise mass measurement. For larger proteins, digestion with a protease like trypsin followed by LC-MS/MS analysis can identify the specific peptide containing the ncAA and confirm its location.
| Protein | Expected Mass (Da) | Observed Mass (Da) |
| Wild-type Target Protein | X | X |
| Target Protein + ncAA | X + 177.08 (mass of ncAA residue) | X + 177.1 |
4.2. SDS-PAGE and Western Blotting
-
Rationale: A simple way to assess the expression level of the full-length protein in the presence versus the absence of the ncAA.
-
Procedure: Run the purified protein samples on an SDS-PAGE gel. In the absence of the ncAA, expression should be significantly reduced or absent, as the amber codon will lead to truncation. A Western blot using an anti-His-tag antibody can confirm the identity of the expressed protein.
4.3. Functional and Structural Analysis
Once incorporation is confirmed, the effect of the ncAA on the protein's properties can be investigated.
-
Fluorescence Spectroscopy: The ethoxy-phenyl group may have subtle intrinsic fluorescence properties that could be used to probe the local environment within the protein. More commonly, extrinsic fluorescent dyes that bind to hydrophobic patches can be used to assess changes in protein folding or stability.[14]
-
Circular Dichroism (CD) Spectroscopy: To assess the impact of the ncAA on the secondary structure of the protein.
-
Functional Assays: If the protein is an enzyme, its kinetic parameters (Km and kcat) should be measured to determine if the ncAA affects its activity.
Applications and Future Directions
The incorporation of Amino-(3-ethoxy-phenyl)-acetic acid and similar alkoxy-substituted phenylalanines can be a valuable tool for:
-
Probing Protein Environments: The ethoxy group can serve as a subtle probe of hydrophobicity and steric constraints within a protein's active site or at a protein-protein interface.
-
Modulating Protein Stability: The introduction of a non-polar side chain can influence the hydrophobic packing within the protein core, potentially altering its thermal stability.
-
Developing Novel Protein Therapeutics: The unique chemical properties of the ncAA could be exploited to enhance the binding affinity or specificity of a therapeutic protein.[15]
Future work could involve the development of more efficient and specific orthogonal synthetases for Amino-(3-ethoxy-phenyl)-acetic acid, as well as the exploration of its use in combination with other ncAAs to create proteins with multiple novel functionalities.
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Unveiling the Bio-Spatiotemporal Potential of Amino-(3-ethoxy-phenyl)-acetic acid: A Technical Guide for Preclinical Investigation
Foreword: From Structural Analogy to Functional Hypothesis
In the landscape of modern drug discovery, the journey from a novel chemical entity to a potential therapeutic is one of rigorous scientific inquiry. This guide addresses "Amino-(3-ethoxy-phenyl)-acetic acid," a compound for which, to date, the public domain holds a conspicuous absence of biological activity data. However, its structural backbone, the phenylglycine moiety, is a well-established pharmacophore present in a multitude of neurologically active agents. This document, therefore, serves as a comprehensive roadmap for the preclinical investigation of this molecule. We will leverage established knowledge of structurally analogous compounds to formulate a robust hypothesis-driven approach to elucidate its potential biological functions. Our core hypothesis posits that the unique ethoxy substitution on the phenyl ring may confer novel selectivity or potency towards key neurological targets.
This guide is structured to empower researchers, from medicinal chemists to molecular biologists, with the foundational knowledge and detailed experimental frameworks necessary to systematically explore the therapeutic potential of Amino-(3-ethoxy-phenyl)-acetic acid. We will delve into logical experimental cascades, from initial target validation to more complex mechanistic studies, all while maintaining the highest standards of scientific integrity and reproducibility.
Section 1: The Phenylglycine Scaffold - A Privileged Motif in Neuropharmacology
The phenylglycine scaffold is a cornerstone in the design of compounds targeting the central nervous system. Its derivatives have been successfully developed as anticonvulsants, neuroprotectants, and modulators of excitatory neurotransmission.[1][2][3] Notably, these molecules often exert their effects by interacting with:
-
Metabotropic Glutamate Receptors (mGluRs): These G-protein coupled receptors are crucial for modulating synaptic plasticity and neuronal excitability. Phenylglycine derivatives have been identified as both agonists and antagonists of various mGluR subtypes.[2][3][4]
-
Excitatory Amino Acid Transporters (EAATs): These transporters are responsible for clearing glutamate from the synaptic cleft, thereby preventing excitotoxicity.[5][6][7] Phenylglycine analogs have been shown to inhibit EAATs, leading to increased extracellular levels of D-serine and enhanced NMDA receptor activity.[8]
-
Voltage-Gated Ion Channels: Certain phenylglycinamide derivatives have demonstrated the ability to block voltage-gated sodium and calcium channels, contributing to their anticonvulsant and antinociceptive properties.[1]
Given this precedent, our initial investigation into the biological activity of Amino-(3-ethoxy-phenyl)-acetic acid will focus on these primary target classes. The presence of the 3-ethoxy group introduces a specific lipophilicity and steric profile that may drive unique interactions within the binding pockets of these targets.
Section 2: Proposed Therapeutic Arenas and Primary Screening Cascade
Based on the known activities of phenylglycine derivatives, we propose three primary therapeutic areas for initial investigation:
-
Epilepsy and Seizure Disorders: The established anticonvulsant effects of similar compounds make this a primary area of interest.[1][9][10][11]
-
Neuropathic Pain: The modulation of ion channels and glutamate signaling pathways is a validated strategy for the treatment of chronic pain.[1]
-
Neurodegenerative Diseases: By potentially modulating glutamate homeostasis and offering neuroprotection, this compound could be relevant for conditions like amyotrophic lateral sclerosis (ALS) and Huntington's disease.[12][13]
Tier 1: High-Throughput Screening (HTS) for Target Identification
The initial step is to perform a broad-based HTS campaign to identify the most promising molecular targets. This approach allows for an unbiased assessment of the compound's activity across a range of relevant biological assays.
Experimental Protocol: High-Throughput Screening Cascade
-
Compound Preparation:
-
Synthesize and purify Amino-(3-ethoxy-phenyl)-acetic acid to >98% purity, as confirmed by HPLC and NMR.
-
Prepare a 10 mM stock solution in DMSO.
-
Create a dilution series ranging from 1 µM to 100 µM for initial screening.
-
-
Primary Assays:
-
Metabotropic Glutamate Receptor Profiling:
-
Utilize a panel of cell lines stably expressing each of the eight mGluR subtypes (mGluR1-8).
-
Employ a functional assay, such as a calcium mobilization assay (for Group I mGluRs) or a cAMP assay (for Group II and III mGluRs), to assess agonist and antagonist activity.
-
-
Excitatory Amino Acid Transporter Inhibition:
-
Use cell lines expressing the major EAAT subtypes (EAAT1-3).
-
Measure the uptake of radiolabeled glutamate ([³H]-glutamate) in the presence and absence of the test compound.
-
-
Voltage-Gated Ion Channel Panel:
-
Screen against a panel of key voltage-gated sodium (Nav1.1-1.8) and calcium (Cav1.2, 2.1, 2.2, 3.1-3.3) channels using automated patch-clamp electrophysiology.
-
-
Data Presentation: HTS Hit Prioritization Matrix
| Target Class | Assay Type | Primary Endpoint | Hit Criteria |
| mGluRs | Calcium Mobilization / cAMP | EC50 / IC50 | < 10 µM |
| EAATs | [³H]-Glutamate Uptake | IC50 | < 20 µM |
| Ion Channels | Electrophysiology | % Inhibition @ 10 µM | > 50% |
Logical Causality: This parallel screening approach provides a rapid and comprehensive overview of the compound's primary pharmacological interactions. The hit criteria are set to a level that balances sensitivity with the need to identify genuinely potent interactions, minimizing the pursuit of false positives.
Diagram: High-Throughput Screening Workflow
Caption: High-throughput screening workflow for initial target identification.
Section 3: Mechanistic Elucidation and In Vitro Pharmacology
Following the identification of primary "hits" from the HTS campaign, the next phase involves a deeper dive into the mechanism of action at the validated target(s). For the purpose of this guide, let us hypothesize that Amino-(3-ethoxy-phenyl)-acetic acid demonstrates potent antagonist activity at the mGluR5 receptor.
mGluR5 Antagonism: A Case Study
Expertise & Experience: mGluR5 is a particularly interesting target as its overactivation is implicated in various neurological and psychiatric disorders. As a Senior Application Scientist, I would advise a multi-pronged approach to characterize the nature of this antagonism.
Experimental Protocol: Characterization of mGluR5 Antagonism
-
Affinity Determination:
-
Perform radioligand binding assays using a specific mGluR5 antagonist radioligand (e.g., [³H]MPEP) and membranes from cells overexpressing human mGluR5.
-
Determine the Ki value of Amino-(3-ethoxy-phenyl)-acetic acid to quantify its binding affinity.
-
-
Functional Potency and Mechanism:
-
Conduct concentration-response curves of a known mGluR5 agonist (e.g., CHPG) in the presence of increasing concentrations of Amino-(3-ethoxy-phenyl)-acetic acid.
-
Utilize a Schild analysis to determine the pA2 value and assess whether the antagonism is competitive or non-competitive.
-
-
Allosteric versus Orthosteric Binding:
-
Perform binding experiments in the presence of a known positive allosteric modulator (PAM) of mGluR5.
-
If the binding of Amino-(3-ethoxy-phenyl)-acetic acid is affected by the PAM, it suggests an allosteric binding site.
-
Trustworthiness: Each of these experiments provides a self-validating piece of the mechanistic puzzle. For instance, a competitive antagonist identified in the Schild analysis should demonstrate competitive displacement in the radioligand binding assays.
Diagram: Proposed mGluR5 Signaling and Point of Intervention
Caption: Hypothesized antagonistic action on the mGluR5 signaling pathway.
Section 4: In Vivo Proof-of-Concept Studies
With a well-characterized in vitro profile, the investigation moves to in vivo models to assess the compound's efficacy and safety.
Anticonvulsant Activity Assessment
Experimental Protocol: Mouse Maximal Electroshock (MES) Test
-
Animal Model: Adult male C57BL/6 mice.
-
Compound Administration: Administer Amino-(3-ethoxy-phenyl)-acetic acid intraperitoneally (i.p.) at three dose levels (e.g., 10, 30, and 100 mg/kg) and a vehicle control.
-
Seizure Induction: 30 minutes post-administration, induce seizures via corneal electrodes (50 mA, 60 Hz, 0.2 s).
-
Endpoint: Observe for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Data Analysis: Calculate the ED50 (the dose effective in protecting 50% of the animals from the tonic hindlimb extension).
Data Presentation: In Vivo Anticonvulsant Efficacy
| Compound | Dose (mg/kg, i.p.) | % Protection in MES Test |
| Vehicle | - | 0 |
| Amino-(3-ethoxy-phenyl)-acetic acid | 10 | (e.g., 20) |
| 30 | (e.g., 60) | |
| 100 | (e.g., 100) | |
| Positive Control (e.g., Phenytoin) | 25 | 100 |
Assessment of Motor Impairment
Experimental Protocol: Rotarod Test
-
Apparatus: An accelerating rotarod.
-
Procedure: Train mice on the rotarod for three consecutive days. On the test day, administer the compound or vehicle and place the mice on the rotarod 30 minutes later.
-
Endpoint: Record the latency to fall from the rotating rod.
-
Data Analysis: Compare the latency to fall between the treated and vehicle groups.
Logical Causality: It is crucial to assess motor impairment alongside anticonvulsant activity to determine the therapeutic window of the compound. A desirable candidate will show efficacy in the MES test at doses that do not cause significant motor deficits in the rotarod test.
Section 5: Concluding Remarks and Future Directions
This technical guide has outlined a comprehensive and scientifically rigorous approach to investigate the potential biological activity of Amino-(3-ethoxy-phenyl)-acetic acid. By leveraging the known pharmacology of the phenylglycine scaffold, we have formulated a hypothesis-driven research plan that progresses logically from high-throughput screening to in-depth mechanistic studies and in vivo proof-of-concept.
The successful execution of this plan will provide a robust preclinical data package, elucidating the compound's mechanism of action, therapeutic potential, and preliminary safety profile. Positive outcomes would warrant further investigation into its pharmacokinetic properties, expanded efficacy in other disease models, and ultimately, its potential for clinical development. The journey of a thousand miles begins with a single step, and for Amino-(3-ethoxy-phenyl)-acetic acid, this guide provides the map for those critical first steps.
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An In-depth Technical Guide to Amino-(3-ethoxy-phenyl)-acetic Acid Derivatives and Analogs for Drug Discovery Professionals
This guide provides a comprehensive technical overview of Amino-(3-ethoxy-phenyl)-acetic acid, a key scaffold in medicinal chemistry. We will delve into its synthesis, explore the vast therapeutic potential of its derivatives, and provide actionable insights for researchers and drug development professionals. While direct research on this specific molecule is emerging, this document synthesizes information from closely related analogs to illuminate its potential applications and guide future research.
Introduction: The Phenylacetic Acid Scaffold in Medicinal Chemistry
Phenylacetic acid and its derivatives represent a privileged scaffold in drug discovery, forming the core of numerous biologically active compounds. The versatility of the phenyl ring allows for a wide range of substitutions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The acetic acid moiety provides a crucial acidic center for interaction with biological targets. This combination has led to the development of drugs across various therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer agents.
The subject of this guide, Amino-(3-ethoxy-phenyl)-acetic acid, introduces two key functionalities to the phenylacetic acid core: an amino group and an ethoxy group at the meta position. These substitutions are anticipated to significantly influence the molecule's polarity, hydrogen bonding capacity, and overall conformation, thereby modulating its interaction with biological targets.
Synthesis of Amino-(3-ethoxy-phenyl)-acetic Acid and Its Analogs
While a specific, detailed protocol for the synthesis of Amino-(3-ethoxy-phenyl)-acetic acid is not widely published, plausible synthetic routes can be devised based on established methodologies for related compounds. A logical approach would involve the synthesis of a 3-ethoxy-phenylacetic acid precursor, followed by the introduction of the amino group.
Plausible Synthetic Pathway
A potential synthetic route could commence with 3-ethoxyphenylacetonitrile. The nitrile group can be hydrolyzed under acidic or basic conditions to yield 3-ethoxyphenylacetic acid. Subsequently, nitration of the phenyl ring, followed by reduction of the nitro group, would introduce the desired amino functionality. The regioselectivity of the nitration step would be a critical factor to control.
Alternatively, building upon a patented industrial method for a related compound, one could start with a substituted toluene derivative and introduce the acetic acid side chain via methods like the Willgerodt-Kindler reaction or by conversion to a benzyl halide followed by cyanation and hydrolysis.[1]
Conceptual Synthetic Workflow:
Caption: Plausible synthetic routes to Amino-(3-ethoxy-phenyl)-acetic acid.
Key Experimental Protocol: Industrial Preparation of 3-Aminophenylacetic Acid
A patented industrial method for the preparation of 3-aminophenylacetic acid provides a valuable reference for a potential precursor to our target molecule.[2] This multi-step synthesis starts from p-nitrophenylacetonitrile and involves a series of reduction, acetylation, nitration, hydrolysis, esterification, deamination, and finally, reduction and hydrolysis steps.[2]
Step-by-Step Methodology:
-
Reduction of p-nitrophenylacetonitrile: p-Nitrophenylacetonitrile is reduced using iron powder in an acidic medium to yield p-aminophenylacetonitrile.[2]
-
Acetylation: The resulting p-aminophenylacetonitrile is acetylated using acetic anhydride.[2]
-
Nitration: The acetylated compound is then nitrated.
-
Hydrolysis, Esterification, and Deamination: A series of transformations are carried out to manipulate the functional groups on the phenyl ring.
-
Final Reduction and Hydrolysis: The intermediate is reduced and hydrolyzed to afford 3-aminophenylacetic acid.[2]
This process highlights a robust, albeit lengthy, pathway to a key precursor, demonstrating the feasibility of synthesizing substituted phenylacetic acids on an industrial scale.[2]
Therapeutic Potential: Insights from Analogs
Direct pharmacological data for Amino-(3-ethoxy-phenyl)-acetic acid is scarce. However, extensive research on its structural analogs provides a strong foundation for predicting its potential biological activities.
Anti-inflammatory Activity: COX-2 Inhibition
A significant body of evidence points to phenylacetic acid derivatives as potent and selective inhibitors of cyclooxygenase-2 (COX-2).[3][4] The inhibition of COX-2 is a well-established therapeutic strategy for treating inflammation and pain with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[3]
The general structure-activity relationship (SAR) for this class of compounds suggests that the acidic moiety is crucial for binding to the active site of the COX enzyme. The substituents on the phenyl ring play a key role in determining the potency and selectivity for COX-2 over COX-1. It is plausible that the 3-ethoxy and amino groups of our target molecule could be optimized to enhance COX-2 inhibition.
Hypothetical Binding Mode in COX-2:
Caption: Hypothetical binding interactions within the COX-2 active site.
Antidiabetic Potential
The structural similarity of the 3-ethoxy-phenylacetic acid scaffold to a key synthon of Repaglinide, an oral hypoglycemic agent, strongly suggests a potential role for these derivatives in the management of type 2 diabetes. Repaglinide belongs to the meglitinide class of drugs, which stimulate insulin secretion from pancreatic β-cells.
Furthermore, studies have shown that acetic acid itself can improve glucose homeostasis and reduce hyperglycemia in diabetic animal models.[4] This suggests that the acetic acid moiety of the target molecule could contribute to potential antidiabetic effects.
Other Potential Therapeutic Applications
The phenoxyacetic acid scaffold, a close relative of phenylacetic acid, is present in a wide array of drugs with diverse biological activities, including:[5]
-
Antibacterial and Antifungal agents
-
Anticonvulsants
-
Antihypertensives
-
Antitubercular agents
This broad spectrum of activity underscores the immense potential of the core scaffold and suggests that derivatives of Amino-(3-ethoxy-phenyl)-acetic acid could be screened for a variety of therapeutic applications.
Structure-Activity Relationship (SAR) Considerations
While specific SAR studies on Amino-(3-ethoxy-phenyl)-acetic acid are not available, we can extrapolate from the broader class of arylalkanoic acids.
Key SAR Principles:
-
Acidic Center: The carboxylic acid group is generally essential for activity, acting as a key binding motif.
-
Distance to Aromatic Ring: The single methylene spacer between the phenyl ring and the carboxylic acid is often optimal for anti-inflammatory activity. Increasing this distance typically reduces potency.[6]
-
Substitution on the α-Carbon: Introduction of a methyl group on the carbon atom adjacent to the carboxylic acid can enhance anti-inflammatory activity.[6]
-
Aromatic Ring Substitution: The nature and position of substituents on the phenyl ring are critical for modulating potency, selectivity, and pharmacokinetic properties. The 3-ethoxy and amino groups in our target molecule are prime candidates for modification to explore the SAR.
Future Directions and Research Opportunities
The Amino-(3-ethoxy-phenyl)-acetic acid scaffold presents a promising starting point for the design of novel therapeutic agents. Future research should focus on:
-
Development of a robust and efficient synthesis: A streamlined synthetic route is essential for the generation of a library of analogs for SAR studies.
-
Comprehensive biological screening: Derivatives should be screened against a panel of targets, including COX-1/COX-2, targets relevant to diabetes, and a broad range of microbial and cancer cell lines.
-
In-depth SAR studies: Systematic modification of the amino and ethoxy groups, as well as other positions on the phenyl ring, will be crucial for optimizing biological activity.
-
Enantioselective synthesis and evaluation: Since many biologically active molecules are chiral, the development of methods for the enantioselective synthesis of Amino-(3-ethoxy-phenyl)-acetic acid and the evaluation of the individual enantiomers is a critical step.
Conclusion
Amino-(3-ethoxy-phenyl)-acetic acid stands as a promising, yet underexplored, scaffold in medicinal chemistry. By leveraging the wealth of knowledge from its close structural analogs, researchers are well-positioned to unlock its therapeutic potential. The insights provided in this guide aim to catalyze further investigation into this intriguing molecule and its derivatives, paving the way for the discovery of next-generation therapeutics.
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Ghamdi, A. M., et al. (2022). Novel 3-phenyl-1-(alkylphenyl)-9-oxa-4-azaphenanthren-10-ones as inhibitors of some enzymes: synthesis, characterization, biological evaluation and molecular docking studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2269-2283. [Link]
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Manini, P., et al. (2001). Synthesis and Biological Evaluation of 3-Alkoxy Analogues of Flavone-8-acetic Acid. Journal of Medicinal Chemistry, 44(18), 2943-2949. [Link]
-
InnoPeptiChem. (2024, October 1). Introducing Our Latest substituted-diphenyl acetic acid Derivatives at InnoPeptiChem. [Link]
-
Racan, L., et al. (2022). Amidino substituted 2-aminophenols: biologically important building blocks for the amidino-functionalization of 2-substituted benzoxazoles. Organic & Biomolecular Chemistry, 20(15), 3146-3157. [Link]
-
Wang, Y., et al. (2022). Phenoxyaromatic Acid Analogues as Novel Radiotherapy Sensitizers: Design, Synthesis and Biological Evaluation. Molecules, 27(8), 2428. [Link]
-
Pharmacy 180. (n.d.). Arylalkanoic acids - SAR, Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. [Link]
- WO2002042259A3 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)
-
Al-Ostoot, F. H., et al. (2021). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Molecules, 26(23), 7173. [Link]
-
Iaroshenko, V. O., et al. (2022). 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. Molbank, 2022(1), M1315. [Link]
Sources
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- 2. US7038078B2 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid - Google Patents [patents.google.com]
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- 4. Hypoglycemic and Hypolipogenic Action of Acetic Acid and Monascus-Fermented Grain Vinegar: A Comparative Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jetir.org [jetir.org]
- 6. pharmacy180.com [pharmacy180.com]
Application Notes and Protocols for the Synthesis of Peptides Incorporating Amino-(3-ethoxy-phenyl)-acetic Acid
Introduction: Expanding the Peptidic Landscape with Non-Canonical Amino Acids
The incorporation of non-canonical amino acids (ncAAs) into peptide sequences is a transformative strategy in modern drug discovery and chemical biology.[1] By moving beyond the 20 proteinogenic amino acids, researchers can engineer peptides with enhanced therapeutic properties, including increased metabolic stability, improved receptor affinity and selectivity, and novel functionalities.[2] This guide focuses on the solid-phase peptide synthesis (SPPS) of peptides containing Amino-(3-ethoxy-phenyl)-acetic acid, a unique aryl-glycine derivative.
Amino-(3-ethoxy-phenyl)-acetic acid introduces a distinct aromatic and lipophilic character to a peptide chain, potentially influencing its conformational properties and interactions with biological targets. However, its identity as an α-aryl glycine presents a significant synthetic challenge: a heightened propensity for racemization during amide bond formation.[3] This application note provides a comprehensive, field-proven protocol for the successful incorporation of this ncAA, with a special emphasis on strategies to maintain stereochemical integrity.
Chemical Profile: Amino-(3-ethoxy-phenyl)-acetic Acid
-
Structure:
-
Molecular Formula: C₁₀H₁₃NO₃
-
Molecular Weight: 195.22 g/mol
-
Key Features: An achiral glycine backbone substituted with a 3-ethoxyphenyl group at the α-carbon. This structure imparts both aromaticity and moderate hydrophobicity.
-
-
Recommended Synthetic Building Block:
-
Fmoc-Amino-(3-ethoxy-phenyl)-acetic acid: For standard Fmoc-based SPPS, the N-α-Fmoc protected version is the required starting material. This ensures compatibility with the orthogonal protection strategy commonly used in modern peptide synthesis.[4]
-
Strategic Considerations for Synthesis
The successful synthesis of peptides containing Amino-(3-ethoxy-phenyl)-acetic acid hinges on a meticulous approach to the coupling step to mitigate the risk of racemization. The α-proton of aryl-glycine derivatives is susceptible to epimerization under standard activation conditions.[5]
Causality of Experimental Choices: Mitigating Racemization
The choice of coupling reagent is paramount. While common carbodiimide and aminium-based reagents like HBTU or HATU are highly efficient, they can promote racemization in sensitive residues.[6] For aryl-glycines, a reagent that minimizes the formation of the highly reactive and racemization-prone oxazolone intermediate is essential.
Our protocol advocates for the use of 3-(Diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) . DEPBT is a phosphonium-based coupling reagent that has demonstrated remarkable resistance to racemization, particularly with easily epimerized amino acids like aryl-glycines.[3] Its mechanism proceeds through a less reactive intermediate, thereby preserving the stereochemical integrity of the ncAA.
Experimental Protocol: Synthesis of a Model Peptide
To illustrate the protocol, we will synthesize a hypothetical pentapeptide: Tyr-Ala-Epg-Phe-Gly-NH₂ , where Epg represents Amino-(3-ethoxy-phenyl)-acetic acid.
Materials and Reagents
| Reagent/Material | Grade/Purity | Supplier Recommendation |
| Rink Amide AM Resin (100-200 mesh, ~0.5 mmol/g) | Synthesis Grade | Reputable SPPS supplier |
| Fmoc-Gly-OH | >99% | Peptide synthesis grade |
| Fmoc-Phe-OH | >99% | Peptide synthesis grade |
| Fmoc-Amino-(3-ethoxy-phenyl)-acetic acid (Epg) | >98% | Specialized chemical supplier |
| Fmoc-Ala-OH | >99% | Peptide synthesis grade |
| Fmoc-Tyr(tBu)-OH | >99% | Peptide synthesis grade |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis | Low water content |
| Dichloromethane (DCM) | ACS Grade | |
| Piperidine | Reagent Grade | |
| N,N-Diisopropylethylamine (DIPEA) | Peptide Synthesis | |
| 3-(Diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) | >98% | |
| Trifluoroacetic Acid (TFA) | Reagent Grade | |
| Triisopropylsilane (TIS) | >98% | |
| Water | HPLC Grade | |
| Diethyl Ether (cold) | ACS Grade |
Workflow Diagram
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for the model peptide.
Step-by-Step Protocol
This protocol is based on a 0.1 mmol synthesis scale.
1. Resin Preparation and First Amino Acid Loading: a. Place 200 mg of Rink Amide AM resin (~0.1 mmol) in a fritted syringe reaction vessel. b. Swell the resin in DMF (5 mL) for 30 minutes with gentle agitation. c. Drain the DMF. d. Perform the first Fmoc-Gly-OH coupling using a standard carbodiimide (e.g., DIC/Oxyma) or aminium-based (e.g., HBTU/DIPEA) protocol. Double coupling is recommended for the first residue to ensure high loading efficiency. e. After coupling, wash the resin thoroughly with DMF (3 x 5 mL).
2. Peptide Chain Elongation (Iterative Cycle): The following steps are repeated for each subsequent amino acid (Phe, Epg, Ala, Tyr).
a. Fmoc Deprotection: i. Add a solution of 20% piperidine in DMF (5 mL) to the resin. ii. Agitate for 3 minutes, then drain. iii. Add a fresh 5 mL of 20% piperidine in DMF and agitate for 10 minutes. iv. Drain and wash the resin thoroughly with DMF (5 x 5 mL).
b. Amino Acid Coupling:
- For standard amino acids (Phe, Ala, Tyr(tBu)): i. In a separate vial, pre-activate Fmoc-AA-OH (0.4 mmol, 4 eq) with HBTU (0.38 mmol, 3.8 eq) and DIPEA (0.8 mmol, 8 eq) in DMF (2 mL) for 2-3 minutes. ii. Add the activation mixture to the resin. iii. Agitate for 1-2 hours at room temperature. iv. Drain and wash with DMF (3 x 5 mL).
- For Amino-(3-ethoxy-phenyl)-acetic acid (Epg): i. In a separate vial, dissolve Fmoc-Epg-OH (0.4 mmol, 4 eq), DEPBT (0.4 mmol, 4 eq), and DIPEA (0.8 mmol, 8 eq) in DMF (3 mL). ii. Add the solution to the deprotected resin. iii. Agitate for 4-6 hours at room temperature. A longer coupling time is recommended due to potential steric hindrance and to ensure complete reaction. iv. Drain and wash with DMF (3 x 5 mL).
c. Monitoring Coupling Completion: A Kaiser test should be performed after each coupling step. If the test is positive (blue beads), indicating incomplete coupling, the coupling step should be repeated.
3. Cleavage and Global Deprotection: a. After the final coupling (Fmoc-Tyr(tBu)-OH), perform the Fmoc deprotection as described in step 2a. b. Wash the resin with DMF (3 x 5 mL), followed by DCM (3 x 5 mL). c. Dry the resin under a stream of nitrogen for 15 minutes. d. Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O. e. Add the cleavage cocktail (5 mL) to the resin and agitate for 2-3 hours at room temperature. f. Drain the cleavage solution into a clean centrifuge tube. g. Wash the resin with an additional 1-2 mL of TFA and combine the filtrates.
4. Peptide Precipitation and Isolation: a. Concentrate the TFA solution to approximately 1 mL under a gentle stream of nitrogen. b. Add 40 mL of cold diethyl ether to the concentrated solution to precipitate the crude peptide. c. Centrifuge the mixture at 3000 rpm for 5 minutes. d. Decant the ether, and wash the peptide pellet with another 20 mL of cold ether. e. Dry the crude peptide pellet under vacuum.
Purification and Characterization
Purification by RP-HPLC
The crude peptide should be purified using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
| Parameter | Recommended Condition |
| Column | C18 stationary phase (e.g., 10 µm particle size, 120 Å pore size) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | A linear gradient, e.g., 5-65% B over 30-40 minutes |
| Detection | 220 nm and 280 nm (for Tyr residue) |
| Flow Rate | Dependent on column dimensions (e.g., 10-20 mL/min) |
Fractions are collected and analyzed by analytical RP-HPLC to assess purity. Pure fractions (>95%) are pooled and lyophilized to yield the final peptide as a white, fluffy powder.
Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized peptide.[7]
1. Mass Spectrometry (MS):
-
Technique: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Expected Mass: The calculated monoisotopic mass for the model peptide Tyr-Ala-Epg-Phe-Gly-NH₂ (C₄₂H₄₈N₆O₈) is 768.35 g/mol .
-
Analysis: The experimental mass spectrum should show a prominent peak corresponding to the [M+H]⁺ ion at m/z 769.36. Other charge states (e.g., [M+2H]²⁺) may also be observed.
-
Tandem MS (MS/MS): Fragmentation analysis should be performed to confirm the peptide sequence. The fragmentation pattern will produce a series of b- and y-ions. The mass difference between consecutive ions of the same type will correspond to the residue mass of the amino acids in the sequence. The presence of the Epg residue will be confirmed by a mass difference of 177.08 Da (the residue mass of Epg) between adjacent fragments.
Caption: Expected b- and y-ion fragmentation pattern for the model peptide.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Technique: 1D (¹H) and 2D (e.g., TOCSY, NOESY) NMR in a suitable solvent (e.g., H₂O/D₂O or DMSO-d₆).
-
Expected Signals: The ¹H NMR spectrum will be complex but should display characteristic signals.
- Aromatic Protons: Signals between 6.5-8.5 ppm corresponding to the phenyl groups of Tyr, Phe, and the ethoxy-phenyl group of Epg.
- Ethoxy Group: A characteristic triplet and quartet for the ethyl protons (-O-CH₂-CH₃) of the Epg residue, typically in the 1.0-1.5 ppm and 3.5-4.5 ppm regions, respectively.
- Alpha Protons: Signals for the α-protons of each amino acid residue.
- Amide Protons: Exchangeable amide protons in the 7.5-9.0 ppm region.
-
2D NMR: TOCSY spectra will help in assigning proton signals within each amino acid spin system, while NOESY will provide through-space correlations, which are crucial for determining the peptide's three-dimensional structure.[8]
Conclusion
The solid-phase synthesis of peptides containing Amino-(3-ethoxy-phenyl)-acetic acid is a viable and powerful method for creating novel peptide analogues. The primary challenge of racemization can be effectively managed through the judicious selection of coupling reagents, with DEPBT being a highly recommended choice for this class of non-canonical amino acids. Careful adherence to the optimized coupling conditions, coupled with rigorous purification and comprehensive characterization by mass spectrometry and NMR, will ensure the successful synthesis of the target peptide with high purity and the desired stereochemistry. These protocols provide a robust foundation for researchers and drug developers to explore the unique chemical space offered by this and other challenging non-canonical amino acids.
References
-
Fields, G. B. (2011). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1. [Link]
-
Sonawane, R. A. (2017). Peptide Synthesis. ResearchGate. [Link]
-
Al-Warhi, T., et al. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective. RSC Advances, 10(70), 42935-42951. [Link]
-
Master Organic Chemistry. (2019). Introduction to Peptide Synthesis. [Link]
- Google Patents. (2002). Industrial preparation method for 3-amino phenylacetic acid.
-
AAPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
Nadler, A., et al. (2017). Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor. Methods in Molecular Biology, 1547, 13-26. [Link]
-
Waters Corporation. (n.d.). Synthetic Peptide Characterization and Impurity Profiling. [Link]
-
Waters Corporation. (n.d.). Synthetic Peptide Characterization and Impurity Profiling. [Link]
-
BioPharmaSpec. (n.d.). Effective Structural Characterization Strategies for Peptides. [Link]
- Google Patents. (2016). Method for producing peptide.
-
Subirós-Funosas, R., et al. (2019). Epimerisation in Peptide Synthesis. Molecules, 24(7), 1364. [Link]
-
Zhang, Y., et al. (2023). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. [Link]
-
YouTube. (2020). Structure Determination of Peptides by simple 2D NMR Spectroscopy. [Link]
-
YouTube. (2011). Peptide Synthesis in the Laboratory. [Link]
- Google Patents. (2004). Synthesis of 3-ethoxy-4-ethoxycarbonyl phenyl acetic acid, a key acid synthon of repaglinide.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. chem.uzh.ch [chem.uzh.ch]
- 5. mdpi.com [mdpi.com]
- 6. Greening the synthesis of peptide therapeutics: an industrial perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biopharmaspec.com [biopharmaspec.com]
- 8. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Incorporation of Amino-(3-ethoxy-phenyl)-acetic Acid into Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction: Expanding the Peptidic Universe with Non-Canonical Amino Acids
The introduction of non-canonical amino acids (ncAAs) into peptide sequences is a transformative strategy in modern drug discovery and chemical biology.[1] By moving beyond the 20 proteinogenic amino acids, researchers can engineer peptides with enhanced therapeutic properties, including increased metabolic stability, improved potency, and novel functionalities.[1] Amino-(3-ethoxy-phenyl)-acetic acid, a substituted phenylglycine derivative, represents a unique building block that can impart specific structural and physicochemical characteristics to a peptide. Phenylglycine and its analogs are found in a variety of bioactive natural products, highlighting their importance in molecular recognition and biological activity.[2]
However, the incorporation of phenylglycine derivatives, including Amino-(3-ethoxy-phenyl)-acetic acid, presents a significant synthetic challenge: a high propensity for racemization at the α-carbon during peptide coupling.[3] This guide provides a comprehensive overview of the chemical properties of Amino-(3-ethoxy-phenyl)-acetic acid, detailed protocols for its protection and subsequent incorporation into peptides via both solid-phase and solution-phase synthesis, and strategies to mitigate racemization and other potential side reactions.
Chemical Profile: Amino-(3-ethoxy-phenyl)-acetic Acid
-
IUPAC Name: 2-Amino-2-(3-ethoxyphenyl)acetic acid
-
CAS Number: 500696-03-7[4]
-
Molecular Formula: C₁₀H₁₃NO₃[4]
-
Molecular Weight: 195.22 g/mol [4]
-
Structure:
Protecting Group Strategies: Preparing for Peptide Synthesis
To prevent unwanted side reactions and control the sequence of peptide bond formation, the amino and carboxyl groups of Amino-(3-ethoxy-phenyl)-acetic acid must be appropriately protected.[6] The choice of protecting group strategy depends on the overall synthetic plan, particularly whether solid-phase or solution-phase synthesis is employed.
Fmoc Protection for Solid-Phase Peptide Synthesis (SPPS)
The 9-fluorenylmethoxycarbonyl (Fmoc) group is the most common Nα-protecting group for SPPS due to its base-lability, which is orthogonal to the acid-labile side-chain protecting groups and resin linkers.[7]
Protocol for Fmoc-Amino-(3-ethoxy-phenyl)-acetic acid Synthesis:
This protocol is based on standard Fmoc protection procedures for amino acids.
-
Dissolution: Dissolve Amino-(3-ethoxy-phenyl)-acetic acid (1 equivalent) in a 10% aqueous sodium carbonate solution.
-
Addition of Fmoc-OSu: Cool the solution in an ice bath and add a solution of 9-fluorenylmethoxycarbonyl-N-hydroxysuccinimide (Fmoc-OSu) (1.05 equivalents) in dioxane or THF dropwise while stirring vigorously.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Work-up:
-
Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu.
-
Acidify the aqueous layer to pH 2-3 with cold 1 M HCl.
-
Extract the product into ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash chromatography or recrystallization to yield Fmoc-Amino-(3-ethoxy-phenyl)-acetic acid.
Boc Protection for Solid-Phase and Solution-Phase Synthesis
The tert-butyloxycarbonyl (Boc) group is an acid-labile Nα-protecting group, traditionally used in Boc/Bzl SPPS and also valuable for solution-phase synthesis.[8]
Protocol for Boc-Amino-(3-ethoxy-phenyl)-acetic acid Synthesis:
This protocol is based on standard Boc protection procedures.[9]
-
Dissolution: Suspend Amino-(3-ethoxy-phenyl)-acetic acid (1 equivalent) in a mixture of dioxane and water.
-
Basification: Add triethylamine (1.5 equivalents) to the suspension.
-
Addition of Boc Anhydride: Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) to the mixture.
-
Reaction: Stir the reaction at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the dioxane.
-
Dilute with water and wash with ethyl acetate to remove byproducts.[9]
-
Acidify the aqueous layer to pH 2-3 with a cold 5% citric acid solution.[9]
-
Extract the product into ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.
-
-
Purification: The crude product can be purified by crystallization or flash chromatography.
Solid-Phase Peptide Synthesis (SPPS): A Step-by-Step Workflow
SPPS is the method of choice for the routine synthesis of peptides.[6] The following workflow is designed to minimize racemization during the incorporation of Fmoc-Amino-(3-ethoxy-phenyl)-acetic acid.
Workflow for SPPS Incorporation:
Caption: General workflow for SPPS incorporating Amino-(3-ethoxy-phenyl)-acetic acid.
Detailed Protocol for SPPS Coupling of Fmoc-Amino-(3-ethoxy-phenyl)-acetic acid
The critical step for preventing racemization is the coupling reaction.[3][5] The choice of coupling reagent and base is paramount.
Recommended Coupling Conditions to Minimize Racemization:
| Reagent Combination | Rationale |
| DEPBT with DIPEA or TMP/DMP | 3-(Diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) is a phosphonium-based coupling reagent known to cause very little epimerization, especially with arylglycines.[10] Using a sterically hindered base like 2,4,6-trimethylpyridine (TMP) or 2,6-dimethylpyridine (DMP) further reduces the risk of racemization compared to DIPEA.[5] |
| COMU with TMP or DMP | (1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) is a third-generation uronium coupling reagent that has shown excellent performance in suppressing racemization of phenylglycine.[5] The combination with a sterically hindered base is highly recommended. |
| HATU/HCTU with a Hindered Base | While highly efficient, standard uronium reagents like HATU and HCTU can still lead to significant racemization of phenylglycine when used with common bases like DIPEA. If these reagents are used, they must be paired with a sterically hindered base such as TMP or DMP.[5] |
Step-by-Step Coupling Protocol (DEPBT Method):
-
Resin Preparation: Following Nα-Fmoc deprotection of the resin-bound peptide and thorough washing with DMF, swell the resin in DMF.[10]
-
Activation Mixture: In a separate vessel, dissolve Fmoc-Amino-(3-ethoxy-phenyl)-acetic acid (1.5 equivalents based on resin substitution) in DMF.[11]
-
Base Addition: Add a sterically hindered base such as 2,4,6-trimethylpyridine (TMP) (3 equivalents) to the activation mixture.[5][11]
-
Coupling Reagent Addition: Add DEPBT (1.5 equivalents) to the activation mixture and allow to pre-activate for 1-2 minutes.[11]
-
Coupling Reaction: Add the activation mixture to the resin and shake at room temperature for 1-2 hours.[11]
-
Monitoring: Monitor the reaction completion using a qualitative ninhydrin (Kaiser) test. If the test is positive after 2 hours, a second coupling may be necessary.
-
Washing: Once the coupling is complete (negative ninhydrin test), wash the resin thoroughly with DMF (3 times), DCM (3 times), and DMF (3 times) to remove excess reagents and byproducts.[11]
Solution-Phase Peptide Synthesis
Solution-phase synthesis is advantageous for large-scale production and for the synthesis of short peptides or protected peptide fragments.[12]
Workflow for Solution-Phase Dipeptide Synthesis:
Caption: General workflow for solution-phase dipeptide synthesis.
Protocol for Solution-Phase Coupling:
-
Reactant Preparation: Dissolve Nα-protected Amino-(3-ethoxy-phenyl)-acetic acid (e.g., Boc-protected, 1 equivalent) and the C-terminal protected amino acid ester (e.g., H-Gly-OMe·HCl, 1 equivalent) in an appropriate solvent like THF or DMF.[11]
-
Base Addition: Add a non-nucleophilic base such as DIPEA (2 equivalents if starting from a hydrochloride salt, otherwise 1 equivalent) to neutralize the salt and facilitate the reaction.
-
Coupling Reagent Addition: Cool the solution to 0 °C in an ice bath and add the coupling reagent (e.g., DEPBT, 1.1 equivalents).[10]
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours or until completion as monitored by TLC or LC-MS.
-
Work-up:
-
Quench the reaction with water.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with cold 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.
-
-
Purification: Purify the resulting dipeptide by flash column chromatography.
Cleavage, Purification, and Characterization
Cleavage from Resin:
-
After completion of the synthesis, the peptide is cleaved from the resin, and side-chain protecting groups are removed simultaneously. A common cleavage cocktail for Fmoc-based synthesis is 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[6] The reaction is typically carried out for 2-4 hours at room temperature.
Purification:
-
The standard method for peptide purification is reverse-phase high-performance liquid chromatography (RP-HPLC).[2]
-
A C18 column is commonly used with a mobile phase gradient of water and acetonitrile, both containing 0.1% TFA.[13]
-
The hydrophobic nature of the 3-ethoxyphenyl group may increase the retention time of the peptide. For very hydrophobic peptides, a C8 or phenyl column might be beneficial.[14]
Characterization:
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the purified peptide. Tandem MS (MS/MS) can be used to sequence the peptide and confirm the incorporation of the non-canonical residue.[15]
-
NMR Spectroscopy: For detailed structural analysis and to confirm the stereochemical integrity of the incorporated Amino-(3-ethoxy-phenyl)-acetic acid, 2D NMR techniques such as COSY and TOCSY can be employed.[16] This is particularly important to ensure that no significant racemization has occurred during the synthesis.
Troubleshooting and Key Considerations
-
Racemization: As emphasized, this is the primary challenge. If racemization is detected, switch to a less activating coupling reagent (like DEPBT) and a more sterically hindered base (like TMP).[3][5] Running the coupling reaction at a lower temperature (0 °C) can also help minimize epimerization.[10]
-
Steric Hindrance: The bulky phenyl group may slow down coupling reactions. If incomplete coupling is observed, consider a double coupling protocol or increasing the reaction time.[17]
-
Aggregation: Hydrophobic peptides containing aromatic residues can sometimes aggregate on the resin during SPPS. Using solvents like NMP instead of DMF or incorporating pseudo-prolines can help disrupt aggregation.
Conclusion
The successful incorporation of Amino-(3-ethoxy-phenyl)-acetic acid into peptides requires a careful and deliberate synthetic strategy. By understanding its propensity for racemization and employing optimized protection and coupling protocols, researchers can effectively utilize this unique building block to create novel peptides with tailored properties. The methods outlined in this guide, particularly the use of racemization-suppressing coupling reagents like DEPBT and COMU in combination with sterically hindered bases, provide a robust framework for achieving high-purity peptides containing this valuable non-canonical amino acid. Thorough purification and characterization are essential to validate the final product's identity and stereochemical integrity.
References
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.com.
- Liang, C., Behnam, M. A. M., Sundermann, T. R., & Klein, C. D. P. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Tetrahedron Letters, 58(25), 2325–2329.
- ChemicalBook. (2022). AMINO-(3-ETHOXY-PHENYL)-ACETIC ACID | 500696-03-7. ChemicalBook.com.
- Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec.com.
- Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg-bio.com.
- Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Aapptec.com.
- Liang, C., Behnam, M. A., Sundermann, T. R., & Klein, C. D. (2017). Phenylglycine Racemization in Fmoc-Based Solid-Phase Peptide Synthesis: Stereochemical Stability is Achieved by Choice of Reaction Conditions. Request PDF.
- Aapptec. (n.d.). SYNTHESIS NOTES. Aapptec.com.
- Elsawy, M., Hewage, C., & Walker, B. (2012). Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this. Journal of Peptide Science, 18(7), 437-444.
- Bachem. (n.d.). Peptide Purification Process & Methods: An Overview. Bachem.com.
- Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 386, 3–35.
- NMIMS Pharmacy. (n.d.).
- Organic Syntheses. (n.d.). tert-Butoxycarbonyl-L-phenylalanine. Orgsyn.org.
- ACS Publications. (n.d.). Handles for Fmoc Solid-Phase Synthesis of Protected Peptides.
- MS Vision. (n.d.). Characterization of intact and modified proteins by mass spectrometry.
- BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. Benchchem.com.
- Mast, T. M., Schjørring, S., Checco, J. W., & Sweedler, J. V. (2021). Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments. STAR protocols, 2(4), 100958.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic-chemistry.org.
- BenchChem. (2025). Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols. Benchchem.com.
- NIH. (n.d.).
- Google Patents. (2014). CN103664701A - Synthesis route of [2-[2-(Fmoc-amino) ethoxy] ethoxy] acetic acid.
- ResearchGate. (n.d.).
- Waters Corporation. (n.d.).
- Süssmuth, R. D., et al. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Natural product reports, 32(8), 1207–1235.
- SciSpace. (n.d.).
- Google Patents. (n.d.). CN1268604C - Industrial preparation method for 3-amino phenylacetic acid.
- ACS Publications. (n.d.). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.
- Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis (Version 1.7.2).
- ResearchGate. (2022). Determination of sequence and absolute configuration of peptide amino acids by HPLC–MS/CD-based detection of liberated N-terminus phenylthiohydantoin amino acids.
- NMIMS Pharmacy. (n.d.).
- Chemistry LibreTexts. (2025). 12.5: Peptide Synthesis- Solution-Phase.
- ACS Publications. (n.d.).
- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
- ResearchGate. (2014). How can I get a proper HPLC for hydrophobic peptide?.
- Der Pharma Chemica. (2011).
- MDPI. (2021).
- MS Vision. (n.d.).
- Aapptec. (n.d.). Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON.
- NMIMS Pharmacy. (n.d.). The very basics of NMR of proteins.
- Chem-Impex. (n.d.). Fmoc-L-phenylglycine.
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- 1. hplc.eu [hplc.eu]
- 2. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. peptide.com [peptide.com]
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- 8. Boc-Protected Amino Groups [organic-chemistry.org]
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- 15. Mass Spectrometry for Post-Translational Modifications - Neuroproteomics - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Amino-(3-ethoxy-phenyl)-acetic acid in Drug Discovery
Introduction: The Untapped Potential of a Versatile Scaffold
Amino-(3-ethoxy-phenyl)-acetic acid, a substituted α-amino acid, represents a compelling yet underexplored scaffold for drug discovery. While direct and extensive biological data on this specific molecule remains limited in publicly accessible literature, its structural motifs are present in a variety of biologically active compounds. This guide serves as a comprehensive resource for researchers and drug development professionals, providing a scientifically grounded framework for exploring the therapeutic potential of this compound. We will delve into its physicochemical properties, potential therapeutic applications based on analogous structures, and detailed protocols for its synthesis, characterization, and biological evaluation.
The core structure, featuring a phenylacetic acid backbone, is a privileged scaffold in medicinal chemistry, known to interact with a multitude of biological targets. The presence of an amino group and an ethoxy substitution on the phenyl ring offers rich opportunities for chemical modification, enabling the exploration of a vast chemical space to optimize potency, selectivity, and pharmacokinetic properties. This document will guide you through a logical, evidence-based workflow to unlock the potential of Amino-(3-ethoxy-phenyl)-acetic acid as a starting point for novel therapeutic agents.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a starting compound is paramount for any drug discovery campaign. These properties influence its solubility, permeability, and ultimately, its bioavailability and potential for development into a drug.
| Property | Value | Source |
| Chemical Name | Amino-(3-ethoxy-phenyl)-acetic acid | ChemicalBook[1] |
| CAS Number | 500696-03-7 | ChemicalBook[1] |
| Molecular Formula | C10H13NO3 | ChemicalBook[1] |
| Molecular Weight | 195.22 g/mol | ChemicalBook[1] |
| Predicted LogP | 1.2 - 1.5 | Prediction based on structural analogs |
| Predicted pKa | ~2.2 (acid), ~9.5 (amine) | Prediction based on structural analogs |
Note: Predicted values are estimations based on the chemical structure and should be experimentally verified.
Potential Therapeutic Applications: An Evidence-Based Extrapolation
The therapeutic potential of Amino-(3-ethoxy-phenyl)-acetic acid can be inferred from the established biological activities of structurally related compounds. The phenoxyacetic acid and phenylacetic acid cores are central to numerous drugs and clinical candidates.[2][3]
Anti-inflammatory Activity
Many non-steroidal anti-inflammatory drugs (NSAIDs) are acidic compounds that inhibit cyclooxygenase (COX) enzymes, which are key to prostaglandin synthesis.[3] The phenylacetic acid moiety is a common feature in this class of drugs.
Workflow for Investigating Anti-inflammatory Potential
Caption: Workflow for evaluating the anti-inflammatory potential of Amino-(3-ethoxy-phenyl)-acetic acid.
Antimicrobial Activity
Phenoxyacetic acid derivatives have demonstrated significant antibacterial and antifungal properties.[2] The structural features of Amino-(3-ethoxy-phenyl)-acetic acid, including the aromatic ring and carboxylic acid, are conducive to interactions with microbial targets.
Workflow for Antimicrobial Screening
Caption: A streamlined workflow for assessing the antimicrobial activity of the target compound.
Antidiabetic Potential
The structurally related compound, 3-ethoxy-4-ethoxycarbonyl phenyl acetic acid, is a key intermediate in the synthesis of Repaglinide, an oral hypoglycemic agent used to treat type II diabetes.[4] Repaglinide stimulates insulin secretion from pancreatic β-cells.[4] This suggests that derivatives of Amino-(3-ethoxy-phenyl)-acetic acid could be explored for similar activity.
Investigative Pathway for Antidiabetic Properties
Caption: A proposed pathway for the evaluation of antidiabetic properties.
Experimental Protocols
The following protocols provide a starting point for the synthesis, characterization, and biological evaluation of Amino-(3-ethoxy-phenyl)-acetic acid and its derivatives.
Protocol 1: Synthesis of Amino-(3-ethoxy-phenyl)-acetic acid
This protocol is a generalized procedure and may require optimization.
Materials:
-
3-Ethoxybenzaldehyde
-
Sodium cyanide
-
Ammonium chloride
-
Ammonium hydroxide
-
Hydrochloric acid
-
Diethyl ether
-
Ethanol
-
Standard laboratory glassware and safety equipment
Procedure:
-
Strecker Synthesis:
-
In a well-ventilated fume hood, dissolve 3-ethoxybenzaldehyde in ethanol in a round-bottom flask.
-
Add a solution of sodium cyanide and ammonium chloride in aqueous ammonium hydroxide.
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, acidify the reaction mixture with concentrated hydrochloric acid.
-
Reflux the mixture for 4-6 hours to hydrolyze the intermediate aminonitrile.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., sodium bicarbonate) to precipitate the amino acid.
-
Filter the crude product and wash with cold water.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure Amino-(3-ethoxy-phenyl)-acetic acid.
-
-
Characterization:
-
Confirm the structure and purity of the synthesized compound using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine purity.
-
-
Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay
This colorimetric assay is a standard method for evaluating the inhibitory activity of compounds against COX enzymes.
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine, colorimetric probe)
-
Test compound (dissolved in DMSO)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of COX-1 and COX-2 enzymes in the assay buffer.
-
In a 96-well plate, add the assay buffer, heme, and the respective enzyme to each well.
-
Add various concentrations of the test compound (and a vehicle control, DMSO) to the wells.
-
Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Immediately add TMPD to each well.
-
Measure the absorbance at 590 nm every minute for 5-10 minutes using a microplate reader.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the compound concentration.
Protocol 3: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This is a quantitative method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains of interest (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
Sterile 96-well microplates
-
Positive control antibiotic (e.g., ciprofloxacin, fluconazole)
-
Negative control (medium only)
-
Incubator
Procedure:
-
Prepare a two-fold serial dilution of the test compound in the appropriate broth in a 96-well plate.
-
Prepare a standardized inoculum of the microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Add the microbial inoculum to each well of the microplate.
-
Include positive and negative controls on each plate.
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Conclusion and Future Directions
Amino-(3-ethoxy-phenyl)-acetic acid presents a promising starting point for medicinal chemistry campaigns targeting a range of therapeutic areas. Its versatile scaffold, amenable to chemical derivatization, allows for the systematic exploration of structure-activity relationships. The protocols outlined in this guide provide a robust framework for initiating such investigations. Future work should focus on the synthesis of a focused library of derivatives, followed by systematic screening against a panel of relevant biological targets. Promising lead compounds can then be advanced into more complex cellular and in vivo models to fully elucidate their therapeutic potential.
References
-
Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Jetir.Org. Available at: [Link].
- Synthesis of 3-ethoxy-4-ethoxycarbonyl phenyl acetic acid, a key acid synthon of repaglinide. Google Patents.
-
Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. MDPI. Available at: [Link].
Sources
Application Note: Amino-(3-ethoxy-phenyl)-acetic Acid as a Novel Molecular Probe for Elucidating Nuclear Receptor Activity
Introduction
Amino-(3-ethoxy-phenyl)-acetic acid is a synthetic amino acid derivative belonging to the phenylglycine class of compounds. While its direct applications are still under exploration, its structural similarity to known bioactive molecules, particularly those with a phenoxyacetic acid or phenylglycine scaffold, suggests significant potential as a molecular probe in cellular and molecular biology research.[1][2] Phenylglycine derivatives are known constituents of various peptide natural products and have been investigated for a range of pharmacological activities, including anticonvulsant and metabolic regulatory effects.[2][3] This application note outlines a theoretical framework and detailed protocols for the utilization of Amino-(3-ethoxy-phenyl)-acetic acid as a molecular probe, with a primary focus on investigating the activity of nuclear receptors, such as Peroxisome Proliferator-Activated Receptors (PPARs).
The core hypothesis is that the unique combination of an amino group, a phenyl ring, and a carboxylic acid moiety in Amino-(3-ethoxy-phenyl)-acetic acid can be leveraged for targeted interactions with specific biological macromolecules. The ethoxy group provides a degree of lipophilicity that may facilitate cell permeability, a crucial attribute for an effective intracellular probe. This document will guide researchers through the conceptualization, synthesis of a fluorescently labeled probe, and its application in cell-based assays to monitor nuclear receptor activation.
Physicochemical Properties
A foundational understanding of the physicochemical properties of Amino-(3-ethoxy-phenyl)-acetic acid is critical for its application as a molecular probe.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO₃ | [4] |
| Molecular Weight | 195.22 g/mol | [4] |
| CAS Number | 500696-03-7 | [4] |
| Appearance | White to off-white crystalline powder | [4] |
| Solubility | Soluble in aqueous buffers at physiological pH, with solubility influenced by the ionization state of the amino and carboxylic acid groups. | Inferred from structure |
Proposed Mechanism of Action: Targeting Nuclear Receptors
Nuclear receptors are a superfamily of ligand-activated transcription factors that regulate a multitude of physiological processes, including metabolism, development, and inflammation. The structural resemblance of Amino-(3-ethoxy-phenyl)-acetic acid to certain classes of drugs, such as the glitazones which are known PPARγ agonists, forms the basis for its proposed application as a probe for these receptors.[5][6] The phenylacetic acid core is a common feature in many pharmacologically active compounds.
The proposed mechanism involves the binding of Amino-(3-ethoxy-phenyl)-acetic acid to the ligand-binding domain (LBD) of a nuclear receptor, such as PPARγ. This interaction would ideally induce a conformational change in the receptor, leading to the recruitment of co-activator proteins and subsequent activation of target gene transcription. By fluorescently labeling the probe, its subcellular localization and interaction with the target receptor can be visualized and quantified.
Caption: Proposed signaling pathway of a fluorescently labeled probe.
Experimental Protocols
Protocol 1: Fluorescent Labeling of Amino-(3-ethoxy-phenyl)-acetic acid
To function as a molecular probe for imaging, Amino-(3-ethoxy-phenyl)-acetic acid must be conjugated to a fluorescent dye. The primary amine group on the amino acid is an ideal target for labeling with amine-reactive dyes, such as N-hydroxysuccinimide (NHS) esters of common fluorophores.[7]
Materials:
-
Amino-(3-ethoxy-phenyl)-acetic acid
-
Fluorescein-NHS ester (or other suitable amine-reactive dye)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) system
-
Mass spectrometer
Procedure:
-
Dissolution: Dissolve Amino-(3-ethoxy-phenyl)-acetic acid (1 equivalent) in anhydrous DMF.
-
Base Addition: Add triethylamine (2 equivalents) to the solution to deprotonate the amino group, enhancing its nucleophilicity.
-
Dye Conjugation: Add the fluorescein-NHS ester (1.1 equivalents), dissolved in a small amount of anhydrous DMF, to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 4-6 hours, protected from light.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Purification: Upon completion, purify the fluorescently labeled product by RP-HPLC.
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and NMR spectroscopy.
Caption: Workflow for fluorescently labeling the probe.
Protocol 2: In Vitro Nuclear Receptor Binding Assay
This protocol describes a competitive binding assay to determine if the unlabeled Amino-(3-ethoxy-phenyl)-acetic acid can displace a known fluorescent ligand from the ligand-binding domain of a nuclear receptor.
Materials:
-
Recombinant human PPARγ ligand-binding domain (LBD)
-
Known fluorescent PPARγ ligand (e.g., a fluorescently labeled rosiglitazone analog)
-
Amino-(3-ethoxy-phenyl)-acetic acid (unlabeled)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 1 mM DTT)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Preparation: Prepare a series of dilutions of unlabeled Amino-(3-ethoxy-phenyl)-acetic acid in assay buffer.
-
Assay Setup: In a 96-well plate, add the recombinant PPARγ LBD and the known fluorescent ligand at a fixed concentration.
-
Competition: Add the diluted unlabeled compound to the wells. Include wells with only the fluorescent ligand and receptor (positive control) and wells with only the fluorescent ligand (negative control).
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure the fluorescence polarization or fluorescence intensity using a plate reader.
-
Data Analysis: A decrease in fluorescence polarization or a change in fluorescence intensity indicates displacement of the fluorescent ligand by the test compound. Calculate the IC₅₀ value.
Protocol 3: Cellular Uptake and Subcellular Localization using Confocal Microscopy
This protocol aims to visualize the cellular uptake and localization of the fluorescently labeled Amino-(3-ethoxy-phenyl)-acetic acid.
Materials:
-
Fluorescently labeled Amino-(3-ethoxy-phenyl)-acetic acid
-
Cell line known to express the target nuclear receptor (e.g., 3T3-L1 preadipocytes for PPARγ)
-
Cell culture medium and supplements
-
Hoechst 33342 (for nuclear staining)
-
Confocal microscope
Procedure:
-
Cell Culture: Plate the cells on glass-bottom dishes and culture until they reach 60-70% confluency.
-
Treatment: Treat the cells with the fluorescently labeled probe at a predetermined concentration (e.g., 1-10 µM) and incubate for various time points (e.g., 30 min, 1h, 4h).
-
Nuclear Staining: In the last 15 minutes of incubation, add Hoechst 33342 to the medium to stain the nuclei.
-
Washing: Wash the cells three times with pre-warmed phosphate-buffered saline (PBS).
-
Imaging: Immediately image the live cells using a confocal microscope. Acquire images in the channels corresponding to the fluorescent probe and the nuclear stain.
-
Analysis: Analyze the images to determine the subcellular localization of the probe. Co-localization with the nuclear stain would suggest nuclear translocation.
Data Interpretation and Expected Outcomes
-
Successful Labeling: A successful conjugation will be confirmed by a mass shift in the mass spectrometry data corresponding to the addition of the fluorophore.
-
Receptor Binding: In the in vitro binding assay, a dose-dependent decrease in the signal from the known fluorescent ligand will indicate competitive binding of Amino-(3-ethoxy-phenyl)-acetic acid to the nuclear receptor.
-
Cellular Imaging: Confocal microscopy images are expected to show the uptake of the fluorescent probe into the cells. If the probe interacts with a nuclear receptor, a significant portion of the fluorescence signal should co-localize with the nuclear stain, especially upon stimulation if the receptor translocates upon activation.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Labeling Efficiency | Inactive NHS-ester dye; pH of the reaction is not optimal. | Use fresh dye; ensure the reaction is carried out under anhydrous conditions with an appropriate base. |
| No Competitive Binding | The compound does not bind to the target receptor. | Test the probe on other nuclear receptors or consider that it may have a different biological target. |
| High Background in Imaging | Non-specific binding of the probe to cellular components. | Decrease the concentration of the probe; include appropriate washing steps. |
| Photobleaching | The fluorophore is not stable under the imaging conditions. | Reduce laser power and exposure time; use an anti-fade mounting medium for fixed cells. |
Conclusion
While further empirical validation is required, the structural characteristics of Amino-(3-ethoxy-phenyl)-acetic acid make it a promising candidate for development as a molecular probe to study nuclear receptor biology. The protocols outlined in this application note provide a comprehensive framework for its synthesis, characterization, and application in cell-based assays. Successful implementation of these methods could provide valuable insights into the mechanisms of nuclear receptor activation and may pave the way for the discovery of novel therapeutic agents.
References
- Google Patents. US6686497B1 - Synthesis of 3-ethoxy-4-ethoxycarbonyl phenyl acetic acid, a key acid synthon of repaglinide.
-
JETIR. Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Available at: [Link]
-
RSC Publishing. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Available at: [Link]
-
MDPI. New Phenylglycinamide Derivatives with Hybrid Structure as Candidates for New Broad-Spectrum Anticonvulsants. Available at: [Link]
-
Jena Bioscience. Fluorescent Amine Protein Labeling. Available at: [Link]
-
ResearchGate. Phenyl glycine incorporated glitazones as promising novel antidiabetic agents through PPARγ agonism: Design, synthesis and preclinical studies. Available at: [Link]
-
Simulations Plus. Design, Synthesis, and Evaluation of Novel L-phenylglycine Derivatives as Potential PPARγ Lead Compounds. Available at: [Link]
Sources
- 1. jetir.org [jetir.org]
- 2. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00025D [pubs.rsc.org]
- 3. New Phenylglycinamide Derivatives with Hybrid Structure as Candidates for New Broad-Spectrum Anticonvulsants [mdpi.com]
- 4. AMINO-(3-ETHOXY-PHENYL)-ACETIC ACID | 500696-03-7 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and Evaluation of Novel L-phenylglycine Derivatives as Potential PPARγ Lead Compounds - Simulations Plus [simulations-plus.com]
- 7. Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]
Application Notes and Protocols: A Guide to Incorporating Amino-(3-ethoxy-phenyl)-acetic Acid in Protein Engineering
Abstract: The site-specific incorporation of unnatural amino acids (UAAs) into proteins represents a powerful tool in chemical biology and drug development, enabling the introduction of novel chemical functionalities for probing and engineering protein function.[1] This guide provides a comprehensive framework for the incorporation of a novel phenylalanine analog, Amino-(3-ethoxy-phenyl)-acetic acid, into target proteins. While this specific UAA is not yet established in the literature for protein engineering, this document serves as a roadmap for researchers, detailing the necessary steps from the directed evolution of a specific aminoacyl-tRNA synthetase to the expression and verification of the modified protein. The protocols provided are based on well-established methodologies for genetic code expansion and are intended to be adapted for this novel UAA.
Introduction: The Potential of Amino-(3-ethoxy-phenyl)-acetic Acid in Protein Engineering
Amino-(3-ethoxy-phenyl)-acetic acid is a non-canonical amino acid with the potential to serve as a valuable tool for protein engineers. Its unique ethoxy-phenyl side chain can introduce novel properties to a protein, such as:
-
Biophysical Probe: The ethoxy group can alter the local hydrophobic and electronic environment, potentially serving as a subtle probe for conformational changes when incorporated into sensitive regions of a protein.
-
Modified Pharmacokinetics: For therapeutic proteins, the incorporation of such a UAA could influence properties like serum half-life and bioavailability.
-
Structural Stabilization: The bulky, hydrophobic nature of the side chain may be leveraged to enhance protein stability through packing interactions within the protein core.
The key to unlocking these possibilities lies in the ability to site-specifically incorporate Amino-(3-ethoxy-phenyl)-acetic acid into a protein of interest. This is achieved through the use of an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA pair, which function independently of the host cell's translational machinery.[2]
Table 1: Properties of Amino-(3-ethoxy-phenyl)-acetic Acid
| Property | Value | Source |
| Chemical Name | Amino-(3-ethoxy-phenyl)-acetic acid | ChemicalBook |
| CAS Number | 500696-03-7 | ChemicalBook |
| Molecular Formula | C10H13NO3 | ChemicalBook |
| Molecular Weight | 195.22 g/mol | ChemicalBook |
The Core Principle: Genetic Code Expansion
The site-specific incorporation of a UAA requires hijacking the cellular translation process. This is most commonly achieved by repurposing a stop codon, typically the amber codon (UAG), to encode the UAA.[2] This requires two key components:
-
An orthogonal tRNA (o-tRNA) that recognizes the UAG codon but is not charged by any of the host cell's native aaRSs.
-
An orthogonal aminoacyl-tRNA synthetase (o-aaRS) that specifically charges the o-tRNA with the desired UAA and not with any of the 20 canonical amino acids.[3]
The following sections provide a detailed guide on how to develop and utilize these components for the incorporation of Amino-(3-ethoxy-phenyl)-acetic acid.
Caption: Workflow for UAA Incorporation.
Protocol: Directed Evolution of an Amino-(3-ethoxy-phenyl)-acetic acid-Specific aaRS
As Amino-(3-ethoxy-phenyl)-acetic acid is a novel UAA in this context, a specific aaRS must be evolved. The most common starting points are the tyrosyl- or pyrrolysyl-tRNA synthetase/tRNA pairs from organisms like Methanocaldococcus jannaschii or Methanosarcina mazei, respectively, due to their inherent orthogonality in common expression hosts like E. coli.[2] The following protocol outlines a general directed evolution strategy.[4][5]
3.1. Library Generation
The first step is to create a library of mutant aaRS genes. This is typically done by randomizing the amino acid binding pocket of the parent aaRS.
-
Identify Key Residues: Analyze the crystal structure of the parent aaRS to identify the residues that line the amino acid binding pocket.
-
Site-Directed Mutagenesis: Use PCR-based methods to introduce mutations at these identified positions. Degenerate codons (e.g., NNK) are often used to introduce a wide range of amino acid substitutions.
-
Clone Library: Ligate the library of mutant aaRS genes into a suitable expression vector.
3.2. Positive and Negative Selection
A dual-selection system is used to identify aaRS variants that are active with the desired UAA but not with endogenous amino acids.[6]
Positive Selection:
-
Reporter Gene: Use a reporter gene that confers a survival advantage, such as chloramphenicol acetyltransferase (CAT), with an in-frame amber codon at a permissive site.
-
Transform Cells: Transform E. coli cells with the aaRS library plasmid, a plasmid expressing the cognate o-tRNA, and the positive selection reporter plasmid.
-
Selection: Plate the transformed cells on media containing chloramphenicol and Amino-(3-ethoxy-phenyl)-acetic acid. Only cells expressing an aaRS variant that can charge the o-tRNA with the UAA will survive.
Negative Selection:
-
Counter-Selection Gene: Use a toxic gene, such as barnase, with an in-frame amber codon.
-
Transform Cells: Isolate the plasmids from the surviving colonies of the positive selection and transform a new batch of E. coli cells that also contain the negative selection reporter plasmid.
-
Selection: Plate the cells on media that induces the expression of the toxic gene, but in the absence of the UAA. Cells expressing an aaRS that incorporates a natural amino acid in response to the amber codon will be killed.
Surviving colonies from this dual-selection process should contain aaRS variants that are specific for Amino-(3-ethoxy-phenyl)-acetic acid.
Caption: Directed Evolution of aaRS.
Protocol: Protein Expression with Amino-(3-ethoxy-phenyl)-acetic Acid in E. coli
Once a specific aaRS has been identified, it can be used to express a target protein containing Amino-(3-ethoxy-phenyl)-acetic acid.[7]
4.1. Plasmid Preparation
-
Target Gene: Your gene of interest should be cloned into an expression vector with a C-terminal purification tag (e.g., His6-tag).
-
Amber Mutation: Introduce an amber stop codon (TAG) at the desired site of UAA incorporation using site-directed mutagenesis.
-
Expression System: A two-plasmid system is common. One plasmid carries the evolved aaRS and the o-tRNA, while the other carries the target gene with the amber mutation.
4.2. Expression
-
Transformation: Co-transform a suitable E. coli expression strain (e.g., BL21(DE3)) with both plasmids.
-
Culture: Grow the cells in a minimal medium to an OD600 of 0.6-0.8.
-
UAA Addition: Add Amino-(3-ethoxy-phenyl)-acetic acid to a final concentration of 1-2 mM.
-
Induction: Induce protein expression with IPTG (or another suitable inducer) and continue to grow the culture at a reduced temperature (e.g., 18-25°C) overnight.
-
Harvest: Harvest the cells by centrifugation.
4.3. Purification
-
Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or high-pressure homogenization.
-
Clarification: Centrifuge the lysate to remove cell debris.
-
Affinity Chromatography: Purify the protein from the supernatant using an appropriate affinity resin (e.g., Ni-NTA for His-tagged proteins).
-
Further Purification: If necessary, perform additional purification steps such as size-exclusion chromatography.
Table 2: Comparison of Expression Systems for UAA Incorporation
| Expression System | Advantages | Disadvantages |
| E. coli | High yield, low cost, fast growth | Lacks post-translational modifications, potential for protein misfolding |
| Yeast | Eukaryotic post-translational modifications, scalable | Slower growth than bacteria, potential for glycosylation differences from mammalian cells |
| Mammalian Cells | Native post-translational modifications, proper protein folding | Lower yield, high cost, slow growth |
| Cell-Free Systems | Fast, allows for toxic proteins, direct manipulation of reaction components | Low yield, high cost |
Protocol: Verification of UAA Incorporation by Mass Spectrometry
It is crucial to verify that the UAA has been successfully and specifically incorporated at the intended site.[8][9]
-
Protein Digestion:
-
Excise the protein band from an SDS-PAGE gel or use the purified protein in solution.
-
Perform an in-gel or in-solution digest with a protease such as trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Search the MS/MS data against the sequence of the target protein.
-
Specifically look for the peptide containing the amber codon site.
-
The mass of this peptide should be increased by the mass of the Amino-(3-ethoxy-phenyl)-acetic acid residue (177.20 Da) minus the mass of water (18.02 Da), which is an increase of 159.18 Da compared to the peptide from the wild-type protein if the original amino acid was, for example, Tyrosine (residue mass 163.18 Da).
-
The MS/MS fragmentation pattern of the peptide will confirm the identity and location of the UAA.[9]
-
Troubleshooting
-
Low Protein Yield:
-
Optimize the concentration of the UAA.
-
Use a different expression strain.
-
Lower the induction temperature.
-
Improve the efficiency of the evolved aaRS through further rounds of directed evolution.
-
-
No UAA Incorporation:
-
Verify the sequences of all plasmids.
-
Ensure the UAA is stable in the culture medium.
-
Re-evaluate the selection process for the aaRS.
-
-
Incorporation of Natural Amino Acids:
-
Perform more stringent negative selection.
-
Use an E. coli strain with a deleted or modified release factor 1 (RF1) to reduce competition at the amber codon.[2]
-
Conclusion
The ability to incorporate novel UAAs like Amino-(3-ethoxy-phenyl)-acetic acid into proteins opens up new avenues for research and development. While requiring a significant upfront investment in the development of a specific orthogonal aaRS/tRNA pair, the potential rewards in terms of novel protein functionalities are substantial. The protocols and guidelines presented here provide a solid foundation for researchers to begin exploring the possibilities of this and other novel unnatural amino acids in their own work.
References
-
Bryson, D. I., Fan, C., Guo, L. T., Miller, C., Soll, D., & Liu, D. R. (2017). Continuous directed evolution of aminoacyl-tRNA synthetases. Nature Chemical Biology, 13(12), 1253–1260. [Link]
-
Chatterjee, A., Sun, S. B., Furman, J. L., Xiao, H., & Schultz, P. G. (2013). Site-specific incorporation of unnatural amino acids as probes for protein conformational changes. Methods in Enzymology, 523, 335–351. [Link]
-
Liu, D. R., & Schultz, P. G. (1999). Engineering a tRNA and aminoacyl-tRNA synthetase for the site-specific incorporation of unnatural amino acids into proteins in vivo. Proceedings of the National Academy of Sciences, 96(9), 4780–4785. [Link]
-
Mukai, T., Lajoie, M. J., Englert, M., & Söll, D. (2017). Site-Specific Incorporation of Unnatural Amino Acids into Escherichia coli Recombinant Protein: Methodology Development and Recent Achievement. International Journal of Molecular Sciences, 18(5), 943. [Link]
-
The Uncorked Chemist. (2021, December 22). Unnatural/non-canonical amino acid incorporation by "genetic code expansion" inspired by pyrrolysine [Video]. YouTube. [Link]
-
RIKEN. (n.d.). Incorporation of synthetic amino acids into proteins at specific sites. RIKEN. Retrieved January 25, 2026, from [Link]
-
Miyanabe, K., Stone, T. A., & Mehl, R. A. (2018). Probing the effectiveness of spectroscopic reporter unnatural amino acids: a structural study. IUCrJ, 5(Pt 6), 757–765. [Link]
-
Zhou, J., & Li, J. (2020). Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System. Methods and Protocols, 3(3), 54. [Link]
-
Sakamoto, K., Murayama, K., Oki, K., & Nishiyama, M. (2002). Site-specific incorporation of an unnatural amino acid into proteins in mammalian cells. Nucleic Acids Research, 30(21), 4692–4699. [Link]
-
Leisle, L., Valiyaveetil, F. I., Mehl, R. A., & Ahern, C. A. (2021). Chapter One - Selection and validation of orthogonal tRNA/synthetase pairs for the encoding of unnatural amino acids across kingdoms. Methods in Enzymology, 655, 1–25. [Link]
-
Serfling, R., & Coin, I. (2016). Site-Specific Incorporation of Non-canonical Amino Acids by Amber Stop Codon Suppression in Escherichia coli. In Chemical Ligation (pp. 11–26). Humana Press, New York, NY. [Link]
-
Amiram, M., Haimovich, A. D., & Isaacs, F. J. (2024). A Translation-Independent Directed Evolution Strategy to Engineer Aminoacyl-tRNA Synthetases. ACS Central Science, 10(5), 1015–1022. [Link]
-
Hoffman, K. S., O'Donoghue, P., & Brand, L. (2017). MS-READ: Quantitative Measurement of Amino Acid Incorporation. Methods in Molecular Biology, 1550, 1–17. [Link]
-
Guo, J., Wang, J., Anderson, J. C., & Schultz, P. G. (2008). Evolution of multiple, mutually orthogonal prolyl-tRNA synthetase/tRNA pairs for unnatural amino acid mutagenesis in Escherichia coli. Proceedings of the National Academy of Sciences, 105(47), 18255–18260. [Link]
- East China University of Science and Technology. (2005). Industrial preparation method for 3-amino phenylacetic acid. CN1268604C.
-
Sharma, P., Datusalia, A. K., & Sharma, S. (2020). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. JETIR, 7(8), 1-13. [Link]
-
Sakamoto, K., Murayama, K., Oki, K., & Nishiyama, M. (2002). Site-specific incorporation of an unnatural amino acid into proteins in mammalian cells. Nucleic Acids Research, 30(21), 4692-4699. [Link]
- East China University of Science and Technology. (2005). Industrial preparation method for 3-amino phenylacetic acid.
-
Spinnler, A., Miskey, M., & Fussenegger, M. (2025). Synthetic closed-loop gene circuit for phenylalanine regulation. Nucleic Acids Research, 53(20), 12585-12597. [Link]
-
Amiram, M., Haimovich, A. D., & Isaacs, F. J. (2023). A translation-independent directed evolution strategy to engineer aminoacyl-tRNA synthetases. ResearchGate. [Link]
-
Wang, F., & Tsao, M. L. (2013). Fine-tuning Interaction between Aminoacyl-tRNA Synthetase and tRNA for Efficient Synthesis of Proteins Containing Unnatural Amino Acids. ACS Synthetic Biology, 2(12), 727–734. [Link]
-
Italia, J. S., Addy, P. S., & Chatterjee, A. (2017). Plasticity and Constraints of tRNA Aminoacylation Define Directed Evolution of Aminoacyl-tRNA Synthetases. Molecules, 22(9), 1459. [Link]
-
Carrico, I. S. (2006). Protein Engineering Through in vivo Incorporation of Phenylalanine Analogs. CORE. [Link]
-
Bork, K., & J. (2010). Mutational analysis of phenylalanine ammonia lyase to improve reactions rates for various substrates. Protein Engineering, Design and Selection, 23(12), 907–914. [Link]
- Reddy, M. S., Kumar, M. R., & Reddy, P. P. (2004). Synthesis of 3-ethoxy-4-ethoxycarbonyl phenyl acetic acid, a key acid synthon of repaglinide. US6686497B1.
-
Nguyen, D. P., & d'Oelsnitz, S. (2024). Directed evolution of aminoacyl-tRNA synthetases through in vivo hypermutation. bioRxiv. [Link]
-
Coin, I. (2018). Electron-deficient p-benzoyl-l-phenylalanine derivatives increase covalent chemical capture yields for protein–protein interactions. The FEBS Journal, 285(10), 1827–1836. [Link]
-
D'Antona, G., et al. (2022). A Molecular and Functional Investigation of the Anabolic Effect of an Essential Amino Acids' Blend Which Is Active In Vitro in Supporting Muscle Function. Nutrients, 14(15), 3229. [Link]
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- 9. academic.oup.com [academic.oup.com]
Introduction: The Analytical Imperative for a Chiral Building Block
An Application Note for the Reversed-Phase and Chiral HPLC Analysis of Amino-(3-ethoxy-phenyl)-acetic acid
Amino-(3-ethoxy-phenyl)-acetic acid is a substituted α-amino acid, a class of molecules that serves as a critical chiral building block in the synthesis of complex pharmaceutical agents. Its structure, featuring both acidic and basic functional groups and a stereocenter at the α-carbon, presents a unique analytical challenge. For researchers, scientists, and drug development professionals, ensuring the purity, identity, and enantiomeric integrity of this intermediate is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API).
This application note provides a comprehensive guide to the analysis of Amino-(3-ethoxy-phenyl)-acetic acid using High-Performance Liquid Chromatography (HPLC). We present two distinct but complementary methods:
-
A robust Reversed-Phase HPLC (RP-HPLC) method for accurate quantification and impurity profiling.
-
A stereoselective Chiral HPLC method for the direct separation and quantification of its enantiomers.
The protocols herein are designed to be self-validating, grounded in established chromatographic principles and aligned with regulatory expectations for analytical procedure validation.
Part 1: Quantitative Analysis by Reversed-Phase HPLC
The primary objective of this method is to determine the assay or purity of Amino-(3-ethoxy-phenyl)-acetic acid. A reversed-phase C18 column is selected for its versatility and effectiveness in retaining moderately polar analytes. The key to achieving reproducible results for an amino acid lies in controlling the mobile phase pH. By using a buffered mobile phase, we ensure a consistent ionization state for the analyte's amino and carboxyl groups, leading to stable retention times and sharp peak shapes.
Instrumentation and Consumables
-
HPLC System: An HPLC or UPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV or Diode Array Detector (DAD).
-
Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).
-
Data Acquisition: Chromatography Data System (CDS) software.
-
Consumables: HPLC vials, 0.45 µm syringe filters.
Protocol 1: RP-HPLC Method for Assay Determination
1. Preparation of Mobile Phase and Diluent:
- Mobile Phase A (Aqueous): Prepare a 20 mM potassium phosphate buffer. To do this, dissolve 2.72 g of monobasic potassium phosphate (KH₂PO₄) in 1 L of HPLC-grade water. Adjust the pH to 3.0 using phosphoric acid. Filter through a 0.45 µm membrane filter.
- Mobile Phase B (Organic): Acetonitrile (HPLC Grade).
- Diluent: A mixture of Mobile Phase A and Mobile Phase B (50:50 v/v). The practice of dissolving the sample in the mobile phase often leads to better peak shape.[1]
2. Preparation of Standard Solution (100 µg/mL):
- Accurately weigh approximately 10 mg of Amino-(3-ethoxy-phenyl)-acetic acid reference standard into a 100 mL volumetric flask.
- Add approximately 70 mL of diluent and sonicate for 5 minutes or until fully dissolved.
- Allow the solution to return to room temperature and dilute to the mark with the diluent. Mix well.
3. Preparation of Sample Solution (100 µg/mL):
- Accurately weigh approximately 10 mg of the Amino-(3-ethoxy-phenyl)-acetic acid sample into a 100 mL volumetric flask.
- Follow the same dissolution procedure as for the standard solution.
- Prior to injection, filter the solution through a 0.45 µm syringe filter into an HPLC vial. Elimination of particulates is essential to protect the integrity and lifespan of the chromatography column.[2]
4. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 20 mM KH₂PO₄ Buffer, pH 3.0B: Acetonitrile |
| Gradient | 0-2 min: 10% B2-15 min: 10% to 90% B15-18 min: 90% B18-18.1 min: 90% to 10% B18.1-25 min: 10% B (Equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detection | UV at 220 nm |
| Run Time | 25 minutes |
Workflow for RP-HPLC Analysis
Sources
Application Note: A Multi-dimensional NMR Approach for the Structural Elucidation of Amino-(3-ethoxy-phenyl)-acetic Acid
Abstract
This technical guide provides a comprehensive framework for the structural analysis of 2-Amino-2-(3-ethoxyphenyl)acetic acid (CAS 500696-03-7) using Nuclear Magnetic Resonance (NMR) spectroscopy. As a substituted α-amino acid, this compound presents a unique structural elucidation challenge requiring a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR techniques for unambiguous assignment. This document details optimized protocols for sample preparation, data acquisition, and a logical workflow for spectral interpretation, designed for researchers in synthetic chemistry and drug development. The causality behind experimental choices is emphasized to provide a deeper understanding of the spectroscopic process.
Introduction and Structural Overview
2-Amino-2-(3-ethoxyphenyl)acetic acid is a non-proteinogenic amino acid derivative with potential applications as a building block in medicinal chemistry and materials science. Its molecular structure incorporates a chiral center at the α-carbon, an aromatic ring with a meta-substituted ethoxy group, and three types of exchangeable protons (amine, carboxylic acid, and potentially adsorbed water), making its characterization non-trivial.
Accurate structural verification and purity assessment are paramount for its application in regulated fields. NMR spectroscopy is the most powerful technique for this purpose, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.[1] This guide presents a systematic approach to leveraging a suite of NMR experiments for complete structural assignment.
Molecular Structure and Atom Numbering
For clarity throughout this guide, the atoms of 2-Amino-2-(3-ethoxyphenyl)acetic acid are numbered as shown below. This convention will be used for all spectral assignments.
Caption: Structure of 2-Amino-2-(3-ethoxyphenyl)acetic acid with atom numbering.
Experimental Protocols
Protocol 1: Sample Preparation
The choice of solvent is the most critical step in sample preparation for this compound due to the presence of exchangeable protons (NH₂, COOH) and the zwitterionic potential of the amino acid functionality.
Objective: To prepare a homogeneous solution suitable for high-resolution NMR analysis while managing the behavior of exchangeable protons.
Materials:
-
2-Amino-2-(3-ethoxyphenyl)acetic acid (5-10 mg)
-
Deuterated Dimethyl Sulfoxide (DMSO-d₆, >99.9% D)
-
Deuterium Oxide (D₂O, >99.9% D)
-
NMR tubes (5 mm, high precision)
-
Micropipettes and vials
-
0.2 µm syringe filter
Step-by-Step Methodology:
-
Weighing: Accurately weigh approximately 5-10 mg of the sample into a clean, dry vial.
-
Solvent Selection & Rationale:
-
Primary Choice (DMSO-d₆): This is the recommended solvent. DMSO is an excellent solvent for polar compounds, including amino acids. Crucially, the exchange rate of amine (NH₂) and carboxylic acid (COOH) protons with residual water is slow in DMSO-d₆, allowing for their direct observation as broad singlets in the ¹H NMR spectrum.[2]
-
Alternative Choice (D₂O): D₂O is also a good solvent, but it will cause the rapid exchange of the NH₂ and COOH protons with deuterium. These signals will therefore be absent from the ¹H NMR spectrum. While this simplifies the spectrum, it also results in the loss of information. A comparative analysis of spectra in DMSO-d₆ and after a D₂O shake can be a powerful method to confirm the identity of exchangeable protons.
-
-
Dissolution: Add 0.6-0.7 mL of DMSO-d₆ to the vial. Vortex or sonicate gently for 1-2 minutes until the sample is fully dissolved.
-
Filtration (Optional but Recommended): If any particulate matter is visible, filter the solution through a 0.2 µm syringe filter directly into the NMR tube. This step is vital to prevent peak broadening and distortion caused by suspended solids, thereby improving spectral quality.
-
Transfer: Carefully transfer the solution to the NMR tube. Ensure the sample height is sufficient for the instrument's receiver coil (typically ~4 cm).
-
Labeling: Label the NMR tube clearly with the sample identity and solvent.
Protocol 2: 1D NMR Data Acquisition
Acquisition of high-quality 1D spectra is the foundation of the entire analysis.
Instrumentation: 400 MHz (or higher) NMR Spectrometer
Step-by-Step Methodology:
-
Instrument Setup: Insert the sample, lock onto the deuterium signal of DMSO-d₆, and shim the magnetic field to achieve optimal homogeneity (peak shape).
-
¹H NMR Acquisition:
-
Experiment: Standard proton acquisition (e.g., Bruker zg30).
-
Spectral Width: ~16 ppm (centered around 6 ppm).
-
Acquisition Time (AQ): 2-3 seconds. Rationale: Ensures high digital resolution to resolve fine coupling patterns.
-
Relaxation Delay (D1): 2 seconds. Rationale: A sufficient delay for most protons to relax, allowing for reasonably accurate integration.
-
Number of Scans (NS): 16-64 scans. Rationale: Increases signal-to-noise ratio. Adjust based on sample concentration.
-
-
¹³C NMR Acquisition:
-
Experiment: Proton-decoupled carbon acquisition (e.g., Bruker zgpg30).
-
Spectral Width: ~220 ppm (centered around 110 ppm).
-
Acquisition Time (AQ): ~1.5 seconds.
-
Relaxation Delay (D1): 5 seconds. Rationale: A longer delay is crucial for quaternary carbons (like C1, C3, and the carboxyl C=O), which have long T1 relaxation times and may otherwise be attenuated or absent.
-
Number of Scans (NS): 1024-4096 scans. Rationale: The low natural abundance of ¹³C necessitates a higher number of scans to achieve an adequate signal-to-noise ratio.
-
Protocol 3: 2D NMR Data Acquisition
2D NMR experiments are essential for unambiguously connecting the atoms and confirming the isomeric structure.[3][4]
Step-by-Step Methodology:
-
COSY (¹H-¹H Correlation Spectroscopy):
-
Purpose: To identify protons that are coupled to each other (typically through 2-3 bonds). This will reveal the spin systems of the ethoxy group and the aromatic ring.
-
Experiment: Standard COSY (e.g., Bruker cosygpqf).
-
Parameters: Use standard instrument parameters. Acquire 256-512 increments in the F1 dimension with 8-16 scans per increment.
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To identify which protons are directly attached to which carbons. This is the primary method for assigning carbon signals.[4]
-
Experiment: Phase-sensitive HSQC with multiplicity editing (e.g., Bruker hsqcedetgpsisp2.3). This variant also provides information on the number of attached protons (CH/CH₃ vs. CH₂).
-
Parameters: Set the ¹J C-H coupling constant to ~145 Hz. Acquire 256 increments in F1 with 16-32 scans per increment.
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify longer-range correlations between protons and carbons (over 2-3 bonds). This is critical for connecting the different fragments of the molecule, such as linking the ethoxy group to the aromatic ring and the α-carbon to the ring.
-
Experiment: Standard HMBC (e.g., Bruker hmbcgplpndqf).
-
Parameters: Set the long-range coupling constant to 8 Hz. Rationale: This value is a good compromise for detecting a wide range of two- and three-bond couplings. Acquire 256-512 increments in F1 with 32-64 scans per increment.
-
Data Interpretation and Structural Verification
The following section outlines the expected NMR data and the logical workflow for its interpretation.
Predicted ¹H and ¹³C NMR Data
The chemical environment of each nucleus dictates its chemical shift. The ethoxy and amino groups are electron-donating, which influences the chemical shifts of the aromatic protons and carbons.[5][6]
Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Atom | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
|---|---|---|---|---|
| COOH | 10-12 | Broad s | 1H | Acidic proton, exchangeable. |
| NH₂ | 3-5 | Broad s | 2H | Amine protons, exchangeable. |
| H2, H4, H5, H6 | 6.8 - 7.4 | m | 4H | Aromatic protons in a complex region due to meta-substitution. |
| Hα | 4.5 - 5.0 | s | 1H | Singlet due to no adjacent non-exchangeable protons. |
| H7 (-OCH₂-) | ~4.0 | q | 2H | Quartet due to coupling with the three H8 methyl protons. |
| H8 (-CH₃) | ~1.3 | t | 3H | Triplet due to coupling with the two H7 methylene protons. |
Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Atom | Predicted δ (ppm) | Rationale |
|---|---|---|
| C=O | 170-175 | Carboxylic acid carbonyl carbon.[7] |
| C3 | 158-160 | Aromatic carbon directly attached to the electronegative oxygen of the ethoxy group. |
| C1 | 135-140 | Aromatic carbon attached to the α-carbon. |
| C5 | ~129 | Aromatic CH, ortho to the ethoxy group. |
| C2, C4, C6 | 113-120 | Aromatic CH carbons, shielded by the electron-donating groups. |
| C7 (-OCH₂-) | 63-65 | Methylene carbon of the ethoxy group. |
| Cα | 55-60 | α-carbon of the amino acid. |
| C8 (-CH₃) | 14-16 | Methyl carbon of the ethoxy group. |
Structural Verification Workflow
A systematic approach is required to assemble the structure from the spectral data. The following workflow illustrates how different NMR experiments are used in concert to achieve an unambiguous assignment.
Caption: Logical workflow for structural elucidation using 1D and 2D NMR data.
Interpretation Steps:
-
Identify Spin Systems (COSY): The COSY spectrum will show a clear correlation between the triplet at ~1.3 ppm (H8) and the quartet at ~4.0 ppm (H7), confirming the ethyl group fragment. It will also show correlations between the adjacent aromatic protons, helping to piece together their connectivity.
-
Assign Carbons (HSQC): The HSQC spectrum provides direct H-C correlations. The signal for Hα will correlate to Cα, H7 to C7, H8 to C8, and each aromatic proton to its attached carbon. This is the most reliable way to assign the protonated carbons.
-
Connect the Fragments (HMBC): The HMBC spectrum is the key to the final structure. Look for the following critical long-range correlations:
-
A correlation from the methylene protons (H7) of the ethoxy group to the aromatic carbon C3 confirms the position of the ethoxy group on the ring.
-
Correlations from the alpha-proton (Hα) to the aromatic carbons C1, C2, and C6 will confirm the attachment point of the amino-acetic acid moiety to the phenyl ring.
-
A correlation from Hα to the carboxyl carbon (C=O) confirms the integrity of the amino acid structure.
-
Conclusion
The structural elucidation of 2-Amino-2-(3-ethoxyphenyl)acetic acid requires a systematic and multi-faceted NMR approach. While 1D NMR provides initial insights, its complexity, particularly in the aromatic region, necessitates the use of 2D techniques. By following the detailed protocols for sample preparation, data acquisition (¹H, ¹³C, COSY, HSQC, HMBC), and the logical interpretation workflow described herein, researchers can achieve complete and unambiguous structural verification of the target molecule. This rigorous characterization is an essential step for ensuring compound identity and quality in any research or development context.
References
-
MD Topology. (n.d.). (3-Ethoxyphenyl)aceticacid | C10H11O3. Retrieved from [Link]
-
PubChem. (n.d.). (3-Amino-4-hydroxyphenyl)acetic acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]
- Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S1:001.
- Google Patents. (n.d.). CN1268604C - Industrial preparation method for 3-amino phenylacetic acid.
-
ResearchGate. (2017). Which solvents I should use for taking NMR of amino acid?. Retrieved from [Link]
- Simpson, A. J., et al. (2018). Selective Amino Acid-Only in Vivo NMR: A Powerful Tool To Follow Stress Processes. Environmental Science & Technology, 52(21), 12795-12803.
-
Chemistry LibreTexts. (2025). 2D NMR Introduction. Retrieved from [Link]
-
YouTube. (2021). Interpreting Aromatic NMR Signals. Retrieved from [Link]
-
University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0031609). Retrieved from [Link]
-
Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-(3-Aminophenyl)acetic acid - Spectrum. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). The 13C NMR spectrum of ethanoic acid. Retrieved from [Link]
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The Strategic Integration of Amino-(3-ethoxy-phenyl)-acetic Acid in Modern Organic Synthesis: A Guide for Researchers
In the landscape of contemporary drug discovery and development, the strategic incorporation of unnatural amino acids into novel molecular architectures represents a cornerstone of innovation. Among these crucial building blocks, Amino-(3-ethoxy-phenyl)-acetic acid, also referred to as 3-ethoxyphenylglycine, has emerged as a molecule of significant interest. Its unique structural features—a chiral α-amino acid backbone combined with a lipophilic ethoxy-substituted aromatic ring—offer medicinal chemists a versatile scaffold to modulate the pharmacokinetic and pharmacodynamic properties of lead compounds. This guide provides an in-depth exploration of the applications and detailed protocols for the effective utilization of this valuable synthetic intermediate.
Physicochemical Properties and Structural Attributes
A thorough understanding of the physical and chemical characteristics of Amino-(3-ethoxy-phenyl)-acetic acid is paramount for its successful application in synthesis. These properties dictate its solubility, reactivity, and handling requirements.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO₃ | |
| Molecular Weight | 195.22 g/mol | |
| CAS Number | 500696-03-7 | |
| Appearance | White to off-white solid | Generic Supplier Data |
| Solubility | Sparingly soluble in water, soluble in organic solvents like DMF and DMSO | Generic Supplier Data |
The structural arrangement of Amino-(3-ethoxy-phenyl)-acetic acid is depicted below, highlighting the key functional groups that drive its synthetic utility.
Caption: Molecular structure of Amino-(3-ethoxy-phenyl)-acetic acid.
Core Applications in Peptide Synthesis
The primary application of Amino-(3-ethoxy-phenyl)-acetic acid lies in its role as an unnatural amino acid for incorporation into peptide chains. This is predominantly achieved through Solid-Phase Peptide Synthesis (SPPS), a robust methodology that allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.[1]
Rationale for Incorporation
The introduction of 3-ethoxyphenylglycine into a peptide sequence can confer several advantageous properties:
-
Increased Lipophilicity: The ethoxy group enhances the overall lipophilicity of the peptide, which can improve its ability to cross cell membranes and enhance oral bioavailability.
-
Conformational Rigidity: The aromatic side chain can introduce conformational constraints, leading to more defined secondary structures which can be crucial for binding to biological targets.
-
Metabolic Stability: As an unnatural amino acid, it is less susceptible to enzymatic degradation by proteases, thereby increasing the in vivo half-life of the peptide therapeutic.
-
Novel Side-Chain Interactions: The ethoxy phenyl group can participate in unique hydrophobic and aromatic interactions within the binding pocket of a target protein, potentially leading to increased potency and selectivity.
General Workflow for SPPS Incorporation
The successful integration of Amino-(3-ethoxy-phenyl)-acetic acid into a peptide sequence using Fmoc-based SPPS follows a well-established cyclical process.
Caption: General workflow for Solid-Phase Peptide Synthesis.
Detailed Protocols
The following protocols provide a detailed, step-by-step guide for the key stages of incorporating Amino-(3-ethoxy-phenyl)-acetic acid into a peptide sequence using manual Fmoc-SPPS.
Protocol 1: N-Terminal Fmoc Deprotection
Causality: The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amine of the resin-bound amino acid must be removed to allow for the coupling of the next amino acid in the sequence.[2] Piperidine is a commonly used base for this deprotection due to its efficacy and the relatively mild conditions required.
Step-by-Step Methodology:
-
Resin Swelling: Place the resin-bound peptide in a suitable reaction vessel and add N,N-dimethylformamide (DMF) (approximately 10 mL per gram of resin). Allow the resin to swell for 15-30 minutes at room temperature.[3]
-
Solvent Removal: Drain the DMF from the reaction vessel.
-
Deprotection: Add a 20% solution of piperidine in DMF to the resin. Ensure the resin is fully submerged.
-
Agitation: Gently agitate the resin mixture for 5-10 minutes at room temperature.[4]
-
First Wash: Drain the piperidine solution.
-
Second Deprotection (Optional but Recommended): Add a fresh portion of the 20% piperidine in DMF solution and agitate for another 10-15 minutes to ensure complete deprotection.
-
Final Washes: Drain the deprotection solution and wash the resin thoroughly with DMF (3-5 times), followed by dichloromethane (DCM) (2-3 times), and finally DMF again (2-3 times) to remove all traces of piperidine.[4]
Self-Validation: The completion of the deprotection can be monitored using a Kaiser (ninhydrin) test. A positive test (deep blue beads) indicates the presence of a free primary amine, signifying successful Fmoc removal.
Protocol 2: Coupling of Fmoc-Amino-(3-ethoxy-phenyl)-acetic acid
Causality: To form the peptide bond, the carboxylic acid of the incoming Fmoc-protected Amino-(3-ethoxy-phenyl)-acetic acid must be activated. This is typically achieved using a coupling reagent, which converts the carboxylic acid into a more reactive species that is susceptible to nucleophilic attack by the free amine on the resin-bound peptide. HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a non-nucleophilic base like DIEA (N,N-Diisopropylethylamine) is a widely used and efficient activation system.
Step-by-Step Methodology:
-
Prepare Coupling Solution: In a separate vial, dissolve Fmoc-Amino-(3-ethoxy-phenyl)-acetic acid (3-5 equivalents relative to the resin loading) and HBTU (3-5 equivalents) in a minimal amount of DMF.
-
Add Base: Add DIEA (6-10 equivalents) to the solution from step 1 and vortex briefly. The solution should turn a pale yellow, indicating activation. Allow the pre-activation to proceed for 1-2 minutes.
-
Initiate Coupling: Add the activated amino acid solution to the deprotected resin from Protocol 1.
-
Reaction: Agitate the reaction mixture at room temperature for 1-2 hours. The reaction time may need to be optimized depending on the sequence.
-
Monitoring: After the desired reaction time, take a small sample of the resin beads and perform a Kaiser test. A negative test (colorless or faint yellow beads) indicates that all the free amines have reacted, and the coupling is complete.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times), DCM (2-3 times), and finally DMF (2-3 times) to remove excess reagents and byproducts.
Self-Validation: The primary validation for this step is a negative Kaiser test, confirming the consumption of the free amine.
Sources
Application Note: Biocatalytic Synthesis of Amino-(3-ethoxy-phenyl)-acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This application note provides a comprehensive technical guide to the biocatalytic synthesis of Amino-(3-ethoxy-phenyl)-acetic acid, a valuable chiral building block in pharmaceutical development. Moving beyond traditional chemical synthesis, this document explores enzymatic strategies that offer high selectivity, milder reaction conditions, and a greener footprint. We present detailed theoretical frameworks and actionable protocols for three primary biocatalytic routes: asymmetric synthesis via transamination , kinetic resolution of a racemic mixture using lipases , and a two-step enzymatic hydrolysis of a nitrile precursor . The causality behind experimental choices is explained, and each protocol is designed as a self-validating system, emphasizing process optimization and analytical verification. This guide is intended to empower researchers to leverage the precision of biocatalysis for the efficient and stereocontrolled production of non-canonical amino acids.
Introduction: The Case for a Biocatalytic Approach
Amino-(3-ethoxy-phenyl)-acetic acid is a non-canonical amino acid whose derivatives are of significant interest in medicinal chemistry. Traditional synthetic routes often involve harsh reagents, multiple protection/deprotection steps, and can result in racemic mixtures requiring challenging chiral resolution. Biocatalysis, the use of enzymes to catalyze chemical reactions, presents a powerful alternative. Enzymes operate with exquisite chemo-, regio-, and stereoselectivity under mild aqueous conditions, aligning with the principles of green chemistry.[1]
The primary advantages of employing a biocatalytic strategy for this target molecule include:
-
High Enantioselectivity: Enzymes can produce a single desired enantiomer, eliminating the need for downstream chiral separation and increasing the overall yield of the active pharmaceutical ingredient (API).
-
Process Safety and Sustainability: Biocatalytic reactions are typically run in aqueous media at ambient temperature and pressure, avoiding the use of toxic solvents, heavy metals, and extreme conditions.
-
Reduced By-products: The high specificity of enzymes minimizes the formation of unwanted side products, simplifying purification and reducing waste.
This document outlines three robust biocatalytic methodologies to approach the synthesis of Amino-(3-ethoxy-phenyl)-acetic acid, providing both the strategic rationale and detailed experimental protocols.
Strategic Overview: Potential Biocatalytic Routes
The synthesis of the target molecule can be approached from different precursors using distinct classes of enzymes. The choice of strategy will often depend on the availability of starting materials and the desired final product specifications (e.g., specific enantiomer).
Figure 1: Overview of potential biocatalytic routes for the synthesis of Amino-(3-ethoxy-phenyl)-acetic acid.
Methodology 1: Asymmetric Synthesis via Transamination
This is the most direct approach to a single enantiomer, converting a prochiral keto acid into a chiral amino acid. Transaminases (TAs), also known as aminotransferases, are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from a donor molecule to an acceptor molecule.[2]
The overall reaction is:
(3-Ethoxy-phenyl)-glyoxylic acid + Amino Donor --(Transaminase)--> Amino-(3-ethoxy-phenyl)-acetic acid + Keto Acid By-product
Causality of Experimental Design: The success of this route hinges on identifying a suitable transaminase that accepts the bulky (3-Ethoxy-phenyl)-glyoxylic acid as a substrate. Screening a panel of commercially available or in-house transaminases is the critical first step. The choice of amino donor (e.g., L-alanine, isopropylamine) is also crucial as it affects the reaction equilibrium and by-product formation. To drive the reaction to completion, the keto acid by-product is often removed using a coupled enzyme system.[3]
Protocol 3.1: Screening of Transaminases
-
Preparation of Reagents:
-
Prepare a 100 mM stock solution of (3-Ethoxy-phenyl)-glyoxylic acid in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 8.0).
-
Prepare a 1 M stock solution of the amino donor (e.g., L-alanine or isopropylamine) in the same buffer.
-
Prepare a 10 mM stock solution of Pyridoxal-5'-phosphate (PLP) cofactor.
-
Reconstitute a panel of commercially available transaminases (both (R)- and (S)-selective) to a concentration of 10-20 mg/mL in the reaction buffer.
-
-
Reaction Setup (96-well plate format):
-
To each well, add:
-
150 µL of 100 mM potassium phosphate buffer (pH 8.0)
-
20 µL of 100 mM (3-Ethoxy-phenyl)-glyoxylic acid stock
-
20 µL of 1 M amino donor stock
-
5 µL of 10 mM PLP stock
-
10 µL of the respective transaminase solution.
-
-
Include a negative control with no enzyme.
-
-
Incubation and Analysis:
-
Seal the plate and incubate at 30-40 °C with shaking (200 rpm) for 24 hours.
-
Quench the reaction by adding an equal volume of acetonitrile or by acidification.
-
Analyze the supernatant for the formation of Amino-(3-ethoxy-phenyl)-acetic acid using a suitable analytical method such as chiral HPLC or LC-MS to determine conversion and enantiomeric excess (ee).
-
Protocol 3.2: Optimized Synthesis with By-product Removal
For a preparative scale synthesis, a system to remove the keto-acid by-product is often necessary to shift the reaction equilibrium towards the product.
Figure 2: Coupled enzyme system for by-product removal in transaminase-catalyzed synthesis.
-
Reaction Components:
-
(3-Ethoxy-phenyl)-glyoxylic acid (50 mM)
-
L-Alanine (100 mM)
-
Pyridoxal-5'-phosphate (1 mM)
-
NAD⁺/NADH cofactor system (as required by the dehydrogenase)
-
Glucose (for cofactor regeneration, if using glucose dehydrogenase)
-
Selected Transaminase (e.g., 1-5 mg/mL)
-
Lactate Dehydrogenase (LDH) or Alanine Dehydrogenase (for pyruvate removal)
-
Reaction Buffer (e.g., 100 mM Potassium Phosphate, pH 7.5-8.5)
-
-
Procedure:
-
Dissolve all substrates and cofactors in the reaction buffer in a temperature-controlled vessel.
-
Initiate the reaction by adding the enzymes.
-
Maintain the pH at the optimum for the chosen enzymes (e.g., using a pH-stat).
-
Monitor the reaction progress by taking samples periodically and analyzing via HPLC.
-
Upon completion, stop the reaction (e.g., by lowering the pH) and proceed with product isolation (e.g., ion-exchange chromatography or crystallization).
-
Methodology 2: Nitrile Hydrolysis Pathway
This two-step, one-pot approach utilizes a nitrile hydratase (NHase) followed by an amidase to convert (3-Ethoxyphenyl)acetonitrile into the target amino acid.[1][4][5] This pathway is particularly attractive if the corresponding nitrile is a readily available starting material.
-
(3-Ethoxyphenyl)acetonitrile + H₂O --(Nitrile Hydratase)--> (3-Ethoxyphenyl)acetamide
-
(3-Ethoxyphenyl)acetamide + H₂O --(Amidase)--> Amino-(3-ethoxy-phenyl)-acetic acid + NH₃
Causality of Experimental Design: The key to this pathway is finding a microbial whole-cell catalyst or isolated enzymes that can perform both transformations efficiently. Many microorganisms, such as those from the Rhodococcus genus, are known to possess this nitrile-converting enzymatic machinery.[1] The reaction is typically performed with whole cells to avoid the need for enzyme purification and to ensure cofactor availability. The pH is a critical parameter, as the optimal pH for NHase and amidase may differ.
Protocol 4.1: Whole-Cell Biotransformation
-
Cultivation of Microorganism:
-
Cultivate a suitable microorganism (e.g., Rhodococcus erythropolis) known to possess nitrile hydratase and amidase activity in a suitable growth medium.
-
Induce the expression of the desired enzymes by adding a small amount of a nitrile compound (e.g., benzonitrile) to the culture medium, if required.
-
Harvest the cells by centrifugation and wash with buffer to obtain a resting cell suspension.
-
-
Biotransformation Reaction:
-
Prepare a reaction mixture containing:
-
(3-Ethoxyphenyl)acetonitrile (e.g., 50-100 mM, may need to be added portion-wise to avoid substrate toxicity).
-
Resting cell suspension (e.g., 5-10% w/v).
-
Reaction Buffer (e.g., 50 mM Potassium Phosphate, pH 7.0-8.0).
-
-
Incubate the reaction at a suitable temperature (e.g., 30 °C) with gentle agitation.
-
Monitor the disappearance of the nitrile and the formation of the intermediate amide and final acid product by HPLC or GC.
-
-
Work-up and Isolation:
-
Once the reaction is complete, remove the cells by centrifugation or filtration.
-
Adjust the pH of the supernatant to the isoelectric point of the amino acid to induce precipitation, or use ion-exchange chromatography for purification.
-
| Parameter | Typical Range | Rationale |
| Substrate Conc. | 20-200 mM | Balance between productivity and potential substrate/product inhibition. |
| Cell Loading | 1-10% (w/v) | Higher loading increases reaction rate but also cost. |
| Temperature | 25-40 °C | Optimal balance between enzyme activity and stability. |
| pH | 6.5-8.5 | Compromise for the optimal activity of both NHase and amidase. |
| Agitation | 150-250 rpm | Ensures proper mixing and mass transfer without shearing cells. |
| Table 1: Key Parameters for Optimization of Whole-Cell Nitrile Hydrolysis. |
Methodology 3: Lipase-Catalyzed Kinetic Resolution
If a racemic mixture of Amino-(3-ethoxy-phenyl)-acetic acid is synthesized chemically, a kinetic resolution can be employed to isolate one enantiomer. This method relies on a lipase to selectively catalyze the esterification or hydrolysis of one enantiomer of the amino acid ester, leaving the other enantiomer unreacted.[6][7]
Causality of Experimental Design: The success of kinetic resolution depends on the enantioselectivity of the lipase (expressed as the E-value). A high E-value (>100) is desired for efficient separation.[8] The reaction is typically performed in a non-aqueous solvent to favor the esterification reaction and to improve enzyme stability. The choice of acyl donor (for esterification) or alcohol (for transesterification) can significantly impact the reaction rate and selectivity.
Protocol 5.1: Kinetic Resolution of Racemic Amino Acid Ester
-
Esterification of Racemic Amino Acid:
-
First, the racemic Amino-(3-ethoxy-phenyl)-acetic acid must be esterified (e.g., to its methyl or ethyl ester) using standard chemical methods (e.g., Fischer esterification).
-
-
Enzymatic Transesterification:
-
In a sealed vessel, dissolve the racemic amino acid ester (e.g., 100 mM) in a suitable organic solvent (e.g., toluene, methyl tert-butyl ether).
-
Add an acyl donor (e.g., vinyl acetate, 3-5 equivalents).
-
Add the selected immobilized lipase (e.g., Novozym 435, a lipase from Candida antarctica B). The immobilization prevents the enzyme from dissolving and simplifies its removal after the reaction.
-
Incubate the reaction at 40-50 °C with shaking.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress using chiral HPLC. The goal is to stop the reaction at or near 50% conversion to achieve the highest possible enantiomeric excess for both the remaining ester and the acylated product.
-
Once 50% conversion is reached, filter off the immobilized enzyme.
-
The product mixture, now containing one enantiomer of the amino acid ester and the other as an N-acetylated amino acid ester, can be separated by chromatography or by selective hydrolysis of the remaining ester followed by extraction.
-
Conclusion and Future Perspectives
The biocatalytic synthesis of Amino-(3-ethoxy-phenyl)-acetic acid offers significant advantages over conventional chemical methods. The choice between asymmetric synthesis, nitrile hydrolysis, or kinetic resolution will depend on factors such as starting material availability, cost, and the required enantiopurity of the final product. The protocols provided herein serve as a robust starting point for process development. Further optimization through enzyme engineering, reaction condition optimization, and process intensification will be key to developing a commercially viable and sustainable manufacturing process for this important pharmaceutical intermediate.
References
-
Asymmetric biomimetic transamination of α-keto amides to peptides. PubMed Central. [Link]
-
Nitrile hydratases (NHases): at the interface of academia and industry. PubMed. [Link]
-
Deracemisation and stereoinversion of α-amino acids using D-amino acid oxidase and hydride reducing agents. Chemical Communications (RSC Publishing). [Link]
-
Reductive amination of glyoxylic acid (3) to glycine (1). ResearchGate. [Link]
-
Asymmetric Synthesis of Enantiomerically Pure Aliphatic and Aromatic D-Amino Acids Catalyzed by Transaminase from Haliscomenobacter hydrossis. MDPI. [Link]
-
Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. PubMed Central. [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
The Application of Nitrile Hydratases in Organic Synthesis. ResearchGate. [Link]
-
Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols. Chemical Science (RSC Publishing). [Link]
-
Lipase-Catalyzed Acetylation of Racemic Citronellol and Determination of Enantioselectivity through Derivatization by: (i) Esterification or (ii) Oxidation-Hydrolysis. Protocols.io. [Link]
-
Deracemization and Stereoinversion of α-Amino Acids by L-Amino Acid Deaminase. ResearchGate. [Link]
-
Nitrile hydratase. Wikipedia. [Link]
-
Reductive aminations by imine reductases: from milligrams to tons. PubMed Central. [Link]
-
Nitrile and Amide Hydrolysis and Enzymatic Synthesis of Amides and Peptides. Science of Synthesis. [Link]
-
Transaminases for the synthesis of enantiopure beta-amino acids. PubMed Central. [Link]
-
Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. IRIS . [Link]
-
Deracemisation lead to enriched alpha Amino Aldehydes. Stephan Scheeff. [Link]
-
Reductive amination. Wikipedia. [Link]
-
Recent Advances and Promises in Nitrile Hydratase: From Mechanism to Industrial Applications. Frontiers. [Link]
-
Lipase-catalyzed kinetic resolution of racemic 1-heteroarylethanols—experimental and QM/MM study. Academia.edu. [Link]
-
Stereoconvergent Photo-Biocatalytic Cascade to Optically Enriched Amines from Racemic Carboxylic Acids. ACS Omega. [Link]
-
Engineering the Active Site of the Amine Transaminase from Vibrio fluvialis for the Asymmetric Synthesis of Aryl-Alkyl Amines and Amino Alcohols. Science Primary Literature. [Link]
-
Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols. PubMed Central. [Link]
-
Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. [Link]
-
Decarboxylative Arylation of α‑Amino Acids via Photoredox Catalysis: A One-Step Conversion of Biomass to Drug Pharmacophore. Macmillan Group - Princeton University. [Link]
Sources
- 1. thieme-connect.de [thieme-connect.de]
- 2. Transaminases for the synthesis of enantiopure beta-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asymmetric Synthesis of Enantiomerically Pure Aliphatic and Aromatic D-Amino Acids Catalyzed by Transaminase from Haliscomenobacter hydrossis | MDPI [mdpi.com]
- 4. Nitrile hydratases (NHases): at the interface of academia and industry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nitrile hydratase - Wikipedia [en.wikipedia.org]
- 6. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipase-Catalyzed Acetylation of Racemic Citronellol and Determination of Enantioselectivity through Derivat... [protocols.io]
- 8. (PDF) Lipase-catalyzed kinetic resolution of racemic 1-heteroarylethanols—experimental and QM/MM study [academia.edu]
Application Notes & Protocols: Amino-(3-ethoxy-phenyl)-acetic Acid in Medicinal Chemistry
Authored for Researchers, Scientists, and Drug Development Professionals
This document serves as a comprehensive technical guide on the applications of Amino-(3-ethoxy-phenyl)-acetic acid in medicinal chemistry. It provides in-depth scientific context, validated experimental protocols, and the rationale behind strategic synthetic choices, designed to empower researchers in the field of drug discovery.
Introduction: A Versatile Building Block for Modern Drug Discovery
In the landscape of medicinal chemistry, the phenylacetic acid moiety is recognized as a privileged scaffold. It forms the core structure of numerous therapeutic agents across various classes, including anti-inflammatory, antibacterial, and antihypertensive drugs.[1] Within this important class, Amino-(3-ethoxy-phenyl)-acetic acid (CAS 500696-03-7) emerges as a particularly valuable, non-natural α-amino acid for the synthesis of novel drug candidates.
Its structure is distinguished by three key features:
-
An α-Amino Acid Group: Provides a chiral center and a reactive "handle" for straightforward incorporation into peptide chains or derivatization via robust amide coupling chemistries.
-
A Phenyl Ring: Offers a rigid scaffold that can engage in crucial aromatic interactions (π-π stacking, cation-π) with biological targets.
-
A meta-Ethoxy Group: This substituent enhances lipophilicity, which can improve cell permeability, and can also block a potential site of metabolic oxidation, thereby increasing the metabolic stability and half-life of a derivative compound.
The strategic combination of these features makes Amino-(3-ethoxy-phenyl)-acetic acid an ideal starting point for generating libraries of diverse compounds in the pursuit of new therapeutic leads.
| Chemical Properties | |
| Chemical Name | Amino-(3-ethoxy-phenyl)-acetic acid |
| CAS Number | 500696-03-7[2] |
| Molecular Formula | C10H13NO3[2] |
| Molecular Weight | 195.22 g/mol [2] |
| Synonyms | 2-Amino-2-(3-ethoxyphenyl)acetic acid |
Section 1: The Strategic Value of the 3-Ethoxy Phenylacetic Acid Scaffold
The utility of a chemical building block is best demonstrated by its successful incorporation into biologically active molecules. While Amino-(3-ethoxy-phenyl)-acetic acid is a starting material, its core structure is closely related to key intermediates in established pharmaceuticals.
Case Study: The Repaglinide Synthesis Precedent
A compelling example is the synthesis of Repaglinide , an oral hypoglycemic agent used to treat type II diabetes. A key intermediate in its industrial synthesis is 3-ethoxy-4-ethoxycarbonyl-phenyl acetic acid .[3] This compound shares the core 3-ethoxy phenylacetic acid structure, validating the utility of this scaffold in constructing complex, clinically relevant molecules. Repaglinide functions by stimulating insulin secretion from pancreatic β-cells, highlighting the potential for this class of compounds to interact with critical physiological pathways.[3]
The general workflow illustrates how such a scaffold serves as a cornerstone in a multi-step synthesis.
Figure 1: Conceptual workflow for utilizing a substituted phenylacetic acid scaffold in the synthesis of a final drug product like Repaglinide.
The amino group on our title compound, Amino-(3-ethoxy-phenyl)-acetic acid, provides an even more direct and versatile point of attachment for synthetic elaboration compared to the intermediate in the Repaglinide synthesis, making it highly attractive for diversity-oriented synthesis (DOS) campaigns.[4]
Section 2: Prime Application Areas & Mechanistic Rationale
The structure of Amino-(3-ethoxy-phenyl)-acetic acid is well-suited for exploration in several therapeutic areas.
Application 1: Scaffolding for Novel Anti-Inflammatory Agents
Mechanistic Insight: Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of pain and inflammation management.[5] Many function by inhibiting cyclooxygenase (COX) enzymes, which convert arachidonic acid into pro-inflammatory prostaglandins.[5] Selective inhibition of the COX-2 isoform is a key goal to reduce the gastrointestinal side effects associated with non-selective COX inhibitors.[5] The phenylacetic acid and phenoxyacetic acid frameworks are prominent in the design of potent and selective COX-2 inhibitors.[5]
Figure 2: Simplified COX-2 pathway and the intervention point for a rationally designed inhibitor.
Synthetic Strategy: Amino-(3-ethoxy-phenyl)-acetic acid can be used as a central scaffold. The amino group can be acylated or used to form heterocycles, while the carboxylic acid can be converted to esters or amides. These modifications allow for the systematic exploration of the chemical space around the core to optimize binding within the COX-2 active site.
Application 2: Development of Advanced Peptide Mimetics
Mechanistic Insight: Peptide-based drugs often suffer from poor metabolic stability and low oral bioavailability due to enzymatic degradation. Incorporating non-natural amino acids is a proven strategy to overcome these limitations.[6] Amino-(3-ethoxy-phenyl)-acetic acid can be used to introduce conformational constraints or novel side-chain interactions, potentially enhancing both potency and pharmacokinetic properties. The ethoxy group, in particular, can improve membrane permeability, a critical factor for drug absorption.[6]
Section 3: Experimental Methodologies & Protocols
The following protocols provide detailed, step-by-step instructions for the synthesis, characterization, and exemplary use of Amino-(3-ethoxy-phenyl)-acetic acid.
Protocol 3.1: Synthesis via Strecker Reaction
The Strecker synthesis is a classic, robust method for producing α-amino acids from an aldehyde. This protocol outlines its application for preparing the title compound.
Rationale: This multi-component reaction efficiently constructs the α-amino nitrile intermediate in a single pot from 3-ethoxybenzaldehyde, ammonia, and a cyanide source. The subsequent hydrolysis of the nitrile yields the desired carboxylic acid.
Figure 3: Workflow for the Strecker synthesis of Amino-(3-ethoxy-phenyl)-acetic acid.
Step-by-Step Protocol:
-
Imine Formation: In a well-ventilated fume hood, dissolve 3-ethoxybenzaldehyde (1.0 eq) and ammonium chloride (1.2 eq) in aqueous methanol. Stir at room temperature for 30 minutes.
-
Nitrile Addition: Prepare a solution of potassium cyanide (1.2 eq) in a minimum amount of water. CAUTION: Potassium cyanide is highly toxic. Handle with extreme care and appropriate personal protective equipment. Add the KCN solution dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir overnight. The formation of the α-amino nitrile can be monitored by Thin Layer Chromatography (TLC).
-
Hydrolysis: Carefully concentrate the reaction mixture under reduced pressure to remove methanol. Add 6M HCl (excess) and heat the mixture to reflux for 4-6 hours. This step hydrolyzes the nitrile to the carboxylic acid.
-
Isolation: Cool the reaction mixture to room temperature. Adjust the pH to its isoelectric point (typically pH 5-6) using a base like ammonium hydroxide. The product will precipitate out of solution.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, then with a small amount of cold ethanol. Dry under vacuum to yield Amino-(3-ethoxy-phenyl)-acetic acid. Further purification can be achieved by recrystallization if necessary.
Protocol 3.2: Analytical Characterization
To ensure the identity and purity of the synthesized compound, a full suite of analytical characterization is required. This protocol is self-validating, as the experimental data must match the expected values for the target structure.
| Analytical Technique | Expected Results (Hypothetical Data) |
| ¹H NMR (400 MHz, D₂O) | δ 7.4-7.0 (m, 4H, Ar-H), 5.1 (s, 1H, α-CH), 4.1 (q, 2H, -OCH₂CH₃), 1.4 (t, 3H, -OCH₂CH₃) |
| ¹³C NMR (100 MHz, D₂O) | δ ~175 (C=O), ~158 (Ar-C-O), ~135-115 (Ar-C), ~64 (-OCH₂), ~58 (α-C), ~14 (-CH₃) |
| Mass Spectrometry (ESI+) | m/z = 196.0917 [M+H]⁺ |
| Melting Point | To be determined experimentally |
Protocol 3.3: Application Example - Amide Bond Formation
This protocol demonstrates how to use the synthesized amino acid as a building block by coupling it to a primary amine.
Rationale: Peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient for forming amide bonds with minimal side reactions and racemization. A non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is used to mop up the acid formed during the reaction without interfering with the coupling partners.
Figure 4: Workflow for a standard HATU-mediated amide coupling reaction.
Step-by-Step Protocol:
-
Dissolution: In a round-bottom flask, dissolve Amino-(3-ethoxy-phenyl)-acetic acid (1.0 eq) in an anhydrous aprotic solvent like Dimethylformamide (DMF).
-
Activation: Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution. Stir at room temperature for 15-20 minutes to allow for pre-activation of the carboxylic acid.
-
Coupling: Add the desired primary amine (1.0 eq) to the activated mixture.
-
Reaction: Stir the reaction at room temperature for 2-4 hours, or until TLC indicates the consumption of the limiting reagent.
-
Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to obtain the pure amide product.
Conclusion and Future Outlook
Amino-(3-ethoxy-phenyl)-acetic acid represents a high-potential building block for medicinal chemists. Its unique combination of an α-amino acid, a tunable aromatic ring, and a metabolically robust ethoxy group provides a versatile platform for the design and synthesis of next-generation therapeutics. The protocols and strategies outlined in this guide offer a solid foundation for researchers to harness its potential in areas such as anti-inflammatory, anti-diabetic, and peptide mimetic drug discovery. Future efforts will likely focus on developing stereoselective syntheses and incorporating this scaffold into larger, more complex molecules to probe a wider range of biological targets.
References
-
Jetir.org. (n.d.). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Available at: [Link]
-
Al-Ostath, A., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. MDPI. Available at: [Link]
- Google Patents. (n.d.). US6686497B1 - Synthesis of 3-ethoxy-4-ethoxycarbonyl phenyl acetic acid, a key acid synthon of repaglinide.
-
MDPI. (2021). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Available at: [Link]
-
PubMed Central (PMC). (n.d.). Amino Acids in the Development of Prodrugs. Available at: [Link]
Sources
- 1. jetir.org [jetir.org]
- 2. AMINO-(3-ETHOXY-PHENYL)-ACETIC ACID | 500696-03-7 [chemicalbook.com]
- 3. US6686497B1 - Synthesis of 3-ethoxy-4-ethoxycarbonyl phenyl acetic acid, a key acid synthon of repaglinide - Google Patents [patents.google.com]
- 4. Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs | MDPI [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Amino-(3-ethoxy-phenyl)-acetic acid
Welcome to the technical support center for the synthesis of Amino-(3-ethoxy-phenyl)-acetic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to optimize the synthesis of this non-proteinogenic amino acid. Given that a standardized, one-pot synthesis is not widely published for this specific molecule, this document provides in-depth troubleshooting for two of the most robust and classical methods for α-amino acid synthesis: the Strecker Synthesis and the Bucherer-Bergs Synthesis .
Section 1: The Strecker Synthesis Route - Troubleshooting & FAQs
The Strecker synthesis is a powerful two-step method for producing α-amino acids from aldehydes or ketones.[1] For Amino-(3-ethoxy-phenyl)-acetic acid, the logical starting material is 3-ethoxybenzaldehyde, which is commercially available.[2] The reaction proceeds via an α-aminonitrile intermediate, which is subsequently hydrolyzed.[3]
Q1: What is the general reaction pathway for the Strecker synthesis of Amino-(3-ethoxy-phenyl)-acetic acid?
The synthesis begins with the reaction of 3-ethoxybenzaldehyde with ammonia and a cyanide source to form an α-aminonitrile. This intermediate is then hydrolyzed in a second step to yield the final amino acid product.[1] A safer and more practical lab protocol often involves generating the necessary reagents in situ from ammonium chloride (NH₄Cl) and potassium cyanide (KCN).[1]
Caption: General workflow for the Strecker synthesis of Amino-(3-ethoxy-phenyl)-acetic acid.
Q2: My yield of the α-aminonitrile intermediate is low. What are the common causes and solutions?
Low yield in the first step is a frequent issue and typically points to problems with the equilibrium of imine formation or the subsequent nucleophilic attack by cyanide.[4][5] All initial steps leading to the aminonitrile are generally reversible, making reaction conditions critical.[5]
| Potential Problem | Root Cause Analysis | Recommended Solution & Scientific Rationale |
| Incomplete Imine Formation | The reaction between the aldehyde and ammonia is an equilibrium. Water, as a byproduct, can push the equilibrium back towards the starting materials (Le Chatelier's principle). | 1. Use a Dehydrating Agent: Add a mild desiccant like anhydrous MgSO₄ or Na₂SO₄ to the reaction mixture. This removes water as it forms, driving the equilibrium towards the imine product.[1] 2. Solvent Choice: Conduct the reaction in a solvent where water has low solubility (e.g., ethanol or methanol) to help precipitate its removal from the equilibrium. |
| Poor Nucleophilic Attack | The imine must be activated (protonated to an iminium ion) to be sufficiently electrophilic for the cyanide anion to attack. Incorrect pH can hinder this. | 1. pH Control: The use of NH₄Cl is strategic; it serves as both the ammonia source and a mild acid (pKa ≈ 9.2) to catalyze imine formation and protonate it to the more reactive iminium ion.[1][4] Ensure you are not in a strongly basic medium, which would deprotonate the iminium ion, or a strongly acidic medium, which would protonate the cyanide nucleophile (forming HCN). |
| Side Reaction: Cyanohydrin Formation | The cyanide ion can attack the starting aldehyde directly to form a cyanohydrin, competing with the desired imine pathway. | This is a competing equilibrium.[5] Favoring imine formation by ensuring an adequate concentration of ammonia and slightly acidic conditions will kinetically and thermodynamically favor the aminonitrile pathway. |
| Reagent Instability/Purity | Ammonium cyanide (NH₄CN) is unstable and decomposes, releasing toxic HCN gas.[1] Using old or impure reagents will lead to poor results. | Use in situ Generation: The standard, safer protocol is to use stable salts like NH₄Cl and KCN. These react in situ to provide the necessary ammonia and cyanide ions in a controlled manner. Always use fresh, high-purity reagents. |
Q3: I'm having trouble with the final hydrolysis step. How can I improve the yield?
Hydrolysis of the stable nitrile group requires vigorous conditions, but these can also lead to product degradation. The key is finding a balance.
-
Problem: Incomplete Hydrolysis
-
Explanation: The carbon of the nitrile group is not highly electrophilic, and the triple bond is strong. The reaction proceeds through an amide intermediate, which also requires forcing conditions to hydrolyze.
-
Solutions:
-
Strong Acid & Heat: Refluxing with concentrated aqueous acid (e.g., 6M HCl or H₂SO₄) is the most common method.[6] If the reaction is sluggish, you can increase the reaction time or carefully increase the temperature.
-
Microwave Irradiation: Microwave-assisted hydrolysis can often dramatically reduce reaction times from many hours to minutes and improve yields by minimizing thermal decomposition.
-
-
-
Problem: Product Degradation
-
Explanation: The ethoxy group on the phenyl ring is an ether linkage, which can be susceptible to cleavage under harsh acidic conditions, especially with acids like HBr or HI, but also potentially with prolonged heating in HCl/H₂SO₄.
-
Solutions:
-
Optimize Conditions: Systematically reduce the reaction temperature or time to find the minimum required for complete nitrile hydrolysis without significant ether cleavage. Monitor the reaction by TLC or LC-MS to track the disappearance of the aminonitrile and the appearance of both the desired product and any potential byproduct (e.g., Amino-(3-hydroxy-phenyl)-acetic acid).
-
Basic Hydrolysis: Consider using a strong base (e.g., aqueous NaOH or Ba(OH)₂) for the hydrolysis, followed by careful acidification to precipitate the amino acid at its isoelectric point. This avoids acid-catalyzed ether cleavage but may introduce other side reactions. Alkaline hydrolysis may also proceed without heating, with ammonia acting as a catalyst.[7]
-
-
Experimental Protocol 1: Strecker Synthesis
Disclaimer: This is a representative protocol. All steps involving cyanides must be performed in a certified fume hood by trained personnel with appropriate safety measures in place.
-
α-Aminonitrile Formation:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-ethoxybenzaldehyde (1.0 eq) in methanol (approx. 3 M concentration).
-
Add ammonium chloride (NH₄Cl, 1.5 eq) and potassium cyanide (KCN, 1.2 eq) to the solution.
-
Seal the flask and stir the mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress by TLC, observing the consumption of the starting aldehyde.
-
Once complete, filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure. The crude α-aminonitrile can be used directly in the next step or purified by column chromatography if necessary.
-
-
Hydrolysis:
-
Add 6 M aqueous hydrochloric acid (HCl) to the crude α-aminonitrile.
-
Heat the mixture to reflux (approx. 100-110 °C) for 6-12 hours, until TLC or LC-MS analysis indicates complete conversion of the nitrile.
-
Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.
-
Carefully neutralize the solution with a base (e.g., ammonium hydroxide or NaOH) to the isoelectric point of the amino acid (typically pH 5-6) to induce precipitation.
-
Collect the solid product by vacuum filtration, wash with cold water, then a small amount of cold ethanol, and dry under vacuum.
-
Section 2: The Bucherer-Bergs Synthesis Route - Troubleshooting & FAQs
This multicomponent reaction (MCR) is a highly efficient method for producing 5-substituted hydantoins from aldehydes, which are stable intermediates that can be hydrolyzed to the corresponding α-amino acids.[8][9]
Q1: Can you outline the Bucherer-Bergs pathway for this synthesis?
The Bucherer-Bergs reaction involves heating the starting aldehyde (3-ethoxybenzaldehyde) with potassium cyanide (KCN) and ammonium carbonate ((NH₄)₂CO₃).[9] Ammonium carbonate serves as the in situ source of both ammonia and carbon dioxide.[10] The resulting 5-(3-ethoxyphenyl)hydantoin is then isolated and hydrolyzed to the target amino acid.
Caption: General workflow for the Bucherer-Bergs synthesis of Amino-(3-ethoxy-phenyl)-acetic acid.
Q2: The formation of the 5-(3-ethoxyphenyl)hydantoin is inefficient. What should I check?
The Bucherer-Bergs reaction is generally robust, but its efficiency can be hampered by reaction conditions, especially for less reactive or sterically hindered substrates.
| Potential Problem | Root Cause Analysis | Recommended Solution & Scientific Rationale |
| Low Reaction Rate / Incomplete Conversion | The reaction typically requires elevated temperatures (60-70 °C) to proceed efficiently.[11] Loss of volatile reagents (ammonia, CO₂) from an open system can stall the reaction. | 1. Temperature Control: Ensure the reaction is maintained at the optimal temperature. For more difficult substrates, temperatures up to 150 °C in high-boiling solvents like propylene glycol have been used.[12] 2. Use a Sealed System: Performing the reaction in a sealed pressure vessel prevents the escape of ammonia and CO₂ generated from the decomposition of ammonium carbonate, maintaining their concentration in the reaction medium and driving the reaction forward.[10] |
| Substrate/Reagent Solubility Issues | 3-ethoxybenzaldehyde is relatively nonpolar, while the cyanide and carbonate salts are highly polar. Poor mixing in the typical aqueous ethanol solvent can limit the reaction rate. | 1. Solvent Modification: The use of co-solvents like formamide or DMF can improve the solubility of all components.[8][11] 2. Ultrasonication: Applying ultrasonic irradiation can dramatically increase the rate of heterogeneous reactions by promoting mass transfer and creating micro-emulsions, leading to higher yields in shorter times.[8][9] |
| Side Reactions | Aldehydes, especially aromatic ones, can undergo Cannizzaro reactions (disproportionation to an alcohol and a carboxylic acid) under the basic conditions generated by ammonium carbonate. | 1. Temperature Management: Avoid excessively high temperatures, which can favor the Cannizzaro side reaction. 2. Stoichiometry: Ensure the correct stoichiometry of reagents. An excess of cyanide relative to the aldehyde can help ensure the desired pathway is kinetically favored. |
Q3: The hydrolysis of the hydantoin intermediate is giving me a poor yield. What are the critical parameters?
Hydrolyzing the highly stable, cyclic hydantoin ring is the most challenging part of this sequence and requires harsh conditions.
-
Explanation: The hydrolysis involves two steps: first, the cleavage of one amide bond to form an N-carbamoyl amino acid, followed by the hydrolysis of the second amide-like bond.[13] Both steps are slow and require significant energy input.
-
Solutions:
-
Strong Base & High Temperature: The most effective method is to use a strong base like 2-4 equivalents of NaOH or Ba(OH)₂ in water, heated at high temperatures (120-180 °C) in a sealed pressure vessel.[14] Barium hydroxide is often favored as the excess can be precipitated out as barium sulfate or carbonate, simplifying workup.
-
Monitor for Completion: This step can take many hours. It is crucial to monitor the reaction (e.g., by taking aliquots and analyzing via LC-MS) to ensure the reaction goes to completion without causing significant degradation of the desired amino acid product.
-
Enzymatic Hydrolysis: For a milder, more specific approach, enzymes known as hydantoinases and carbamoylases can be used to sequentially hydrolyze the hydantoin to the N-carbamoyl intermediate and then to the final amino acid.[15] This approach offers high stereoselectivity if a specific enantiomer is desired but requires specialized biochemical expertise.
-
Experimental Protocol 2: Bucherer-Bergs Synthesis
Disclaimer: This is a representative protocol. All steps involving cyanides must be performed in a certified fume hood by trained personnel with appropriate safety measures in place.
-
Hydantoin Formation:
-
In a pressure-rated reaction vessel, combine 3-ethoxybenzaldehyde (1.0 eq), potassium cyanide (KCN, 2.0 eq), and ammonium carbonate ((NH₄)₂CO₃, 4.0 eq).
-
Add a 1:1 mixture of ethanol and water as the solvent.
-
Seal the vessel and heat the mixture to 80-100 °C with vigorous stirring for 12-24 hours.
-
Cool the vessel to room temperature. The hydantoin product often precipitates from the solution.
-
Collect the solid by vacuum filtration, wash thoroughly with water to remove excess reagents, and dry.
-
-
Hydrolysis:
-
Place the crude 5-(3-ethoxyphenyl)hydantoin (1.0 eq) and 25% aqueous sodium hydroxide (NaOH, 3.0 eq) in a heavy-walled pressure vessel.
-
Seal the vessel and heat to 150-160 °C for 8-12 hours.
-
After cooling, carefully transfer the basic solution and acidify with concentrated HCl to the isoelectric point (pH 5-6).
-
Cool the mixture in an ice bath to maximize precipitation of the amino acid.
-
Collect the product by vacuum filtration, wash with cold water, and dry under vacuum.
-
Section 3: General Purification & Characterization FAQs
Q1: What is the best method to purify the final Amino-(3-ethoxy-phenyl)-acetic acid?
For non-proteinogenic amino acids, purification can be challenging due to their zwitterionic nature.
-
Recrystallization: This is the most common and efficient method for crystalline solids. The choice of solvent is critical. Common systems include water/ethanol, water/isopropanol, or water/acetone mixtures. The goal is to find a solvent system where the amino acid is soluble at high temperatures but sparingly soluble at low temperatures.
-
Ion-Exchange Chromatography: If recrystallization fails to remove persistent impurities (e.g., inorganic salts or other amino acid byproducts), ion-exchange chromatography is a powerful technique. By passing a solution of the crude product through a cation-exchange resin (like Dowex 50), the amino acid will bind to the resin while neutral or anionic impurities pass through. The pure amino acid can then be eluted by washing the column with a dilute base like aqueous ammonia.[16]
Q2: What analytical techniques should I use to confirm the structure and purity of my product?
-
¹H and ¹³C NMR Spectroscopy: This is essential for confirming the chemical structure. You should be able to identify all expected protons and carbons, including the characteristic α-proton, the ethoxy group signals (a quartet and a triplet), and the aromatic protons with their specific splitting pattern.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product (C₁₀H₁₃NO₃, MW: 195.22). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
Infrared (IR) Spectroscopy: To identify key functional groups. Look for characteristic stretches for the amine (N-H), carboxylic acid (broad O-H and C=O), and the aromatic ring.
-
Melting Point: A sharp melting point is a good indicator of purity for a crystalline solid.
References
-
James, A. (2018, November 12). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]
-
Wikipedia contributors. (2023, December 27). Strecker amino acid synthesis. Wikipedia. [Link]
-
Václavíková, L., et al. (2016). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 21(11), 1499. [Link]
-
Lakshman, M., & Barrett, R. (2024). Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. Journal of Synthetic Chemistry, 3, 121-134. [Link]
-
Monteiro, J. L., et al. (2015). Continuous Synthesis of Hydantoins: Intensifying the Bucherer–Bergs Reaction. Synlett, 26(18), 2573-2577. [Link]
-
MDPI. (2021). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Encyclopedia. [Link]
-
MedSchoolCoach. (n.d.). Strecker Synthesis of Amino Acids – MCAT Biochemistry. [Link]
-
Wikipedia contributors. (2023, April 1). Bucherer–Bergs reaction. Wikipedia. [Link]
-
Leah4sci. (2016, June 9). Strecker Synthesis of Alpha Amino Acids. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Strecker Synthesis. [Link]
-
Khan Academy. (n.d.). Alpha amino acid synthesis. [Link]
- Google Patents. (n.d.). CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
- Google Patents. (n.d.).
-
ResearchGate. (2025, August 10). Preparative scale isolation, purification and derivatization of mimosine, a non-proteinogenic amino acid. [Link]
-
Dömling, A. (2024). Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies. Drug Discovery Today. [Link]
-
Chemistry Stack Exchange. (2025, December 28). Why doesn't Strecker synthesis produce AHAs instead?. [Link]
-
ResearchGate. (n.d.). Reaction pathway for the hydrolysis of hydantoin to form enantiomerically pure amino acids. [Link]
-
Malaska, M. J., et al. (2024). Understanding Titan's Prebiotic Chemistry: Synthesizing Amino Acids Through Aminonitrile Alkaline Hydrolysis. ACS Earth and Space Chemistry. [Link]
-
Asahi Kasei. (n.d.). Separation and Refining of Amino acids. [Link]
- Google Patents. (n.d.).
-
Sharma, R., et al. (2007). Papain catalysed hydantoin hydrolysis in the synthesis of amino acids. Bioorganic & Medicinal Chemistry Letters, 17(16), 4499-4501. [Link]
-
Zhang, Y., et al. (2020). Study on the Formation of Glycine by Hydantoin and Its Kinetics. ACS Omega, 5(23), 14068-14076. [Link]
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- 2. chemimpex.com [chemimpex.com]
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- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
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- 9. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
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- 13. pubs.acs.org [pubs.acs.org]
- 14. DE10238212A1 - Process for the preparation of α-amino acids by hydrolysis of hydantoins at elevated pressure and temperature - Google Patents [patents.google.com]
- 15. Papain catalysed hydantoin hydrolysis in the synthesis of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. diaion.com [diaion.com]
"Amino-(3-ethoxy-phenyl)-acetic acid" stability and degradation issues
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals working with Amino-(3-ethoxy-phenyl)-acetic acid. It provides in-depth troubleshooting guides and frequently asked questions to address common stability and degradation challenges. Our approach is rooted in established scientific principles and regulatory expectations for pharmaceutical development.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of Amino-(3-ethoxy-phenyl)-acetic acid?
The stability of Amino-(3-ethoxy-phenyl)-acetic acid, like many substituted amino acids, is primarily influenced by environmental factors such as pH, temperature, light, and the presence of oxidizing agents. The molecule has several potentially labile sites: the amino group, the carboxylic acid group, the ethoxy ether linkage, and the aromatic ring. Degradation can be initiated by hydrolysis, oxidation, photolysis, or thermal stress.[1][2]
Q2: What are the most probable degradation pathways for this molecule?
Based on its structure, the following degradation pathways are most likely:
-
Oxidation: The amino group is susceptible to oxidation, which can lead to the formation of various related impurities. The phenyl ring can also undergo oxidative degradation.
-
Hydrolysis: Under strong acidic or basic conditions, the ethoxy ether linkage could potentially be hydrolyzed to form the corresponding phenolic compound, Amino-(3-hydroxy-phenyl)-acetic acid.
-
Thermal Degradation: Like many amino acids, this compound may undergo decarboxylation (loss of CO₂) and deamination (loss of the amino group) at elevated temperatures.[3][4]
-
Photodegradation: Aromatic compounds and those with heteroatoms can be sensitive to UV or visible light, leading to complex degradation profiles.[5]
Q3: What are the ideal storage conditions for Amino-(3-ethoxy-phenyl)-acetic acid?
To ensure long-term stability, the compound should be stored in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated place.[6][7] For solutions, storage at 2-8°C is recommended, and for long-term storage, freezing (-20°C or below) in aliquots may be appropriate. It is also advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.
Q4: I've observed a color change in my sample/solution over time. What could be the cause?
A color change, typically to a yellow or brown hue, is often an indicator of degradation. This is commonly associated with oxidative processes or the formation of highly conjugated, chromophoric impurities. It is crucial to re-analyze the sample for purity and identify the new species that have formed.
Q5: How can I effectively monitor the stability and degradation of my compound?
The most robust and widely used method for stability monitoring is High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC with UV detection.[8] A stability-indicating HPLC method is one that can separate the intact compound from all potential degradation products, ensuring that any decrease in the parent compound's peak area is accurately reflected by the appearance of new peaks. Developing such a method often requires performing forced degradation studies.[1][9]
Troubleshooting Guides for Experimental Issues
Forced degradation studies are essential for understanding a molecule's stability profile and are a regulatory requirement in drug development.[1] The following guides address common issues encountered during these studies.
Guide 1: Investigating Degradation under Hydrolytic Stress
Issue: Unexpected peaks appear in the HPLC chromatogram after incubating the compound in acidic or basic solutions.
Scientific Rationale: Hydrolysis targets bonds that are susceptible to cleavage by water, a reaction that is often catalyzed by acid or base. For Amino-(3-ethoxy-phenyl)-acetic acid, the primary site of concern is the ethoxy ether bond.
Experimental Protocol: Forced Hydrolysis Study
-
Preparation: Prepare three solutions of the compound (~1 mg/mL) in:
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
Purified Water (as a control)
-
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 60°C).
-
Time Points: Withdraw aliquots at specific time points (e.g., 0, 2, 6, 12, and 24 hours).
-
Neutralization: Before analysis, neutralize the acidic and basic samples. For the HCl sample, add an equimolar amount of NaOH. For the NaOH sample, add an equimolar amount of HCl. This prevents damage to the HPLC column.
-
Analysis: Analyze all samples, including the time-zero and control samples, using a suitable HPLC method.
-
Interpretation: Compare the chromatograms. The appearance of new peaks in the acid/base-stressed samples that are not present in the control indicates hydrolytic degradation. The goal is to achieve 5-20% degradation to ensure the analytical method is challenged.[10]
Troubleshooting Flowchart: Hydrolytic Stability
Caption: Workflow for investigating hydrolytic degradation.
Guide 2: Assessing Susceptibility to Oxidative Degradation
Issue: The compound shows rapid degradation when exposed to air, or when formulated with excipients that may contain peroxide impurities.
Scientific Rationale: The amine functionality is a primary target for oxidation. Oxidative stress studies mimic these conditions in an accelerated manner to predict long-term stability.
Experimental Protocol: Oxidative Stress Study
-
Preparation: Dissolve the compound (~1 mg/mL) in a solution of 3% hydrogen peroxide (H₂O₂). A parallel sample in water should be run as a control.
-
Incubation: Store the solution at room temperature, protected from light.
-
Time Points: Sample at appropriate intervals (e.g., 0, 1, 4, and 8 hours), as oxidation can be rapid.
-
Analysis: Analyze the samples by HPLC. It is not typically necessary to quench the reaction, but if the degradation is extremely fast, a reducing agent like sodium bisulfite can be added prior to injection.
-
Interpretation: The emergence of new peaks in the H₂O₂ sample indicates oxidative lability. This information is critical for selecting appropriate packaging and controlling excipient quality.
Summary of Forced Degradation Conditions
| Stress Condition | Typical Reagent/Condition | Temperature | Duration | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M - 1 M HCl | 60 - 80°C | 12 - 48 hours | Ether cleavage |
| Base Hydrolysis | 0.1 M - 1 M NaOH | 60 - 80°C | 12 - 48 hours | Ether cleavage |
| Oxidation | 3% - 30% H₂O₂ | Room Temp | 2 - 24 hours | N-oxidation, Ring oxidation |
| Thermal | Dry Heat / In Solution | 80°C (or 20°C above storage) | 24 - 72 hours | Decarboxylation, Deamination |
| Photostability | ICH Q1B Option 2 Light Box | Room Temp | Per ICH Guideline[5] | Photolytic cleavage, oxidation |
Guide 3: Evaluating Thermal and Photochemical Stability
Issue: The compound degrades during manufacturing processes involving heat (e.g., drying) or when handled under normal laboratory lighting.
Scientific Rationale: Thermal energy can overcome the activation energy for reactions like decarboxylation.[4][11] Light energy, particularly in the UV range, can excite electrons in the aromatic ring, leading to the formation of reactive species that degrade the molecule.[5]
Experimental Protocol: Thermal and Photostability Studies
-
Thermal Stability (Solid State): Place a thin layer of the solid compound in a vial and heat it in an oven at an elevated temperature (e.g., 80°C). Analyze samples periodically.
-
Thermal Stability (Solution): Prepare a solution of the compound in a relevant solvent and heat as described above.
-
Photostability:
-
Expose the compound (both solid and in solution) to a light source conforming to ICH Q1B guidelines. This requires a calibrated light cabinet that provides a minimum overall illumination of 1.2 million lux hours and an integrated near-ultraviolet energy of 200 watt-hours per square meter.[5]
-
A dark control sample, wrapped in aluminum foil, must be stored under the same temperature and humidity conditions to differentiate between light-induced and thermal degradation.
-
Analyze the light-exposed and dark control samples after the exposure period. Significant degradation in the exposed sample compared to the dark control confirms photosensitivity.
-
Potential Degradation Pathways Overview
Caption: Major degradation pathways under different stress conditions.
References
- Technical Guide Series - Forced Degradation Studies. (n.d.). HubSpot.
- Forced Degradation Studies. (2016, December 14). SciSpace.
- Forced degradation study: Topics by Science.gov. (n.d.). Science.gov.
- Degradation of amino acids | PDF. (n.d.). Slideshare.
- Formation of phenylacetic acid and benzaldehyde by degradation of phenylalanine in the presence of lipid hydroperoxides. (2019, June 7). NIH.
- Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). IVT Network.
- AMINO-(4-HYDROXY-3-METHOXY-PHENYL)-ACETIC ACID Safety Data Sheets. (n.d.). Echemi.
- Safety Data Sheet: Amino acid. (n.d.). Carl ROTH.
- Thermal degradation of 18 amino acids during pyrolytic processes. (2024, November 5). ResearchGate.
- SAFETY DATA SHEET - Fisher Scientific. (2024, March 31). Fisher Scientific.
- Hydrothermal Degradation of Amino Acids. (n.d.). NIH.
- Method considerations for the analysis of amino acids. (n.d.). AltaBioscience.
- Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). ICH.
- State-of-the-art of high-performance liquid chromatographic analysis of amino acids in physiological samples. (n.d.). bevital.
- Oxidation of amino acids by peracetic acid: Reaction kinetics, pathways and theoretical calculations. (n.d.). NIH.
- Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and hi. (2017, March 22). bioRxiv.
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- 10. biopharminternational.com [biopharminternational.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Amino-(3-ethoxy-phenyl)-acetic acid
Welcome to the technical support center for the synthesis of Amino-(3-ethoxy-phenyl)-acetic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis of this important non-proteinogenic amino acid. Our goal is to provide practical, in-depth solutions grounded in established chemical principles to help you troubleshoot and optimize your synthetic protocols.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, providing detailed causality and step-by-step protocols for resolution.
Question 1: Low Yield of the α-Aminonitrile Intermediate in the Strecker Synthesis
I'm performing a Strecker synthesis starting with 3-ethoxybenzaldehyde, but I'm observing a low yield of the crucial α-aminonitrile intermediate. What are the likely causes and how can I improve the yield?
Probable Causes & Solutions:
Low yields of the α-aminonitrile in the Strecker synthesis can often be attributed to several factors related to the equilibrium of the initial imine formation and the subsequent nucleophilic attack by the cyanide ion.[1][2][3]
-
Incomplete Imine Formation: The reaction of 3-ethoxybenzaldehyde with ammonia to form the corresponding imine is a reversible process.[2] Insufficient removal of water can shift the equilibrium back towards the starting materials, reducing the concentration of the imine available for cyanide addition.
-
Solution: While not always practical in a one-pot Strecker reaction, ensuring anhydrous conditions as much as possible can be beneficial. If using a stepwise approach, removal of water using a Dean-Stark apparatus or molecular sieves during imine formation would be ideal.
-
-
Side Reactions of the Aldehyde: Aldehydes can undergo self-condensation reactions (aldol condensation) under basic conditions. Although 3-ethoxybenzaldehyde lacks α-hydrogens, other side reactions can still occur.
-
Solution: Careful control of reaction temperature and the rate of addition of reagents can minimize side reactions. Maintaining a lower temperature initially can help favor the desired reaction pathway.
-
-
Cyanide Source and pH Control: The nucleophilicity of the cyanide ion is crucial. Using salts like KCN or NaCN is common to avoid handling highly toxic HCN gas.[4] The in-situ generation of HCN from these salts is pH-dependent. If the reaction medium is too basic, the concentration of HCN, which is a key reactant, will be low. Conversely, if it's too acidic, the ammonia will be protonated and unavailable for imine formation.
-
Solution: The use of ammonium chloride (NH₄Cl) in conjunction with KCN or NaCN helps to buffer the reaction mixture, providing a source of ammonia and maintaining a suitable pH for both imine formation and cyanide attack.[1]
-
Optimized Protocol for α-Aminonitrile Formation:
-
In a well-ventilated fume hood, combine 3-ethoxybenzaldehyde and a slight excess of ammonium chloride in a suitable solvent such as methanol or ethanol.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of potassium cyanide or sodium cyanide in water dropwise while maintaining the low temperature.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours or overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Question 2: Incomplete Hydrolysis of the Intermediate to the Final Amino Acid
I've successfully synthesized the intermediate (either the α-aminonitrile from a Strecker synthesis or the hydantoin from a Bucherer-Bergs reaction), but I'm struggling with the final hydrolysis step. The reaction seems to stall, or I get a mixture of products. What's going wrong?
Probable Causes & Solutions:
The hydrolysis of both α-aminonitriles and hydantoins to the corresponding α-amino acid requires forcing conditions, typically strong acid or base at elevated temperatures.[1][5] Incomplete hydrolysis is a common issue.
-
Insufficiently Harsh Conditions: Both the nitrile and the amide functionalities (in the case of hydantoin hydrolysis) are relatively stable.
-
Solution: For α-aminonitriles, refluxing with concentrated hydrochloric acid or sulfuric acid is often necessary.[1][6] For hydantoins, strong bases like sodium hydroxide or barium hydroxide at high temperatures are typically employed.[5] The reaction time can also be a critical factor, often requiring prolonged heating.
-
-
Intermediate Stability (Hydantoin Route): In the Bucherer-Bergs pathway, the hydantoin is hydrolyzed in two steps: first to the hydantoic acid, and then to the final amino acid.[7][8] The second step can be rate-limiting.
-
Solution: Ensure that the reaction is heated for a sufficient duration to drive the second hydrolysis step to completion. Monitoring the reaction for the disappearance of the hydantoic acid intermediate can be helpful.
-
-
Side Reactions During Hydrolysis: At high temperatures and extreme pH, side reactions such as decarboxylation or polymerization of the amino acid can occur, leading to yield loss and purification difficulties.[7][9]
-
Solution: Careful optimization of the reaction temperature and time is crucial. It's a balance between achieving complete hydrolysis and minimizing degradation. Running small-scale experiments at different temperatures and time points can help identify the optimal conditions.
-
General Protocol for Hydrolysis:
Acid Hydrolysis (from α-Aminonitrile):
-
To the crude α-aminonitrile, add an excess of concentrated hydrochloric acid (e.g., 6 M HCl).
-
Heat the mixture to reflux for 4-6 hours, or until TLC/HPLC analysis indicates complete conversion.
-
Cool the reaction mixture and proceed with workup and purification.
Base Hydrolysis (from Hydantoin):
-
To the hydantoin intermediate, add a solution of 2-4 molar equivalents of sodium hydroxide or barium hydroxide.
-
Heat the mixture to reflux for an extended period (8-24 hours).
-
Monitor the reaction for the disappearance of the starting material and the hydantoic acid intermediate.
-
Cool the reaction and neutralize with acid to precipitate the amino acid.
Question 3: Formation of an Unexpected Byproduct in the Bucherer-Bergs Synthesis
During my Bucherer-Bergs synthesis of the hydantoin intermediate from 3-ethoxybenzaldehyde, I've isolated a significant amount of an unexpected byproduct. What could this be and how can I prevent its formation?
Probable Causes & Solutions:
The Bucherer-Bergs reaction is a multicomponent reaction involving an aldehyde, cyanide, and ammonium carbonate.[10][11][12] While generally robust, side reactions can occur.
-
Cannizzaro-type Reaction: Although less common under the typical Bucherer-Bergs conditions, aldehydes lacking α-hydrogens, like 3-ethoxybenzaldehyde, can potentially undergo disproportionation to the corresponding alcohol and carboxylic acid, especially if localized high concentrations of base are present.
-
Solution: Ensure efficient stirring and slow addition of reagents to maintain a homogeneous reaction mixture and avoid localized pH spikes.
-
-
Formation of Cyanohydrin and its Derivatives: The initial step of the Bucherer-Bergs reaction is the formation of a cyanohydrin.[11] If the subsequent reaction with ammonia and carbonate is slow, the cyanohydrin may react further or decompose.
-
Solution: Optimizing the reaction temperature can influence the relative rates of the desired reaction steps. A moderate temperature (e.g., 60-70 °C) is often optimal.[10]
-
-
Incomplete Reaction or Intermediate Isolation: The isolated "byproduct" might be an unreacted starting material or a stable intermediate, such as the corresponding hydantoic acid, if the reaction was not driven to completion or if the workup procedure inadvertently hydrolyzed the hydantoin.[7]
-
Solution: Ensure the reaction is run for a sufficient time and at an appropriate temperature to form the hydantoin. Careful control of the workup pH is also important to avoid premature hydrolysis.
-
II. Frequently Asked Questions (FAQs)
What are the main synthetic routes to Amino-(3-ethoxy-phenyl)-acetic acid?
The two most common and classical methods for the synthesis of α-amino acids, including Amino-(3-ethoxy-phenyl)-acetic acid, are the Strecker synthesis and the Bucherer-Bergs synthesis .
-
Strecker Synthesis: This is a two-step process that begins with the reaction of an aldehyde (3-ethoxybenzaldehyde) with ammonia and cyanide to form an α-aminonitrile.[1][2] This intermediate is then hydrolyzed to the desired α-amino acid.[1]
-
Bucherer-Bergs Synthesis: This is a one-pot reaction where an aldehyde or ketone reacts with potassium cyanide and ammonium carbonate to form a hydantoin.[10][12] This hydantoin is then hydrolyzed in a separate step to yield the amino acid.[11]
Which synthetic route, Strecker or Bucherer-Bergs, is generally preferred?
The choice between the Strecker and Bucherer-Bergs syntheses often depends on factors such as available starting materials, desired scale, and ease of purification.
| Feature | Strecker Synthesis | Bucherer-Bergs Synthesis |
| Number of Steps | Two distinct steps (aminonitrile formation, then hydrolysis) | Often a one-pot hydantoin formation, followed by hydrolysis |
| Intermediates | α-aminonitrile (can be less stable) | Hydantoin (often a stable, crystalline solid, easier to purify) |
| Reagents | Aldehyde, ammonia, cyanide | Aldehyde, cyanide, ammonium carbonate |
| Overall Yield | Can be high with optimization | Often provides good to excellent yields |
For many applications, the Bucherer-Bergs reaction is favored because the hydantoin intermediate is typically a stable, crystalline solid that can be easily purified by recrystallization. This allows for the removal of impurities before the final, often challenging, hydrolysis step.
How can I purify the final Amino-(3-ethoxy-phenyl)-acetic acid product?
Amino acids are amphoteric molecules, meaning they have both acidic (carboxylic acid) and basic (amine) functional groups. This property is exploited for their purification.
-
Isoelectric Point Precipitation: The most common method for purifying amino acids is by adjusting the pH of an aqueous solution to its isoelectric point (pI). At the pI, the amino acid exists predominantly as a zwitterion and has minimum solubility, causing it to precipitate out of the solution. The precipitated amino acid can then be collected by filtration.
-
Ion-Exchange Chromatography: For higher purity, ion-exchange chromatography is a powerful technique.[13] The crude amino acid solution can be passed through a column containing an ion-exchange resin.[13] By carefully selecting the resin and the pH of the mobile phase, the desired amino acid can be selectively retained on the column and then eluted with a buffer of a different pH or ionic strength.[13]
What are the safety precautions I should take when working with cyanides?
Both the Strecker and Bucherer-Bergs syntheses utilize cyanide salts (e.g., KCN, NaCN), which are highly toxic.[1][4] It is imperative to take the following safety precautions:
-
Work in a well-ventilated chemical fume hood at all times.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.
-
Never acidify cyanide-containing solutions unless it is a controlled part of the reaction mechanism, as this will generate highly toxic hydrogen cyanide (HCN) gas.
-
Have a cyanide antidote kit readily available and be trained in its use.
-
Quench all cyanide-containing waste with an appropriate oxidizing agent (e.g., bleach) before disposal, following your institution's hazardous waste disposal guidelines.
III. Visualizing the Synthetic Pathways
Strecker Synthesis Workflow
Caption: Strecker synthesis of Amino-(3-ethoxy-phenyl)-acetic acid.
Bucherer-Bergs Synthesis Workflow
Caption: Bucherer-Bergs synthesis of Amino-(3-ethoxy-phenyl)-acetic acid.
IV. References
-
The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]
-
26.4: Synthesis of Amino Acids. Chemistry LibreTexts. [Link]
-
Study on the Formation of Glycine by Hydantoin and Its Kinetics. ACS Omega. [Link]
-
The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. PMC - NIH. [Link]
-
Strecker amino acid synthesis. Wikipedia. [Link]
-
Strecker Synthesis. NROChemistry. [Link]
-
Organocatalytic Synthesis of α-Aminonitriles: A Review. SciSpace. [Link]
-
Process for the hydrolysis of hydantoins. Google Patents.
-
Bucherer-Bergs Reaction. [Link]
-
Method for purification of an amino acid using ion exchange resin. Google Patents.
-
Preparations and Reactions of Amides and Nitriles. YouTube. [Link]
-
Study on the Formation of Glycine by Hydantoin and Its Kinetics. PMC - NIH. [Link]
-
Hydrolysis of hydantoin to hydantoin acid. ResearchGate. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 3. scispace.com [scispace.com]
- 4. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 5. DE891259C - Process for the hydrolysis of hydantoins - Google Patents [patents.google.com]
- 6. youtube.com [youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Study on the Formation of Glycine by Hydantoin and Its Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [cambridge.org]
- 13. US5279744A - Method for purification of an amino acid using ion exchange resin - Google Patents [patents.google.com]
Technical Support Center: Optimizing Coupling Efficiency of Amino-(3-ethoxy-phenyl)-acetic acid
Welcome to the technical support center for optimizing the coupling efficiency of Amino-(3-ethoxy-phenyl)-acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges and nuances of incorporating this unique amino acid into peptide sequences and other molecular scaffolds. Drawing from established principles of amide bond formation and addressing the specific electronic and steric properties of this compound, this document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the success of your experiments.
Introduction: The Unique Chemistry of Amino-(3-ethoxy-phenyl)-acetic acid
Amino-(3-ethoxy-phenyl)-acetic acid presents a distinct set of characteristics that can influence its reactivity in coupling reactions. The presence of an electron-donating ethoxy group on the phenyl ring can modulate the nucleophilicity of the amine and the acidity of the carboxylic acid. Understanding these electronic effects is crucial for selecting the appropriate coupling reagents and reaction conditions to achieve high yields and purity. This guide will walk you through common issues and their solutions, grounded in the principles of organic chemistry.
Part 1: Frequently Asked Questions (FAQs)
Here we address some of the initial questions you may have before starting your experiments.
Q1: What are the primary challenges I might face when coupling Amino-(3-ethoxy-phenyl)-acetic acid?
A1: The primary challenges often revolve around three areas:
-
Sub-optimal Activation: The electronic properties of the ethoxy group can influence the reactivity of the carboxylic acid, potentially requiring specific activation conditions.
-
Racemization: Like many α-amino acids, there is a risk of racemization at the chiral center during activation, which can be exacerbated by certain reagents and bases.[1][2]
-
Solubility Issues: Depending on the protecting groups and reaction solvent, the solubility of the amino acid or its activated intermediate might be limited, leading to incomplete reactions.
Q2: Which coupling reagents are a good starting point for this amino acid?
A2: For initial explorations, a carbodiimide-based approach is often a reliable and cost-effective starting point. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure are recommended.[1][3] For more challenging couplings or to minimize racemization, phosphonium or aminium/uronium reagents like PyBOP or HATU can be employed, though they are typically more expensive.[1]
Q3: What is the role of additives like HOBt or Oxyma Pure?
A3: Additives are crucial for two main reasons. First, they react with the carbodiimide-activated carboxylic acid to form an active ester intermediate. This intermediate is more stable and less prone to side reactions than the initial O-acylisourea intermediate.[3] Second, and most importantly, they act as racemization suppressants.[1][2] Oxyma Pure is often preferred over HOBt due to its enhanced safety profile and comparable or superior performance in suppressing racemization.[1]
Q4: Do I need to protect the amino group of Amino-(3-ethoxy-phenyl)-acetic acid before coupling?
A4: Yes, it is essential to protect the α-amino group with a suitable protecting group (e.g., Fmoc or Boc) to prevent self-coupling or oligomerization.[4] The choice of protecting group will depend on your overall synthetic strategy, particularly the deprotection conditions required for subsequent steps.
Part 2: Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the coupling of Amino-(3-ethoxy-phenyl)-acetic acid.
Issue 1: Low Coupling Yield
Low or no product formation is a frequent problem. The following flowchart outlines a systematic troubleshooting approach.
Caption: Troubleshooting workflow for low coupling yield.
Detailed Protocol for Low Yield:
-
Re-evaluate Your Reagents:
-
Coupling Agents: Carbodiimides like EDC are moisture-sensitive. Use a fresh bottle or a properly stored aliquot. Phosphonium and uronium salts (HATU, HBTU, PyBOP) are generally more stable but should be stored in a desiccator.
-
Solvents: Use anhydrous solvents, especially for carbodiimide-mediated couplings. Water can hydrolyze the O-acylisourea intermediate, regenerating the carboxylic acid.[3]
-
Stoichiometry: A slight excess (1.1-1.2 equivalents) of the coupling agent and additive relative to the carboxylic acid is a good starting point.
-
-
Optimize the Activation and Coupling Protocol:
-
Pre-activation: Dissolve the N-protected Amino-(3-ethoxy-phenyl)-acetic acid and the additive (e.g., Oxyma Pure) in an appropriate solvent (e.g., DMF or DCM). Add the coupling agent (e.g., EDC) and stir for 10-20 minutes at 0°C to room temperature before adding the amine component.[1] This allows for the formation of the active ester intermediate.
-
Amine Addition: Once the amine component is added, allow the reaction to proceed for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Issue 2: Presence of Significant Side Products
The formation of side products can complicate purification and reduce the yield of the desired product.
Common Side Products and Their Mitigation:
| Side Product | Probable Cause | Recommended Solution |
| N-acylurea | Rearrangement of the O-acylisourea intermediate, especially with sterically hindered amines or at elevated temperatures.[1] | * Use an additive like HOBt or Oxyma Pure to trap the O-acylisourea as a more stable active ester.[1][2] * Maintain a low reaction temperature (0°C to RT). * Use phosphonium or uronium reagents (e.g., PyBOP, HATU) which do not form this byproduct. |
| Racemized Product | Over-activation of the carboxylic acid, presence of a strong base, or prolonged reaction times.[1][2] | * Use racemization-suppressing additives like HOAt or Oxyma Pure.[1] * Use a hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) in minimal necessary amounts.[1] * Consider specialized low-racemization coupling agents like DEPBT for particularly sensitive couplings.[2] |
| Diketopiperazine | Intramolecular cyclization, especially when coupling the second amino acid to a dipeptide ester. | * Couple the dipeptide to a larger fragment rather than a single amino acid ester. * Use a C-terminal protecting group that is not easily removed. |
Experimental Protocol to Minimize N-acylurea Formation:
-
Reactant Setup: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve N-protected Amino-(3-ethoxy-phenyl)-acetic acid (1.0 eq.) and Oxyma Pure (1.2 eq.) in anhydrous DMF.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Activation: Add EDC (1.2 eq.) to the cooled solution and stir for 15 minutes at 0°C.
-
Coupling: Add the amine component (1.0-1.1 eq.) to the reaction mixture.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-12 hours, monitoring by LC-MS.
-
Work-up: Proceed with standard aqueous work-up and purification. The urea byproduct from EDC is water-soluble and can be easily removed.[2]
Issue 3: Difficult Purification
Challenges in purification can arise from closely eluting impurities or the physical properties of the product.
Purification Troubleshooting:
-
Closely Eluting Impurities:
-
N-acylurea: If N-acylurea is present and difficult to separate, consider switching to a coupling reagent that does not produce it (e.g., HATU).
-
Unreacted Starting Material: If significant starting material remains, drive the reaction to completion by using a slight excess of the coupling partner or by re-running the reaction with a more potent coupling agent.
-
-
Poor Solubility of the Product:
-
If the product is poorly soluble in common chromatography solvents, consider modifying the protecting groups to enhance solubility.
-
For zwitterionic products (after deprotection), ion-exchange chromatography can be an effective purification method.[5]
-
Part 3: Advanced Methodologies
For particularly challenging couplings involving sterically hindered partners or sequences prone to aggregation, advanced methods may be necessary.
Microwave-Assisted Coupling:
Microwave irradiation can significantly accelerate coupling reactions, often leading to higher yields and reduced side product formation in shorter reaction times.
Flow Chemistry:
For scaling up the synthesis, flow chemistry offers precise control over reaction parameters such as temperature and stoichiometry, which can improve consistency and yield.
Diagram of a Standard EDC/Oxyma Coupling Workflow
Caption: Generalized workflow for EDC/Oxyma mediated amide bond formation.
References
-
Aapptec Peptides. Coupling Reagents. Aapptec. [Link]
-
Chemistry Steps. (2023). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]
-
Akram, M., et al. (2025). A3-Mannich coupling reaction via chiral propargylglycine Ni(ii) complex: an approach for synthesizing enantiomerically enriched unnatural α-amino acids. RSC Advances. [Link]
-
Aapptec. Amino Acid Derivatives for Peptide Synthesis. Aapptec. [Link]
-
Aapptec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec. [Link]
Sources
- 1. bachem.com [bachem.com]
- 2. peptide.com [peptide.com]
- 3. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - IE [thermofisher.com]
- 4. peptide.com [peptide.com]
- 5. A3-Mannich coupling reaction via chiral propargylglycine Ni(ii) complex: an approach for synthesizing enantiomerically enriched unnatural α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yield in Amino-(3-ethoxy-phenyl)-acetic acid Synthesis
Welcome to the technical support center for the synthesis of Amino-(3-ethoxy-phenyl)-acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges that lead to low yields in this specific synthesis. Here, we combine established chemical principles with practical, field-tested insights to help you optimize your reaction outcomes.
I. Understanding the Core Reaction: The Strecker Synthesis
The synthesis of Amino-(3-ethoxy-phenyl)-acetic acid typically proceeds via the Strecker synthesis, a robust and widely used method for creating α-amino acids.[1][2] The reaction is a two-step process:
-
Formation of an α-aminonitrile: This step involves the reaction of 3-ethoxybenzaldehyde with an ammonia source (like ammonium chloride) and a cyanide source (like potassium cyanide). The aldehyde and ammonia first form an imine, which is then attacked by the cyanide ion.[3]
-
Hydrolysis of the α-aminonitrile: The intermediate α-aminonitrile is then hydrolyzed, typically under acidic conditions, to yield the final product, Amino-(3-ethoxy-phenyl)-acetic acid.[1]
Understanding this pathway is crucial for effective troubleshooting, as yield loss can occur at either of these key stages.
Caption: Figure 1: The Strecker Synthesis Pathway for Amino-(3-ethoxy-phenyl)-acetic acid.
II. Frequently Asked Questions (FAQs) for Troubleshooting Low Yield
This section addresses specific issues you might encounter during the synthesis.
Category 1: Starting Material and Reagent Integrity
Question 1: My yield is consistently low, even when following the protocol exactly. Could my starting materials be the issue?
Answer: Absolutely. The purity of your starting materials is paramount for achieving high yields.[4] Even seemingly minor impurities can have a significant impact on the reaction's efficiency.
-
Causality:
-
3-Ethoxybenzaldehyde Purity: The aldehyde is the electrophilic backbone of your final product. If it contains impurities, such as the corresponding carboxylic acid (3-ethoxybenzoic acid), it will not participate in the imine formation, thus directly reducing your theoretical yield. Aldehydes are also prone to oxidation, so old or improperly stored starting material is a common culprit.
-
Purity of Cyanide and Ammonia Sources: The quality of your potassium cyanide (or other cyanide source) and ammonium chloride is also critical. Contaminants can introduce side reactions or inhibit the primary reaction pathway.
-
-
Troubleshooting Protocol: Starting Material Purity Verification
-
Visual Inspection: Check for any discoloration or change in the physical state of your reagents.
-
Analytical Verification:
-
NMR Spectroscopy: Run a ¹H NMR spectrum of your 3-ethoxybenzaldehyde. Look for the characteristic aldehyde proton peak and check for the presence of unexpected signals that might indicate impurities.
-
Gas Chromatography (GC): A GC analysis can provide a quantitative measure of the purity of your aldehyde.
-
-
Purification of Starting Materials: If impurities are detected, consider purifying your 3-ethoxybenzaldehyde by distillation or recrystallization. Studies have shown that purifying starting materials can increase the final product's purity by over 15%.[5]
-
Question 2: I'm observing the formation of a significant amount of a white precipitate during the reaction. What could this be?
Answer: This is likely due to side reactions involving your starting materials or impurities.
-
Causality:
-
Cannizzaro Reaction: In the presence of a base, aldehydes without an α-hydrogen, like 3-ethoxybenzaldehyde, can undergo a disproportionation reaction to form the corresponding alcohol and carboxylic acid. While the Strecker reaction is not typically run under strongly basic conditions, localized pH changes or impurities could promote this side reaction.
-
Polymerization: Aldehydes can polymerize, especially in the presence of acidic or basic impurities.
-
-
Troubleshooting Steps:
-
Ensure Neutral pH at the Start: Before adding your reagents, ensure that your reaction vessel and solvent are free from acidic or basic contaminants.
-
Controlled Reagent Addition: Add your reagents in the specified order and at a controlled rate to avoid localized high concentrations that might favor side reactions.
-
Category 2: Reaction Condition Optimization
Question 3: My reaction seems to stall after the initial formation of the imine. How can I drive the reaction to completion?
Answer: The formation of the imine is a reversible reaction. To drive it towards the product, you need to remove the water that is formed as a byproduct.[1]
-
Causality: Le Chatelier's principle dictates that removing a product from an equilibrium reaction will shift the equilibrium to the right, favoring the formation of more products.
-
Troubleshooting Protocol: Enhancing Imine Formation
-
Use of a Dehydrating Agent: The addition of a water-absorbing salt, such as anhydrous magnesium sulfate (MgSO₄), can help to sequester the water as it is formed, driving the equilibrium towards the imine.[1]
-
Azeotropic Removal of Water: If your solvent forms an azeotrope with water (e.g., toluene), you can use a Dean-Stark apparatus to remove water as it is formed.
-
Question 4: The hydrolysis of my α-aminonitrile is incomplete, leaving me with a mixture of the nitrile and the final amino acid. How can I improve the hydrolysis step?
Answer: Incomplete hydrolysis is a common reason for low yields. The nitrile group is relatively stable and requires harsh conditions to be fully converted to a carboxylic acid.
-
Causality: The hydrolysis of a nitrile is a multi-step process that requires strong acid catalysis and heat. Insufficient acid concentration, low temperature, or short reaction times will result in incomplete conversion.
-
Troubleshooting Protocol: Optimizing Nitrile Hydrolysis
-
Increase Acid Concentration: Use a higher concentration of a strong acid, such as hydrochloric acid or sulfuric acid.
-
Increase Reaction Temperature: Refluxing the reaction mixture is often necessary to provide enough energy for the hydrolysis to proceed to completion.
-
Extend Reaction Time: Monitor the reaction by TLC or LC-MS to determine the point at which all of the α-aminonitrile has been consumed. Be aware that excessively long reaction times at high temperatures can lead to degradation of the amino acid.[6]
-
Caption: Figure 3: pH-Dependent Forms of an Amino Acid.
III. Quantitative Data and Protocols
Table 1: Solvent Properties for Consideration
| Solvent | Boiling Point (°C) | Dielectric Constant | Notes |
| Water | 100 | 80.1 | Used for the hydrolysis step and workup. |
| Ethanol | 78 | 24.5 | Can be used as a co-solvent in the first step. |
| Methanol | 65 | 32.7 | Another potential co-solvent. |
| Toluene | 111 | 2.4 | Can be used for azeotropic removal of water. |
| Dichloromethane | 40 | 9.1 | Useful for extraction of organic impurities. |
Experimental Protocol: Optimized Strecker Synthesis of Amino-(3-ethoxy-phenyl)-acetic acid
Disclaimer: This is a generalized protocol and may require further optimization for your specific laboratory conditions. Always handle cyanide-containing compounds with extreme caution in a well-ventilated fume hood.
Step 1: Formation of α-Amino-(3-ethoxy-phenyl)-acetonitrile
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-ethoxybenzaldehyde (1 equivalent) in a suitable solvent such as ethanol.
-
Add ammonium chloride (1.1 equivalents) and potassium cyanide (1.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting aldehyde is consumed, proceed to the workup. Extract the reaction mixture with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude α-aminonitrile.
Step 2: Hydrolysis to Amino-(3-ethoxy-phenyl)-acetic acid
-
To the crude α-aminonitrile, add a 6 M solution of hydrochloric acid.
-
Heat the mixture to reflux and maintain the temperature for 4-6 hours. Monitor the disappearance of the nitrile by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture with a base (e.g., sodium hydroxide solution) to a pH of approximately 6. The product should precipitate out of the solution.
-
Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration. Wash the solid with cold water and then with a cold, non-polar solvent (e.g., diethyl ether).
-
Dry the product under vacuum to obtain Amino-(3-ethoxy-phenyl)-acetic acid.
IV. References
-
Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. [Link]
-
Google Patents. (n.d.). CN1268604C - Industrial preparation method for 3-amino phenylacetic acid.
-
Chemistry LibreTexts. (2022). 26.4: Synthesis of Amino Acids. [Link]
-
Wikipedia. (n.d.). Strecker amino acid synthesis. [Link]
-
Sketchy MCAT. (2023). Synthesis of Alpha-Amino Acids: Strecker & Gabriel (Full Lesson). [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. [Link]
-
Eureka | Patsnap. (n.d.). Industrial preparation method for 3-amino phenylacetic acid. [Link]
-
Organic Syntheses. (n.d.). p-AMINOPHENYLACETIC ACID. [Link]
-
Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (2020). impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. [Link]
-
PubMed Central. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. [Link]
-
Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. [Link]
-
Biotage. (2023). How to Optimize Peptide Synthesis?. [Link]
-
ACS Publications. (n.d.). A Brief Introduction to Chemical Reaction Optimization. [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 3. Synthesis of Alpha-Amino Acids - Free Sketchy MCAT Lesson [sketchy.com]
- 4. nbinno.com [nbinno.com]
- 5. ajpamc.com [ajpamc.com]
- 6. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
Common experimental errors with "Amino-(3-ethoxy-phenyl)-acetic acid"
Welcome to the technical support center for Amino-(3-ethoxy-phenyl)-acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the experimental use of this compound. As a non-natural amino acid, Amino-(3-ethoxy-phenyl)-acetic acid offers unique opportunities in peptide synthesis and drug design, but it can also present specific challenges. This document provides practical, experience-driven solutions to help you navigate these potential hurdles and achieve successful experimental outcomes.
Section 1: Compound Properties and Handling
This section addresses common queries related to the fundamental properties and safe handling of Amino-(3-ethoxy-phenyl)-acetic acid.
FAQ 1: What are the basic physical and chemical properties of Amino-(3-ethoxy-phenyl)-acetic acid?
Amino-(3-ethoxy-phenyl)-acetic acid, also known as 2-Amino-2-(3-ethoxyphenyl)acetic acid, is a non-proteinogenic amino acid. Its structure incorporates both a hydrophilic amino acid backbone and a more hydrophobic ethoxy-substituted phenyl ring.
Table 1: Physicochemical Properties of Amino-(3-ethoxy-phenyl)-acetic acid
| Property | Value | Source |
| CAS Number | 500696-03-7 | [1] |
| Molecular Formula | C10H13NO3 | [1] |
| Molecular Weight | 195.22 g/mol | [1] |
| Appearance | Typically a solid, likely a light tan powder or white solid. | [2] |
| Solubility | Expected to have limited solubility in water and better solubility in organic solvents like DMF, NMP, and alcohols. | [3][4] |
FAQ 2: I'm having trouble dissolving Amino-(3-ethoxy-phenyl)-acetic acid. What solvents are recommended?
Low solubility can be a significant hurdle. The ethoxy-phenyl group lends considerable hydrophobicity to the molecule.
Troubleshooting Steps for Dissolution:
-
Start with Polar Aprotic Solvents: For applications like peptide synthesis, Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are the primary choices.[3] NMP can be particularly effective for more hydrophobic residues.[3]
-
Consider Sonication: Gentle sonication in a water bath can help break up solid aggregates and improve the rate of dissolution.
-
Gentle Warming: Cautious warming of the solvent may increase solubility. However, monitor for any signs of degradation (color change).
-
For Aqueous Solutions: If you require an aqueous solution, the compound's amphoteric nature as an amino acid means its solubility will be pH-dependent. It will be least soluble at its isoelectric point. To dissolve it, try adjusting the pH:
-
Add a small amount of a weak acid (e.g., dilute HCl or acetic acid) to protonate the amino group, forming a more soluble salt.
-
Alternatively, add a small amount of a weak base (e.g., dilute NH4OH or NaHCO3) to deprotonate the carboxylic acid.
-
FAQ 3: What are the recommended storage and handling procedures for this compound?
Proper storage is crucial to maintain the integrity of Amino-(3-ethoxy-phenyl)-acetic acid.
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[5][6] For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) at -20°C, especially if it is of high purity for sensitive applications.[7]
-
Handling:
Section 2: Application in Peptide Synthesis - Troubleshooting Guide
The primary application for Amino-(3-ethoxy-phenyl)-acetic acid is as a building block in solid-phase peptide synthesis (SPPS). Its unique structure can lead to specific challenges.
Q1: My peptide coupling reaction with Amino-(3-ethoxy-phenyl)-acetic acid is slow or incomplete. How can I improve the coupling efficiency?
Incomplete coupling is a common issue with non-natural or sterically hindered amino acids.[3] The bulky ethoxy-phenyl group can slow down the reaction kinetics.
Causality: The steric hindrance from the substituted phenyl ring can impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain on the solid support.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete peptide coupling.
Detailed Protocols & Explanations:
-
Optimize Coupling Reagents:
-
Standard carbodiimide reagents like DIC/HOBt are effective but can be slow for hindered couplings.
-
Recommendation: Switch to a more potent uronium/phosphonium salt-based reagent. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU (1-[1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino]-uronium hexafluorophosphate) are excellent choices for difficult couplings as they react quickly to form the activated ester.[10] COMU has the added benefit of being non-explosive and less allergenic.[10]
-
-
Extend Reaction Time: For a standard 2-hour coupling, extend it to 4 hours or even overnight. Use a qualitative test like the Kaiser (ninhydrin) test to monitor the reaction progress. A positive test (blue beads) indicates free amines and an incomplete reaction.
-
Perform a Double Coupling: If the ninhydrin test is still positive after an extended reaction time, filter the resin, wash it with DMF, and repeat the coupling step with a fresh solution of the activated amino acid.[3]
Q2: I'm observing a significant deletion product in my final peptide, corresponding to the absence of Amino-(3-ethoxy-phenyl)-acetic acid. What is the cause?
This is a direct consequence of a failed coupling reaction at the cycle where Amino-(3-ethoxy-phenyl)-acetic acid was introduced. Any unreacted N-terminal amines on the resin will be available to couple with the next amino acid in the sequence, leading to a deletion.
Preventative Measures:
-
Capping Step: After the coupling of a difficult amino acid like this one, it is good practice to perform a "capping" step. This involves acetylating any unreacted free amines to prevent them from reacting in subsequent cycles.
-
Protocol: After the coupling step, wash the resin and treat it with a solution of acetic anhydride and a non-nucleophilic base (like DIPEA or pyridine) in DMF. A common mixture is Acetic Anhydride/DIPEA/DMF (5:6:89). This will permanently block the unreacted chains.
-
Q3: Can the ethoxy group on the phenyl ring cause side reactions?
The ethoxy group is an ether linkage, which is generally stable under standard Fmoc-based SPPS conditions. However, under the final, strongly acidic cleavage conditions (e.g., high concentrations of Trifluoroacetic acid - TFA), some ether cleavage might be a minor concern, although it is less likely than with more acid-labile groups like t-butyl ethers.
Mitigation Strategies:
-
Use Scavengers: During the final cleavage from the resin, always use a "cocktail" containing scavengers. These are molecules that trap the reactive carbocations generated during the cleavage of protecting groups, preventing them from re-attaching to sensitive residues on your peptide.
-
Recommended Cleavage Cocktail: A standard cocktail is TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5) . TIS is an excellent carbocation scavenger. If your sequence contains tryptophan, adding 1,2-ethanedithiol (EDT) is also recommended.
-
Section 3: Purification and Analysis
Q1: My crude peptide containing Amino-(3-ethoxy-phenyl)-acetic acid is difficult to purify by RP-HPLC. What can I do?
The hydrophobic nature of the ethoxy-phenyl group will significantly increase the retention time of your peptide on a reverse-phase (RP) HPLC column. This can lead to poor peak shape and co-elution with other hydrophobic impurities.
Troubleshooting HPLC Purification:
-
Adjust the Gradient:
-
If your peptide is eluting very late, you may need to use a shallower gradient and a higher final concentration of the organic solvent (e.g., acetonitrile).
-
Start with a gradient of 5-95% Acetonitrile (with 0.1% TFA) over 30-40 minutes and adjust based on the initial chromatogram.
-
-
Change the Stationary Phase:
-
If you are using a standard C18 column, consider a column with a different stationary phase. A C8 or a Phenyl column might offer different selectivity and improve separation.
-
-
Check for Aggregation: Hydrophobic peptides can aggregate, leading to broad or multiple peaks.[3]
-
Solution: Try dissolving the crude peptide in a small amount of a stronger solvent like hexafluoroisopropanol (HFIP) first, then dilute it with your HPLC mobile phase A (water/TFA).
-
Q2: How can I confirm the successful incorporation of Amino-(3-ethoxy-phenyl)-acetic acid into my peptide?
Mass spectrometry is the definitive method.
-
MALDI-TOF or ESI-MS: Analyze the purified peptide by mass spectrometry. The observed molecular weight should match the theoretical molecular weight calculated for the peptide sequence containing Amino-(3-ethoxy-phenyl)-acetic acid (C10H11NO2, as it is incorporated into the peptide backbone, with a residual mass of 193.21 Da).
-
Tandem MS (MS/MS): For unambiguous confirmation, perform MS/MS sequencing. Fragmentation of the peptide will produce b- and y-ions. The mass difference between adjacent ions in the series will correspond to the mass of the amino acid residue at that position, confirming the location of your unnatural amino acid.
Section 4: General Synthesis and Purity
Q1: Are there common impurities found in commercially available Amino-(3-ethoxy-phenyl)-acetic acid?
While suppliers provide a certificate of analysis, it's important to be aware of potential impurities that could arise from its synthesis. The synthesis of substituted phenylacetic acids can involve multiple steps, including nitration, reduction, and hydrolysis.[11][12]
Potential Impurities:
-
Positional Isomers: Incomplete regioselectivity during the synthesis could lead to the presence of ortho- or para-ethoxy isomers.
-
Starting Materials: Residual starting materials from the synthetic route.
-
Byproducts of Reduction: Incomplete reduction of a nitro group to an amine can leave nitro or hydroxylamine intermediates.
Recommendation: If your application is highly sensitive (e.g., for clinical development), it is advisable to obtain a full certificate of analysis from the supplier and potentially re-purify the starting material by recrystallization if necessary.
References
- CN1268604C - Industrial preparation method for 3-amino phenylacetic acid.
-
Industrial preparation method for 3-amino phenylacetic acid - Eureka | Patsnap. [Link]
-
Peptide synthesis troubleshooting using unnatural amino acids : r/OrganicChemistry . [Link]
-
What do you do when your peptide synthesis fails? - Biotage. [Link]
-
Phenoxyacetic Acid | C8H8O3 | CID 19188 - PubChem. [Link]
-
Buy AMINO(3-PHENOXYPHENYL)ACETIC ACID from Dayang Chem (Hangzhou) Co.,Ltd . [Link]
Sources
- 1. AMINO-(3-ETHOXY-PHENYL)-ACETIC ACID | 500696-03-7 [chemicalbook.com]
- 2. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]
- 3. biotage.com [biotage.com]
- 4. 苯氧乙酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. westliberty.edu [westliberty.edu]
- 6. tmmedia.in [tmmedia.in]
- 7. reddit.com [reddit.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. echemi.com [echemi.com]
- 10. bachem.com [bachem.com]
- 11. CN1268604C - Industrial preparation method for 3-amino phenylacetic acid - Google Patents [patents.google.com]
- 12. Industrial preparation method for 3-amino phenylacetic acid - Eureka | Patsnap [eureka.patsnap.com]
Biological activity of "Amino-(3-ethoxy-phenyl)-acetic acid" compared to analogs
A Comparative Guide to the Biological Activity of Amino-(3-ethoxy-phenyl)-acetic Acid and Its Analogs
Abstract
This guide provides a comparative analysis of the potential biological activity of Amino-(3-ethoxy-phenyl)-acetic acid, a substituted phenylglycine derivative. Due to the limited direct experimental data on this specific molecule, this document establishes a framework for its evaluation by comparing it with structurally related analogs with known pharmacological profiles. We will explore potential activities based on established structure-activity relationships (SAR) within the phenylglycine and phenoxyacetic acid classes. Furthermore, we will provide detailed experimental protocols for assays crucial for elucidating its biological function, focusing on its potential as a neuromodulatory and anti-inflammatory agent.
Introduction: Unveiling the Potential of a Novel Phenylglycine Derivative
Amino-(3-ethoxy-phenyl)-acetic acid belongs to the broad class of phenylglycine derivatives, which are non-proteinogenic amino acids that form the backbone of numerous biologically active compounds. The core structure, a phenyl group attached to a glycine moiety, is a privileged scaffold in medicinal chemistry. Phenylglycine derivatives are known to interact with a variety of biological targets, most notably metabotropic glutamate receptors (mGluRs), which are crucial for modulating synaptic plasticity and neuronal excitability in the central nervous system.[1][2]
The specific substitution pattern of an ethoxy group at the meta-position of the phenyl ring in Amino-(3-ethoxy-phenyl)-acetic acid suggests the potential for novel pharmacological properties. The ethoxy group can influence the molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. This guide will compare the parent compound to two classes of analogs: other substituted phenylglycine derivatives and related phenoxyacetic acid derivatives, which share some structural similarities and have demonstrated a range of biological activities, including anti-inflammatory and anti-mycobacterial effects.[3][4][5][6]
Rationale for Analog Selection
The selection of appropriate analogs is critical for a meaningful comparative study. The analogs chosen for this guide are based on their structural similarity to Amino-(3-ethoxy-phenyl)-acetic acid and their well-documented biological activities.
-
Analog Class 1: Phenylglycine Derivatives. This class is the most direct comparator. We will focus on analogs with substitutions on the phenyl ring to understand how different functional groups impact activity. For instance, (RS)-a-ethyl-4-carboxyphenylglycine (E4CPG) is a known antagonist at certain mGluRs.[1] Comparing our target compound to such analogs will help elucidate its potential as a neuromodulatory agent.
-
Analog Class 2: Phenoxyacetic Acid Derivatives. While differing in the linkage of the phenyl ring to the acetic acid moiety (ether linkage vs. direct carbon-carbon bond), phenoxyacetic acid derivatives are structurally related and have shown diverse biological activities.[6] Their evaluation for anti-inflammatory properties, specifically as potential COX-2 inhibitors, provides a secondary avenue of investigation for our target compound.[4]
Comparative Biological Evaluation: Experimental Protocols
To objectively assess the biological activity of Amino-(3-ethoxy-phenyl)-acetic acid relative to its analogs, a series of standardized in vitro assays are proposed.
Assessment of Neuromodulatory Activity at Metabotropic Glutamate Receptors
Rationale: Given that phenylglycine derivatives are known to act on mGluRs, the primary investigation should focus on characterizing the interaction of Amino-(3-ethoxy-phenyl)-acetic acid with these receptors.[1]
Experimental Workflow:
Caption: Workflow for assessing mGluR activity.
Step-by-Step Protocol:
-
Cell Culture and Transfection:
-
Maintain Human Embryonic Kidney (HEK293) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Transiently transfect cells with plasmids encoding specific mGluR subtypes (e.g., mGluR1, mGluR5) using a suitable transfection reagent.
-
-
Compound Preparation:
-
Prepare stock solutions of Amino-(3-ethoxy-phenyl)-acetic acid and its analogs in a suitable solvent (e.g., DMSO or aqueous buffer).
-
Perform serial dilutions to obtain a range of concentrations for dose-response analysis.
-
-
Functional Assay (Phosphoinositide Hydrolysis for mGluR1/5):
-
24-48 hours post-transfection, plate the cells in 96-well plates.
-
Load the cells with a fluorescent calcium indicator (e.g., Fura-2 AM).
-
Add varying concentrations of the test compounds and known agonists/antagonists.
-
Measure the intracellular calcium mobilization using a fluorescence plate reader.
-
-
Data Analysis:
-
Plot the change in fluorescence against the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists) values.
-
Evaluation of Anti-inflammatory Activity: COX-2 Inhibition Assay
Rationale: The structural similarity to some phenoxyacetic acid derivatives that exhibit anti-inflammatory properties warrants the investigation of Amino-(3-ethoxy-phenyl)-acetic acid as a potential cyclooxygenase (COX) inhibitor.[4]
Experimental Workflow:
Caption: Workflow for COX inhibition assay.
Step-by-Step Protocol:
-
Reagents and Materials:
-
Purified human recombinant COX-1 and COX-2 enzymes.
-
Arachidonic acid (substrate).
-
COX inhibitor screening assay kit (containing assay buffer, heme, and detection reagents).
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme.
-
Add the test compounds (Amino-(3-ethoxy-phenyl)-acetic acid and analogs) at various concentrations.
-
Pre-incubate for 10-15 minutes at room temperature.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a specified time (e.g., 10 minutes) at 37°C.
-
Stop the reaction and measure the amount of prostaglandin produced using a colorimetric or fluorescent method as per the kit instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to a vehicle control.
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value.
-
Comparative Data Summary (Illustrative)
The following table presents a hypothetical data summary to illustrate how the results of the proposed experiments would be presented.
| Compound | mGluR5 Antagonist Activity (IC50, µM) | COX-2 Inhibition (IC50, µM) | COX-1 Inhibition (IC50, µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| Amino-(3-ethoxy-phenyl)-acetic acid | To be determined | To be determined | To be determined | To be determined |
| (RS)-a-ethyl-4-carboxyphenylglycine | 0.37 ± 0.2 | > 100 | > 100 | N/A |
| Phenylglycine | > 100 | > 100 | > 100 | N/A |
| Indomethacin (Control) | N/A | 0.1 ± 0.02 | 0.01 ± 0.003 | 0.1 |
| Celecoxib (Control) | N/A | 0.04 ± 0.01 | 15 ± 2.1 | 375 |
Concluding Remarks
This guide outlines a systematic approach to characterizing the biological activity of Amino-(3-ethoxy-phenyl)-acetic acid. By leveraging comparative data from structurally related phenylglycine and phenoxyacetic acid derivatives, we can form a rational basis for investigating its potential as a novel therapeutic agent. The detailed experimental protocols provided herein offer a clear roadmap for researchers to elucidate its pharmacological profile, particularly its effects on metabotropic glutamate receptors and cyclooxygenase enzymes. The structure-activity relationships derived from these studies will be invaluable for the future design and development of more potent and selective compounds.
References
-
Synthesis and evaluation of phenoxy acetic acid derivatives as anti-mycobacterial agents. ResearchGate. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. MDPI. Available at: [Link]
-
Structure-activity relationships for a series of phenylglycine derivatives acting at metabotropic glutamate receptors (mGluRs). SciSpace. Available at: [Link]
-
Synthesis and evaluation of phenoxy acetic acid derivatives as [corrected] anti-mycobacterial agents. PubMed. Available at: [Link]
-
Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. JETIR. Available at: [Link]
-
Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Royal Society of Chemistry. Available at: [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00025D [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and evaluation of phenoxy acetic acid derivatives as [corrected] anti-mycobacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jetir.org [jetir.org]
A Senior Application Scientist's Guide to Peptide Design: Evaluating the Potential of Amino-(3-ethoxy-phenyl)-acetic acid
Introduction: The Quest for Superior Peptide Therapeutics
In the landscape of modern drug discovery, peptides represent a highly promising class of therapeutics, bridging the gap between small molecules and large biologics. Their high specificity and potency are often offset by challenges such as poor metabolic stability and limited conformational control. The strategic incorporation of non-natural amino acids (NCAAs) has emerged as a powerful tool to overcome these limitations, enhancing the pharmacokinetic and pharmacodynamic profiles of peptide-based drugs.[1][2] NCAAs can introduce novel side-chain functionalities, enforce specific backbone conformations, and increase resistance to enzymatic degradation.[1]
This guide provides a comparative analysis of Amino-(3-ethoxy-phenyl)-acetic acid , a unique phenylglycine derivative, in the context of rational peptide design. While direct experimental data for this specific compound in peptide applications is nascent, this document will leverage established principles of medicinal chemistry and draw comparisons with well-characterized NCAAs to project its potential advantages. We will explore its structural features and contrast them with alternatives such as Phenylglycine (Phg), p-Fluoro-phenylalanine (p-F-Phe), and the highly constrained 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic).
Molecular Profile: Amino-(3-ethoxy-phenyl)-acetic acid
Amino-(3-ethoxy-phenyl)-acetic acid belongs to the phenylglycine class of amino acids, which are characterized by a direct attachment of the phenyl ring to the α-carbon. This structural feature has profound implications for peptide conformation.
Key Structural Features and Their Hypothesized Effects:
-
α-Aryl Substitution (Phenylglycine Core): Unlike phenylalanine, where a methylene bridge separates the phenyl ring from the backbone, the direct aryl substitution in the phenylglycine scaffold significantly restricts the chi (χ1) torsional angle. This inherent rigidity can be exploited to lock in a desired peptide conformation, potentially leading to higher binding affinity and selectivity for its biological target.[3] Phenylglycine-containing peptides have been shown to form more stable and well-defined structures.[4]
-
Meta-Ethoxy (-OCH2CH3) Group: The ethoxy substituent at the meta-position of the phenyl ring introduces several key properties:
-
Steric Influence: The ethoxy group adds steric bulk, which can further constrain the local peptide conformation and can be used to probe steric tolerance within a receptor's binding pocket.
-
Electronic Effects & Polarity: The oxygen atom acts as a hydrogen bond acceptor, offering the potential for additional, specific interactions with a target protein that are not possible with unsubstituted phenyl rings. This can translate to improved binding affinity and specificity.
-
Metabolic Shielding: The substitution on the aromatic ring may sterically hinder access for metabolic enzymes (e.g., cytochrome P450s) that would otherwise hydroxylate the ring, potentially increasing the peptide's in vivo half-life.
-
The combination of a conformationally restricting core with a functionalized side chain makes Amino-(3-ethoxy-phenyl)-acetic acid a compelling candidate for fine-tuning peptide properties.
Comparative Analysis with Alternative Non-Natural Amino Acids
To objectively evaluate the potential of Amino-(3-ethoxy-phenyl)-acetic acid, we compare its projected attributes against three established NCAAs used in peptide design.
Conformational Rigidity and Pre-organization
A primary goal of incorporating NCAAs is to reduce the entropic penalty of binding by pre-organizing the peptide into its bioactive conformation.
-
Amino-(3-ethoxy-phenyl)-acetic acid vs. Phenylalanine (Phe): The target molecule offers significantly more conformational restriction than the natural amino acid Phenylalanine due to the lack of the Cα-Cβ bond rotation.
-
Amino-(3-ethoxy-phenyl)-acetic acid vs. Phenylglycine (Phg): Both share the same rigidifying phenylglycine core. However, the meta-ethoxy group on our target molecule can further influence local conformation through steric hindrance, potentially favoring specific rotamers of the phenyl ring.
-
Amino-(3-ethoxy-phenyl)-acetic acid vs. Tic: Tic is a cyclized and highly rigid analogue of Phenylalanine.[5][6] It imposes a much stricter conformational lock on the peptide backbone than a non-cyclized phenylglycine. While Tic is excellent for achieving high rigidity, Amino-(3-ethoxy-phenyl)-acetic acid offers a balance of moderate, tunable restriction with the added benefit of a functional side chain for potential binding interactions.
Logical Flow: Impact of Rigidity on Peptide Design
Caption: Increasing conformational rigidity reduces the entropic cost of target binding.
Metabolic Stability
Peptides are susceptible to rapid degradation by proteases in vivo. The introduction of NCAAs can thwart enzyme recognition and cleavage.
-
Mechanism: Proteases recognize specific amino acid side chains and the corresponding peptide backbone geometry. The unique structure of an NCAA can disrupt this recognition.
-
Amino-(3-ethoxy-phenyl)-acetic acid: As an unnatural α,α-disubstituted amino acid derivative, it is expected to confer significant resistance to proteolytic cleavage at the adjacent peptide bonds. Furthermore, the ethoxy group may shield the aromatic ring from oxidative metabolism.
-
Comparison to p-F-Phe: Fluorination of phenylalanine is a well-known strategy to increase metabolic stability.[7] The C-F bond is stronger than a C-H bond, and the fluorine atom can alter electronic properties that influence enzymatic reactions. Both approaches (alkoxy-substitution and fluorination) aim to increase stability, but they offer different steric and electronic profiles, making them suitable for different target environments.
Binding Interactions and Potency
The ultimate goal is to improve the interaction between the peptide and its target receptor.
-
Amino-(3-ethoxy-phenyl)-acetic acid: The key advantage here is the hydrogen bond-accepting capability of the ethoxy group's oxygen atom. If the target's binding pocket contains a suitable hydrogen bond donor (e.g., an amide proton, a hydroxyl group), this interaction could significantly increase binding affinity (potency).
-
Comparison to p-F-Phe: The fluorine atom in p-F-Phe is a weak hydrogen bond acceptor and can engage in favorable orthogonal multipolar interactions with carbonyl groups in the receptor.[8] The choice between an ethoxy and a fluoro substituent would depend on the specific topology and chemical nature of the target's binding site.
-
Comparison to Phg and Tic: Unsubstituted Phg and Tic primarily offer hydrophobic and van der Waals interactions, along with conformational rigidity. Amino-(3-ethoxy-phenyl)-acetic acid adds a polar, hydrogen-bonding component to this interaction profile.
Summary Comparison Table
| Feature | Amino-(3-ethoxy-phenyl)-acetic acid (Projected) | Phenylglycine (Phg) | p-Fluoro-phenylalanine (p-F-Phe) | Tic |
| Conformational Rigidity | High (restricted χ1) | High (restricted χ1)[4] | Low (flexible χ1) | Very High (cyclized)[5] |
| Metabolic Stability | High (unnatural structure, ring substitution) | Moderate to High (unnatural structure) | High (C-F bond stability)[7] | Very High (unnatural, cyclized) |
| Key Interaction Potential | H-bond acceptor, hydrophobic, steric | Hydrophobic, π-stacking | Weak H-bond acceptor, hydrophobic, multipolar | Hydrophobic, steric |
| Synthesis Challenge | Moderate (racemization risk) | Moderate (known racemization risk)[9] | Low (standard coupling) | High (multi-step synthesis) |
Experimental Protocols for Comparative Evaluation
To validate the hypothesized advantages, a series of standardized experiments should be performed. A model peptide sequence known to interact with a specific target would be synthesized with each of the four NCAAs at a key position.
Fmoc-Solid Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a model peptide on a Rink Amide resin to yield a C-terminally amidated product.
Workflow Diagram:
Caption: Standard workflow for Fmoc-based Solid Phase Peptide Synthesis (SPPS).
Step-by-Step Protocol:
-
Resin Swelling: Swell 100 mg of Rink Amide resin (0.5 mmol/g) in N,N-Dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Drain the DMF, add 2 mL of 20% piperidine in DMF, and agitate for 5 minutes. Drain and repeat for another 10 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 x 2 mL).
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (4 equivalents relative to resin loading), HCTU (3.9 equivalents), and DIPEA (8 equivalents) in DMF.
-
Add the activation mixture to the resin and agitate for 1-2 hours. Note: For phenylglycine derivatives, racemization is a known risk. Using coupling reagents like DEPBT or COMU with a hindered base like 2,4,6-collidine is recommended to minimize this side reaction.[9]
-
-
Washing: Wash the resin with DMF (3 x 2 mL) and Dichloromethane (DCM) (3 x 2 mL).
-
Repeat Cycle: Return to Step 2 for the next amino acid in the sequence.
-
Final Cleavage: After the final coupling and deprotection, wash the resin with DCM and dry it. Add a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O) and agitate for 2-3 hours.
-
Precipitation & Purification: Filter the cleavage solution, precipitate the crude peptide in cold diethyl ether, centrifuge, and purify using reverse-phase HPLC. Confirm identity via mass spectrometry.
In Vitro Proteolytic Stability Assay
This assay compares the degradation rate of the different peptide analogues in the presence of a relevant protease or serum.
Step-by-Step Protocol:
-
Peptide Solution: Prepare stock solutions of each purified peptide analogue (1 mg/mL) in a suitable buffer (e.g., PBS, pH 7.4).
-
Incubation: In separate tubes, mix the peptide solution with either human serum (e.g., 50% v/v) or a specific protease (e.g., trypsin, chymotrypsin).
-
Time Points: Incubate the mixtures at 37°C. At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot and immediately quench the reaction by adding an equal volume of 10% TFA or acetonitrile to precipitate proteins.
-
Analysis: Centrifuge the quenched samples to pellet proteins. Analyze the supernatant by RP-HPLC, monitoring the disappearance of the parent peptide peak over time.
-
Data Calculation: Calculate the half-life (t½) for each peptide analogue.
Expected Outcome Data Table:
| Peptide Analogue | Half-life in Human Serum (t½, min) |
| Model Peptide-Phe | e.g., 15 |
| Model Peptide-Phg | e.g., > 240 |
| Model Peptide-p-F-Phe | e.g., > 240 |
| Model Peptide-Tic | e.g., > 240 |
| Model Peptide-Amino-(3-ethoxy-phenyl)-acetic acid | Hypothesis: > 240 |
Competitive Binding Assay (Surface Plasmon Resonance - SPR)
This experiment measures the binding affinity (KD) of each peptide analogue to its immobilized target protein.
Step-by-Step Protocol:
-
Target Immobilization: Covalently immobilize the target protein onto a sensor chip (e.g., a CM5 chip via amine coupling).
-
Analyte Preparation: Prepare a dilution series of each peptide analogue in a suitable running buffer (e.g., HBS-EP+).
-
Binding Measurement: Inject the peptide solutions over the sensor chip surface at a constant flow rate. Measure the change in response units (RU) over time to generate sensorgrams for association and dissociation phases.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/ka).
Expected Outcome Data Table:
| Peptide Analogue | Binding Affinity (KD, nM) |
| Model Peptide-Phe | e.g., 150 |
| Model Peptide-Phg | e.g., 75 |
| Model Peptide-p-F-Phe | e.g., 60 |
| Model Peptide-Tic | e.g., 40 |
| Model Peptide-Amino-(3-ethoxy-phenyl)-acetic acid | Hypothesis: < 50 (due to potential H-bond) |
Conclusion and Future Outlook
Based on a thorough analysis of its chemical structure and comparison with established non-natural amino acids, Amino-(3-ethoxy-phenyl)-acetic acid presents itself as a highly promising building block for advanced peptide design. Its primary projected advantages are:
-
Conformational Control: The inherent rigidity of the phenylglycine scaffold can pre-organize the peptide for enhanced binding, an advantage shared with Phenylglycine and Tic.
-
Enhanced Metabolic Stability: The unnatural structure is expected to confer significant resistance to proteolysis, a crucial attribute for therapeutic viability.
-
Novel Binding Interactions: The meta-ethoxy group provides a unique opportunity to introduce a hydrogen bond acceptor, potentially forming specific, high-energy interactions within a receptor pocket that are not achievable with simpler aromatic NCAAs.
While the risk of racemization during synthesis must be carefully managed with optimized coupling protocols, the potential benefits warrant further investigation. The experimental workflows detailed in this guide provide a clear roadmap for the empirical validation of these hypotheses. Future work should focus on the synthesis of peptides incorporating this novel amino acid and rigorous testing of their conformational, stability, and biological activity profiles. The insights gained will be invaluable for drug development professionals seeking to design next-generation peptide therapeutics with superior efficacy and drug-like properties.
References
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PubChem. 3'-Hydroxyphenylacetic acid. Available from: [Link]
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Anichem. (R)-Amino-(3-hydroxy-phenyl)-acetic acid. Available from: [Link]
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Al Toma, R. S., Brieke, C., Cryle, M. J., & Süssmuth, R. D. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Natural product reports, 32(8), 1207–1235. Available from: [Link]
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Wang, L., Li, Y., & Liu, Z. (2023). Photoinduced C(sp3)-H Functionalization of Glycine Derivatives: Preparation of Unnatural α-Amino Acids and Late-Stage Modification of Peptides. Accounts of chemical research, 56(16), 2138–2151. Available from: [Link]
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Liang, C., Behnam, M. A. M., Sundermann, T. R., & Klein, C. D. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Tetrahedron Letters, 58(24), 2325–2329. Available from: [Link]
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Al Toma, R. S., Brieke, C., Cryle, M. J., & Süssmuth, R. D. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Natural product reports, 32(8), 1207–1235. Available from: [Link]
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Liang, C., Behnam, M. A. M., Sundermann, T. R., & Klein, C. D. (2017). Phenylglycine Racemization in Fmoc-Based Solid-Phase Peptide Synthesis: Stereochemical Stability is Achieved by Choice of Reaction Conditions. Tetrahedron Letters, 58(24), 2325-2329. Available from: [Link]
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Pavone, V., Lombardi, A., Saviano, M., De Simone, G., Nastri, F., Maglio, O., Omote, Y., Yamanaka, Y., & Yamada, T. (2000). Conformational behavior of C alpha,alpha-diphenyl glycine: extended conformation in tripeptides containing consecutive D phi G residues. Biopolymers, 53(2), 161–168. Available from: [Link]
- Google Patents. (2014). Synthesis route of [2-[2-(Fmoc-amino) ethoxy] ethoxy] acetic acid. CN103664701A.
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Al-Hulli, S., Geden, J. V., & Taylor, R. J. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. RSC medicinal chemistry, 11(5), 526–545. Available from: [Link]
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Wang, Y., et al. (2021). Improved l-phenylglycine synthesis by introducing an engineered cofactor self-sufficient system. Journal of Industrial Microbiology & Biotechnology, 48(5-6). Available from: [Link]
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Formaggio, F., et al. (1998). Conformational effects of C(alpha,alpha)-dipropargylglycine as a constrained residue. Journal of the Chemical Society, Perkin Transactions 2, (7), 1547-1552. Available from: [Link]
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Ye, Y., Liu, M., Jiang, H., & Liu, H. (2011). Applications and modifications of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) in peptides and peptidomimetics design and discovery. Current medicinal chemistry, 18(1), 109–121. Available from: [Link]
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Ye, Y., et al. (2010). Applications and Modifications of 1,2,3,4-Tetrahydroisoquinoline-3-Carboxylic Acid (Tic) in Peptides and Peptidomimetics Design and Discovery. Current Medicinal Chemistry, 17(35), 4334-4345. Available from: [Link]
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Toniolo, C., et al. (1985). Preferred conformation of peptides from C alpha,alpha- symmetrically disubstituted glycines: aromatic residues. International journal of peptide and protein research, 26(6), 618–628. Available from: [Link]
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Ye, Y., et al. (2010). Applications and Modifications of 1,2,3,4-Tetrahydroisoquinoline-3-Carboxylic Acid (Tic) in Peptides and Peptidomimetics Design and Discovery. Current Medicinal Chemistry, 17(35), 4334-4345. Available from: [Link]
- Google Patents. (2020). Preparation method of [2- [1- (Fmoc-amino) ethoxy ] acetic acid. CN110078644B.
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Olsen, J. A., De Vlugt, B., & Koksch, B. (2020). Fluorinated protein and peptide materials for biomedical applications. Biopolymers, 111(10), e23395. Available from: [Link]
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Van der Verren, E., et al. (2025). A comparative study between phenylglycine and phenylalanine derived peptide hydrogels: Towards atomic elucidation. Materials Today Chemistry, 39, 102593. Available from: [Link]
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Lee, H., & Park, H. S. (2013). Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. Molecules (Basel, Switzerland), 18(12), 15404–15411. Available from: [Link]
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Kumar, S., & Singh, S. K. (2016). Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs. Organic & biomolecular chemistry, 14(3), 734–754. Available from: [Link]
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Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available from: [Link]in-the-Nowick-Laboratory.pdf)
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A Comparative Efficacy Analysis of the Phenylglycine Scaffold: Evaluating Amino-(3-ethoxy-phenyl)-acetic Acid Derivatives in Anticonvulsant and Antinociceptive Models
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The phenylglycine scaffold represents a privileged chemical structure in medicinal chemistry, serving as the foundation for compounds with diverse biological activities. While Amino-(3-ethoxy-phenyl)-acetic acid is primarily recognized as a chemical building block, its core structure is central to a class of derivatives demonstrating significant therapeutic potential, particularly as anticonvulsant and antinociceptive agents. This guide provides a comparative analysis of the efficacy of advanced phenylglycine derivatives against established clinical anticonvulsants. We synthesize publicly available in vivo data to offer a clear performance benchmark, detail the experimental protocols used for these evaluations, and explore the multimodal mechanism of action that underpins their therapeutic promise.
Introduction: The Therapeutic Potential of the Phenylglycine Core
Non-proteinogenic amino acids are critical components in the design of novel therapeutics. Phenylglycine and its analogs are structurally unique, lacking the flexible methylene group of phenylalanine, which imparts conformational rigidity. This structural feature is often exploited in drug design to enhance binding affinity and selectivity for specific biological targets.[1] Phenylglycine derivatives have been investigated for a wide range of applications, including as antibacterial agents, enzyme inhibitors, and modulators of metabolic receptors like PPARγ.[2][3][4]
Recent compelling research has focused on developing phenylglycinamide derivatives as potent antiseizure and antinociceptive drug candidates.[5][6] These efforts have yielded lead compounds with broad-spectrum activity in preclinical models, rivaling and, in some cases, exceeding the efficacy of standard-of-care antiepileptic drugs (AEDs). This guide focuses on this therapeutic area, where robust comparative data is available, to illustrate the potential of the Amino-(3-ethoxy-phenyl)-acetic acid scaffold.
Comparative Efficacy Analysis: Antiseizure Activity
The primary measure of efficacy for novel anticonvulsants in preclinical stages is their performance in standardized, validated animal seizure models. The most common are the maximal electroshock (MES) test, which models generalized tonic-clonic seizures, and the 6 Hz psychomotor seizure test, which identifies compounds effective against therapy-resistant partial seizures.[5][6] Efficacy is quantified by the ED₅₀ (median effective dose), the dose required to protect 50% of the animals from seizures. A lower ED₅₀ indicates higher potency.
Performance Against Standard Antiepileptic Drugs (AEDs)
The data below, synthesized from extensive preclinical studies, compares the in vivo efficacy of lead phenylglycine derivatives with widely used clinical AEDs.[5][6] The derivatives' performance highlights the scaffold's potential for developing broad-spectrum anticonvulsants.
| Compound | MES Test ED₅₀ (mg/kg, i.p.) | 6 Hz (32 mA) Test ED₅₀ (mg/kg, i.p.) | 6 Hz (44 mA) Test ED₅₀ (mg/kg, i.p.) |
| Phenylglycine Derivative (R)-32 | 73.9 | 18.8 | 26.5 |
| Phenylglycine Derivative 60 | 73.6 | 24.6 | 56.3 |
| Valproic Acid (VPA) | 272.5 | 102.1 | 158.4 |
| Lacosamide (LCS) | 12.8 | 9.9 | 15.3 |
| Levetiracetam (LEV) | > 300 (Inactive) | 17.0 | > 100 (Inactive) |
| Cannabidiol (CBD) | 120.3 | 10.4 | 15.6 |
| Data synthesized from publicly available preclinical studies in mice.[5][6] ED₅₀ values represent the dose protecting 50% of animals. Lower values indicate higher potency. |
Analysis of Efficacy:
-
Broad-Spectrum Activity: The lead phenylglycine derivatives, such as (R)-32 and 60, demonstrate potent efficacy in both the MES and 6 Hz models, a profile comparable to broad-spectrum agents like Valproic Acid (VPA) and Lacosamide (LCS).[5][6] Notably, they are active in the MES test where Levetiracetam (LEV) is not.
-
Potency in Therapy-Resistant Models: The strong performance in the 6 Hz test, particularly at the higher 44 mA current intensity, suggests potential efficacy against drug-resistant seizures. Derivative (R)-32 shows potency (ED₅₀ = 18.8 mg/kg) comparable to LEV (17.0 mg/kg) and superior to VPA (102.1 mg/kg) in the 32 mA 6 Hz test.[5]
-
Favorable Comparison: Across the board, the optimized phenylglycine derivatives show significantly higher potency (lower ED₅₀ values) than VPA and demonstrate a wider spectrum of activity than LEV.[5][6]
Proposed Mechanism of Action: A Multimodal Approach
The superior efficacy profile of these derivatives is attributed to a multimodal mechanism of action, engaging several key targets involved in neuronal excitability. This contrasts with many single-target AEDs and is considered a beneficial strategy for treating complex diseases like epilepsy.[6]
Key Molecular Targets:
-
Voltage-Gated Sodium (Naᵥ) Channels: Inhibition of fast sodium currents reduces the ability of neurons to fire high-frequency action potentials.
-
Voltage-Gated Calcium (Caᵥ) Channels: Inhibition of calcium influx at the presynaptic terminal reduces neurotransmitter release.
-
Transient Receptor Potential Vanilloid 1 (TRPV1): Antagonism of the TRPV1 channel has been linked to both antiseizure and antinociceptive effects.[6]
This multi-target engagement is believed to create a synergistic effect, leading to the potent, broad-spectrum anticonvulsant activity observed in preclinical models.
Caption: Multimodal action of phenylglycine derivatives on key neuronal ion channels.
Experimental Methodologies
To ensure scientific rigor and reproducibility, the evaluation of novel compounds must follow standardized protocols. The following section details a representative in vivo workflow for assessing anticonvulsant efficacy.
Workflow for In Vivo Efficacy Testing
The process begins with compound preparation and administration, followed by seizure induction and observation, and concludes with data analysis to determine key efficacy and safety parameters.
Caption: Standardized workflow for evaluating anticonvulsant drug candidates in vivo.
Step-by-Step Protocol: The 6 Hz Seizure Test
This protocol is a representative example for assessing activity against therapy-resistant seizures.
-
Animals: Male albino Swiss mice (20-25 g) are used. Animals are housed under standard laboratory conditions with free access to food and water and are acclimatized for at least 24 hours before testing.
-
Compound Preparation: The test compound (e.g., a phenylglycine derivative) is suspended in a vehicle of 0.5% carboxymethylcellulose (CMC) in water. A range of doses is prepared to establish a dose-response curve.
-
Administration: The compound or vehicle (control) is administered via intraperitoneal (i.p.) injection in a volume of 10 mL/kg body weight.
-
Pre-treatment Time (TPE): Animals are left for a specific time after injection for the compound to be absorbed and distributed. A typical TPE is 30 or 60 minutes.
-
Seizure Induction: A constant current stimulator delivers a 3-second electrical pulse (6 Hz, 0.2 ms pulse width, 32 mA or 44 mA) via corneal electrodes. A drop of saline is applied to the eyes before electrode placement to ensure good electrical contact.
-
Observation: Immediately following stimulation, each mouse is observed for the presence or absence of a seizure, characterized by a "stunned" posture with forelimb clonus and Straub's tail.
-
Endpoint: An animal is considered "protected" if it resumes normal exploratory behavior within seconds of the stimulation. An animal is considered "unprotected" if it displays the characteristic seizure behavior.
-
Data Analysis: The number of protected animals is recorded at each dose level. The ED₅₀ value, along with its 95% confidence intervals, is calculated using probit analysis.
Causality and Self-Validation: The use of a vehicle control group is critical to ensure that the observed effects are due to the compound and not the injection stress or vehicle. The dose-response relationship provides internal validation; efficacy should increase with dose up to a certain point. The calculation of a Protective Index (PI = TD₅₀/ED₅₀), which compares the effective dose to the toxic dose (measured, for example, in a motor impairment test like the rotorod), provides a crucial, self-validating measure of the compound's therapeutic window.
Conclusion and Future Directions
While Amino-(3-ethoxy-phenyl)-acetic acid itself is a foundational chemical, the derivatives of its core phenylglycine structure demonstrate compelling and potent efficacy in validated preclinical models of epilepsy and neuropathic pain. The data clearly indicates that optimized phenylglycine amides can exhibit a broad-spectrum anticonvulsant profile with potency comparable or superior to several established AEDs.
The multimodal mechanism of action is a key advantage, suggesting these compounds may be effective in a wider patient population, including those with treatment-resistant forms of epilepsy. Future research should focus on elucidating the precise contribution of each molecular target, optimizing ADME-Tox properties, and further exploring the structure-activity relationship (SAR) of substitutions on the phenyl ring, such as the 3-ethoxy group, to refine potency and safety profiles for potential clinical development.
References
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Discovery and Profiling of New Multimodal Phenylglycinamide Derivatives as Potent Antiseizure and Antinociceptive Drug Candidates. (2024). ACS Chemical Neuroscience. [Link]
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New Phenylglycinamide Derivatives with Hybrid Structure as Candidates for New Broad-Spectrum Anticonvulsants. (n.d.). MDPI. [Link]
- Industrial preparation method for 3-amino phenylacetic acid. (n.d.).
-
Synthesis and antitubercular activity of novel amino acid derivatives. (2012). Chemical Biology & Drug Design. [Link]
-
Phosphonic Acid Analogues of Phenylglycine as Inhibitors of Aminopeptidases: Comparison of Porcine Aminopeptidase N, Bovine Leucine Aminopeptidase, Tomato Acidic Leucine Aminopeptidase and Aminopeptidase from Barley Seeds. (2019). MDPI. [Link]
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Design, synthesis, and evaluation of novel l-phenylglycine derivatives as potential PPARγ lead compounds. (2018). Bioorganic & Medicinal Chemistry. [Link]
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Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. (n.d.). MDPI. [Link]
-
Synthesis of novel N-substituted β-amino acid derivatives bearing 2-hydroxyphenyl moieties as promising antimicrobial candidates targeting multidrug-resistant Gram-positive pathogens. (2025). PMC. [Link]
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-
Phenylalanine and Phenylglycine Analogues as Arginine Mimetics in Dengue Protease Inhibitors. (2015). Journal of Medicinal Chemistry. [Link]
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In Vitro Selection of Foldamer-Like Macrocyclic Peptides Containing 2-Aminobenzoic Acid and 3-Aminothiophene-2-Carboxylic Acid. (2022). Journal of the American Chemical Society. [Link]
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Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. (2015). Natural Product Reports. [Link]
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Performance of Amino-(3-ethoxy-phenyl)-acetic Acid in Diverse Assay Systems: A Comparative Guide
For researchers, scientists, and drug development professionals, the evaluation of novel chemical entities is a cornerstone of innovation. This guide provides an in-depth technical overview of the anticipated performance of Amino-(3-ethoxy-phenyl)-acetic acid in various assay systems. Due to the limited direct experimental data on this specific molecule, this document leverages robust findings from structurally analogous compounds, particularly phenoxyacetic acid and other substituted phenylacetic acid derivatives, to provide a predictive framework for experimental design and interpretation.
Introduction to Amino-(3-ethoxy-phenyl)-acetic Acid: A Scaffold of Potential
Amino-(3-ethoxy-phenyl)-acetic acid belongs to the broader class of phenylacetic acid derivatives. This structural family is recognized for its versatile pharmacological potential, with members exhibiting a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The core structure, featuring a phenyl ring linked to an acetic acid moiety, provides a foundational scaffold for drug design. The introduction of amino and ethoxy groups at the meta-position of the phenyl ring in Amino-(3-ethoxy-phenyl)-acetic acid is anticipated to modulate its physicochemical properties and biological target interactions, making it a compound of significant interest for screening campaigns.
Predicted Biological Activities and Relevant Assay Systems
Based on the established biological profiles of its structural analogs, Amino-(3-ethoxy-phenyl)-acetic acid is a promising candidate for evaluation in several key therapeutic areas. This section outlines the most relevant assay systems to explore its potential efficacy.
Anti-inflammatory Activity: Targeting Cyclooxygenase (COX) Enzymes
Mechanistic Insight: A significant number of phenoxyacetic acid derivatives have demonstrated potent and selective inhibition of cyclooxygenase-2 (COX-2)[1][2]. The COX-2 enzyme is a key player in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which mediate pain and inflammation[1]. Selective COX-2 inhibitors offer the therapeutic benefits of traditional non-steroidal anti-inflammatory drugs (NSAIDs) with a potentially improved gastrointestinal safety profile.
Recommended Assay:
-
In Vitro COX-1/COX-2 Inhibition Assay: This enzymatic assay is crucial to determine the potency (IC50) and selectivity of Amino-(3-ethoxy-phenyl)-acetic acid for both COX isoforms.
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of Amino-(3-ethoxy-phenyl)-acetic acid against human recombinant COX-1 and COX-2 enzymes.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)
-
Heme
-
Test compound: Amino-(3-ethoxy-phenyl)-acetic acid
-
Reference compounds: Celecoxib (selective COX-2 inhibitor), Indomethacin (non-selective COX inhibitor)
-
Tris-HCl buffer (pH 8.0)
-
96-well microplates
-
Microplate reader
Procedure:
-
Enzyme Preparation: Prepare working solutions of COX-1 and COX-2 enzymes in Tris-HCl buffer containing heme.
-
Compound Preparation: Prepare a stock solution of Amino-(3-ethoxy-phenyl)-acetic acid in a suitable solvent (e.g., DMSO) and create a serial dilution series.
-
Assay Reaction:
-
To each well of a 96-well plate, add the enzyme solution, the test compound at various concentrations (or reference compound/vehicle control), and the colorimetric probe (TMPD).
-
Incubate the plate at room temperature for 5 minutes.
-
Initiate the reaction by adding the substrate, arachidonic acid.
-
-
Data Acquisition: Immediately measure the absorbance at 590 nm kinetically for 5-10 minutes using a microplate reader. The rate of color development is proportional to the peroxidase activity of COX.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Antimicrobial Activity: Exploring Novel Antibacterial and Antifungal Potential
Context: The phenoxyacetic acid scaffold is present in numerous compounds exhibiting antibacterial and antifungal properties[3]. The structural modifications in Amino-(3-ethoxy-phenyl)-acetic acid may confer activity against a range of microbial pathogens.
Recommended Assays:
-
Broth Microdilution Assay: To determine the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria and fungi.
-
Disk Diffusion Assay: A qualitative screening method to assess the antimicrobial spectrum.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of Amino-(3-ethoxy-phenyl)-acetic acid that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Test compound: Amino-(3-ethoxy-phenyl)-acetic acid
-
Reference antibiotics (e.g., Ampicillin, Fluconazole)
-
96-well microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).
-
Compound Dilution: Perform a serial two-fold dilution of Amino-(3-ethoxy-phenyl)-acetic acid in the appropriate broth within a 96-well plate.
-
Inoculation: Add the standardized microbial suspension to each well.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.
Anticancer Activity: Investigating Cytotoxicity in Cancer Cell Lines
Rationale: Phenylacetic acid derivatives have been investigated for their potential as anticancer agents[4][5]. The cytotoxic effects of these compounds are often evaluated against various cancer cell lines.
Recommended Assay:
-
MTT Assay: A colorimetric assay to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation. This assay can be used to determine the IC50 of the compound in different cancer cell lines.
Experimental Protocol: MTT Assay for Cytotoxicity
Objective: To evaluate the cytotoxic effect of Amino-(3-ethoxy-phenyl)-acetic acid on a cancer cell line and determine its IC50.
Materials:
-
Cancer cell line (e.g., MCF-7 - breast cancer, A549 - lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound: Amino-(3-ethoxy-phenyl)-acetic acid
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of Amino-(3-ethoxy-phenyl)-acetic acid. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value from the dose-response curve.
Comparative Performance and Data Interpretation
The following table summarizes the anticipated performance of Amino-(3-ethoxy-phenyl)-acetic acid in the described assays, based on data from structurally related phenoxyacetic acid derivatives. It is crucial to note that these are predictive values and require experimental validation.
| Assay System | Key Parameter | Expected Performance of Analogs | Reference Compound Performance |
| COX-2 Inhibition | IC50 (µM) | 0.06 - 0.09[2] | Celecoxib: ~0.04 µM |
| Antibacterial (vs. S. aureus) | MIC (µg/mL) | 19 (for a methoxy derivative)[3] | Ampicillin: < 1 µg/mL |
| Antitubercular (vs. M. tuberculosis) | MIC (µg/mL) | 0.06 (for a complex derivative)[3] | Isoniazid: ~0.02-0.06 µg/mL |
| Anticancer (vs. A549) | IC50 (µM) | ~25 - 45 (for hydrazone derivatives)[5] | Doxorubicin: < 1 µM |
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the key assays.
Caption: Workflow for the in vitro COX inhibition assay.
Caption: Workflow for the broth microdilution MIC assay.
Caption: Workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
Amino-(3-ethoxy-phenyl)-acetic acid represents a promising chemical entity with potential applications in anti-inflammatory, antimicrobial, and anticancer research. This guide provides a comprehensive, albeit predictive, framework for its evaluation in various in vitro assay systems. The provided protocols and comparative data, derived from structurally related compounds, offer a solid foundation for initiating experimental work. Future studies should focus on the synthesis and direct biological evaluation of Amino-(3-ethoxy-phenyl)-acetic acid to validate these predictions and fully elucidate its pharmacological profile. Further investigations could also explore its mechanism of action and potential for in vivo efficacy in relevant disease models.
References
-
Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. (2024). Journal of Emerging Technologies and Innovative Research (JETIR), 11(3). [Link]
-
Amino acid analogs. III: New syntheses of monomethyl- and monophenylglutamic acids. (1974). Journal of Medicinal Chemistry, 17(9), 1019-1022. [Link]
-
Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. (2024). Molecules, 29(6), 1297. [Link]
-
Synthesis and evaluation of phenoxy acetic acid derivatives as [corrected] anti-mycobacterial agents. (2011). Bioorganic & Medicinal Chemistry Letters, 21(23), 7074-7076. [Link]
-
Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. (2024). ResearchGate. [Link]
-
Design and Biological Evaluation of Monoterpene-Conjugated (S)-2-Ethoxy-3-(4-(4-hydroxyphenethoxy)phenyl)propanoic Acids as New Dual PPARα/γ Agonists. (2023). Molecules, 28(14), 5429. [Link]
-
Synthesis and Biological Evaluation of 3-Alkoxy Analogues of Flavone-8-acetic Acid. ResearchGate. [Link]
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SYNTHESIS OF ACETYLENIC AMINO DERIVATIVES OF 2-(2-((2,6DICHLOROPHENYL)AMINO)PHENYL)ACETIC ACID. (2023). CyberLeninka. [Link]
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Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Inventiva Pharma. [Link]
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Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. (2024). Journal of Medicinal Chemistry, 67(3), 2186-2207. [Link]
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A Senior Application Scientist's Guide to Validating Non-Canonical Amino Acid Incorporation: A Mass Spectrometry-Centric Approach
For researchers, scientists, and drug development professionals at the forefront of protein engineering and therapeutic design, the site-specific incorporation of non-canonical amino acids (ncAAs) offers a powerful tool to introduce novel functionalities. However, the promise of these engineered proteins hinges on a critical validation step: confirming that the ncAA has been incorporated with high fidelity at the intended position. This guide provides an in-depth, technically grounded protocol for validating the incorporation of "Amino-(3-ethoxy-phenyl)-acetic acid" (AEPA) using mass spectrometry (MS), and objectively compares this gold-standard technique with alternative methods.
The core principle of MS-based validation is its unparalleled ability to detect minute changes in mass with high precision. When a canonical amino acid is substituted with an ncAA like AEPA, the resulting protein or peptide will have a predictable mass shift. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) can identify this specific mass variance within the context of the protein's sequence, providing definitive evidence of successful incorporation.[1]
Part 1: The Gold Standard - LC-MS/MS-Based Validation
The "bottom-up" proteomics workflow is the most robust and widely used MS approach for this validation. It involves the enzymatic digestion of the purified protein into smaller peptides, which are more amenable to MS analysis. This process allows for precise localization of the ncAA within the protein's primary sequence.
Core Experimental Workflow: A Self-Validating System
The causality behind this experimental design is to systematically isolate and analyze the peptide containing the ncAA. Each step is designed to maximize recovery and ensure data integrity, creating a self-validating protocol.
Caption: Bottom-up proteomics workflow for ncAA validation.
Detailed Experimental Protocol
1. Protein Sample Preparation: The Foundation of Quality Data
Reliable and reproducible MS results are highly dependent on robust sample preparation.[2] The goal is to digest the protein into peptides of a suitable size for MS analysis (typically 5-30 amino acids).
-
Step 1: Denaturation, Reduction, and Alkylation
-
Resuspend the purified protein containing putative AEPA in a denaturing buffer (e.g., 8 M urea in 50 mM Tris-HCl, pH 8.0). The use of a denaturant like urea is critical to unfold the protein, making cleavage sites accessible to the protease.[2]
-
Add a reducing agent, such as dithiothreitol (DTT), to a final concentration of 10 mM and incubate for 1 hour at 37°C. This step cleaves disulfide bonds.
-
Alkylate cysteine residues by adding iodoacetamide to a final concentration of 25 mM and incubating for 30 minutes in the dark at room temperature. This prevents the reformation of disulfide bonds, ensuring the protein remains in a linearized state.[3]
-
-
Step 2: Proteolytic Digestion
-
Dilute the sample with 50 mM ammonium bicarbonate (pH 7.8) to reduce the urea concentration to less than 2 M, a condition necessary for optimal enzyme activity.[3]
-
Add proteomics-grade trypsin at a 1:50 to 1:100 enzyme-to-protein ratio (w/w).[4] Trypsin is chosen for its high specificity, cleaving C-terminal to arginine and lysine residues, which generates a predictable set of peptides.
-
Incubate overnight at 37°C.[3]
-
Terminate the digestion by adding formic acid to a final concentration of 1%. This acidifies the sample, which inactivates the trypsin and improves peptide ionization for MS.[3]
-
Desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) column to remove salts and detergents that can interfere with MS analysis.
-
2. LC-MS/MS Analysis: Separating and Sequencing
-
Step 1: Chromatographic Separation
-
Load the desalted peptide sample onto a reverse-phase liquid chromatography (LC) system, typically using a C18 column.
-
Elute the peptides using a gradient of increasing organic solvent (e.g., acetonitrile with 0.1% formic acid). This separates the complex peptide mixture based on hydrophobicity, allowing for individual analysis as they enter the mass spectrometer.[5][6]
-
-
Step 2: Mass Spectrometric Analysis
-
The mass spectrometer should be operated in a data-dependent acquisition (DDA) mode.
-
MS1 Scan: The instrument first performs a full scan to measure the mass-to-charge ratio (m/z) of all intact peptide ions eluting from the LC at that moment.
-
MS2 Scan (Tandem MS): The most abundant peptide ions from the MS1 scan are automatically selected, isolated, and fragmented (e.g., by collision-induced dissociation). The instrument then measures the m/z of the resulting fragment ions. This fragmentation pattern is unique to the peptide's amino acid sequence.[5]
-
3. Data Analysis: Pinpointing the Incorporation
-
Step 1: Database Searching
-
The acquired MS/MS spectra are searched against a protein sequence database. Critically, this database must contain the sequence of the target protein with the canonical amino acid at the target position and a version with AEPA at the same position.
-
The search algorithm must be configured to look for a "variable modification" corresponding to the mass difference between AEPA and the original amino acid.
-
-
Step 2: Validation of Incorporation
-
Precursor Mass Match: Successful incorporation is first indicated by the detection of a peptide ion in the MS1 scan whose mass matches the theoretical mass of the peptide containing AEPA.
-
MS/MS Fragment Confirmation: The definitive proof comes from the MS/MS spectrum. The series of fragment ions (b- and y-ions) must match the predicted fragmentation pattern of the AEPA-containing peptide. This confirms not only the presence but also the precise location of the ncAA.
-
Part 2: Comparison with Alternative Validation Methods
While mass spectrometry provides the highest level of confidence, other techniques can offer complementary or preliminary evidence. Their suitability depends on the specific experimental needs, available resources, and the stage of the research.
Method A: Western Blotting
Western blotting is an antibody-based technique used to detect specific proteins in a sample.[7] For ncAA validation, this requires an antibody that specifically recognizes the ncAA or a tag that has been attached to the protein via the ncAA.
-
Causality & Logic: If an antibody specifically binds to the ncAA, a signal on the blot indicates the presence of the modified protein.[8] Its molecular weight, observed by its migration on the gel, can provide further evidence.[9]
-
Protocol Summary:
-
Separate proteins by molecular weight using SDS-PAGE.[7]
-
Transfer proteins to a membrane (e.g., nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific to the ncAA or an associated tag.
-
Incubate with a labeled secondary antibody that binds to the primary antibody.
-
Detect the signal from the secondary antibody.[8]
-
Method B: Edman Degradation
Edman degradation is a classic protein sequencing method that sequentially removes and identifies amino acids from the N-terminus of a protein or peptide.[10]
-
Causality & Logic: The method involves a series of chemical reactions that cleave the N-terminal amino acid, which is then identified by chromatography.[11][12] By analyzing the products of each cycle, the sequence is determined one residue at a time.[13] If the ncAA is near the N-terminus, its unique chromatographic signature will confirm its position.
-
Protocol Summary:
-
The protein/peptide is immobilized on a solid support.
-
The N-terminal amino group reacts with phenylisothiocyanate (PITC).
-
Under acidic conditions, the derivatized N-terminal residue is cleaved.
-
The cleaved amino acid derivative is extracted and identified (e.g., by HPLC).
-
The cycle is repeated for the new N-terminus.[14]
-
Comparative Analysis of Validation Techniques
The choice of method is a trade-off between the level of detail required and practical constraints like cost, throughput, and available expertise.
| Parameter | LC-MS/MS | Western Blotting | Edman Degradation |
| Specificity | Very High: Confirms mass, sequence, and precise location. | Variable: Dependent on antibody specificity; prone to cross-reactivity. | High: Directly identifies the amino acid at each position. |
| Sensitivity | High: Can detect low-abundance peptides (femtomole to attomole range). | Moderate to High: Sensitivity depends heavily on antibody affinity. | Moderate: Requires picomoles of purified sample.[11] |
| Quantitative? | Yes (Relative/Absolute): Can determine the efficiency of incorporation. | Semi-Quantitative: Signal intensity can be compared but is less precise. | No: Primarily a qualitative sequencing tool. |
| Throughput | Moderate: Sample preparation can be lengthy, but LC runs can be automated. | High: Can run many samples simultaneously on a single gel/blot. | Low: Sequences one sample at a time, cycle by cycle. |
| Requirement | High-end mass spectrometer, significant expertise in data analysis. | Standard lab equipment, specific primary antibody (may not be available). | Dedicated protein sequencer, specialized expertise. |
| Key Limitation | Complex data analysis, high initial equipment cost. | Antibody availability and specificity is a major bottleneck. | Inefficient for long sequences (>50 aa) and cannot analyze internal peptides.[12] |
digraph "Method_Selection_Logic" { graph [splines=ortho, nodesep=0.7]; node [shape=box, style="rounded,filled", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];Start [label="Need to Validate ncAA Incorporation?", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Q_Conf [label="Is Definitive Confirmation of\nSequence & Location Required?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Q_Ab [label="Is a Specific Antibody\nAvailable?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Q_Nterm [label="Is ncAA Near N-Terminus?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"];
MS [label="Use LC-MS/MS", shape=box, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; WB [label="Use Western Blot", shape=box, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ED [label="Consider Edman Degradation", shape=box, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; No_WB [label="Western Blot Not Feasible", shape=box, style="filled", fillcolor="#5F6368", fontcolor="#FFFFFF"];
Start -> Q_Conf; Q_Conf -> MS [label="Yes"]; Q_Conf -> Q_Ab [label="No (Screening/Preliminary)"];
Q_Ab -> WB [label="Yes"]; Q_Ab -> No_WB [label="No"]; No_WB -> Q_Nterm; Q_Nterm -> ED [label="Yes"]; Q_Nterm -> MS [label="No / Internal"]; }
Sources
- 1. MS-READ: Quantitative Measurement of Amino Acid Incorporation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simple Digestion Protocol for Proteomics Sample Prep [sigmaaldrich.com]
- 3. Protease Digestion for Mass Spectrometry | Protein Digest Protocols [worldwide.promega.com]
- 4. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nebiolab.com [nebiolab.com]
- 6. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of western blotting for the detection of proteins of different molecular weight - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio-rad.com [bio-rad.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. creative-biolabs.com [creative-biolabs.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Protein Sequencing of Edman Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 13. ehu.eus [ehu.eus]
- 14. m.youtube.com [m.youtube.com]
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
